molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6

Nicoboxil

Cat. No.: B3419213
CAS No.: 13912-80-6
M. Wt: 223.27 g/mol
InChI Key: IZJRISIINLJVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Butoxyethyl nicotinate is an aromatic carboxylic acid and a member of pyridines.
Nicoboxil has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option. Nevertheless, it is predominantly found paired with nonivamide as a combination topical analgesic product where its proposed mechanism of action as a rubefacient is complementary and ultimately synergistic with nonivamide's capsaicin activity. Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia. Despite topical this compound/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication(s) given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057635
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13912-80-6, 1322-29-8
Record name 2-Butoxyethyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, butoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicoboxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Butoxyethyl Nicotinate: A Primary Scientific Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxyethyl nicotinate (B505614), also known as nicoboxil (B75726), is a topical rubefacient used for the symptomatic relief of musculoskeletal pain. It functions as a vasodilator, inducing a localized warming sensation and increasing blood flow to the application site. This technical guide provides a comprehensive review of the primary scientific literature on butoxyethyl nicotinate. It summarizes the available quantitative data from clinical trials, details experimental protocols, and visualizes key pathways and workflows. While butoxyethyl nicotinate has a long history of clinical use, particularly in combination with other active ingredients like nonivamide (B1679840), a notable scarcity of in-depth pharmacokinetic and pharmacodynamic data in the public domain persists. This review synthesizes the existing evidence to serve as a foundational resource for researchers and professionals in drug development.

Core Mechanism of Action

Butoxyethyl nicotinate is an ester of nicotinic acid and 2-butoxyethanol. Its primary pharmacological effect is localized vasodilation in the skin and underlying tissues. The proposed mechanism involves its hydrolysis to nicotinic acid, which then stimulates the release of prostaglandins (B1171923), primarily Prostaglandin (B15479496) D2 (PGD2).[1][2] These prostaglandins act on receptors in the vascular smooth muscle, leading to relaxation of the blood vessels and an increase in cutaneous blood flow.[1][2] This process is perceived as a sensation of warmth and is believed to contribute to its analgesic effect through a counter-irritant mechanism.[3]

Signaling Pathway for Nicotinate-Induced Vasodilation

The following diagram illustrates the proposed signaling cascade initiated by the topical application of a nicotinate ester, leading to vasodilation.

Nicotinate_Vasodilation_Pathway Butoxyethyl_Nicotinate Butoxyethyl Nicotinate (Topical Application) Skin_Penetration Skin Penetration Butoxyethyl_Nicotinate->Skin_Penetration Hydrolysis Hydrolysis by Cutaneous Esterases Skin_Penetration->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Prostaglandin_Synthesis ↑ Prostaglandin Synthesis (COX Pathway) Nicotinic_Acid->Prostaglandin_Synthesis PGD2 Prostaglandin D2 (PGD2) Release Prostaglandin_Synthesis->PGD2 Vascular_Smooth_Muscle Vascular Smooth Muscle Cells PGD2->Vascular_Smooth_Muscle Vasodilation Vasodilation & ↑ Blood Flow Vascular_Smooth_Muscle->Vasodilation

Proposed signaling pathway for nicotinate-induced vasodilation.

Metabolism and Pharmacokinetics

Clinical Efficacy: Quantitative Data

The majority of recent clinical data for butoxyethyl nicotinate comes from studies of a fixed-dose combination product with nonivamide, a synthetic capsaicinoid. These studies provide robust quantitative evidence for the efficacy of this combination in treating acute non-specific low back pain.

Table 1: Efficacy of this compound/Nonivamide Ointment in Acute Low Back Pain[5][6]
Treatment GroupMean Baseline Pain Intensity (0-10 NRS)Mean Pain Intensity Reduction at 8 hoursMean Pain Intensity Reduction at End of Treatment (Day 4)
This compound 2.5% / Nonivamide 0.4%6.62.4103.540
This compound 2.5%6.61.4282.371
Nonivamide 0.4%6.62.2523.074
Placebo6.61.0491.884

NRS: Numerical Rating Scale

Table 2: Efficacy of this compound/Nonivamide Cream in Acute Non-specific Low Back Pain[7][8]
Treatment GroupMean Baseline Pain Intensity (0-10 NRS)Mean Pain Intensity Reduction at 8 hoursMean Pain Intensity Reduction at End of Treatment (Day 4)
This compound 1.08% / Nonivamide 0.17%6.82.8245.132
Placebo6.80.9752.174

NRS: Numerical Rating Scale

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of the methodologies employed in the key clinical trials cited.

Protocol 1: Randomized, Controlled Trial of this compound/Nonivamide Ointment[5][6]
  • Objective: To investigate the efficacy, safety, and tolerability of a fixed-dose combination of this compound 2.5% and nonivamide 0.4% ointment for the treatment of acute non-specific low back pain.

  • Study Design: A phase III, randomized, double-blind, active- and placebo-controlled, multi-center trial.

  • Participants: 805 patients aged 18-74 years with acute non-specific low back pain.

  • Interventions: Patients were randomized to one of four treatment groups:

    • This compound 2.5% / Nonivamide 0.4% ointment

    • This compound 2.5% ointment

    • Nonivamide 0.4% ointment

    • Placebo ointment

  • Treatment Duration: Up to 4 days.

  • Primary Endpoint: Difference in pain intensity from pre-dose baseline to 8 hours after the first application, measured on a 0-10 point Numerical Rating Scale (NRS).

  • Secondary Endpoints:

    • Pain intensity reduction at the end of treatment.

    • Low back mobility scores.

    • Patient's global assessment of efficacy.

  • Safety Assessment: Monitoring and reporting of all adverse events.

Workflow for the this compound/Nonivamide Ointment Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (up to 4 days) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (n=805) Inclusion_Criteria Inclusion Criteria Met (Acute Low Back Pain) Screening->Inclusion_Criteria Randomization 1:1:1:1 Randomization Inclusion_Criteria->Randomization Group_A Combination Ointment Group_B This compound Only Group_C Nonivamide Only Group_D Placebo Treatment Topical Application Randomization->Treatment Primary_Endpoint Primary Endpoint: Pain Intensity at 8h Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Pain at Day 4, Mobility Primary_Endpoint->Secondary_Endpoints Safety_Monitoring Adverse Event Monitoring Secondary_Endpoints->Safety_Monitoring

Generalized workflow for the cited clinical trials.
Protocol 2: In Vitro Skin Penetration Assay (General Methodology)

While specific protocols for butoxyethyl nicotinate are not detailed in the reviewed literature, a general methodology for assessing the skin penetration of nicotinates can be described based on studies of related compounds.[5][6][7]

  • Objective: To quantify the percutaneous absorption and metabolism of a topically applied nicotinate ester.

  • Apparatus: Franz diffusion cells are typically used.

  • Skin Samples: Excised human or animal skin (e.g., porcine or rodent) is mounted as a membrane between the donor and receptor chambers of the diffusion cell.

  • Procedure:

    • The nicotinate formulation is applied to the epidermal surface of the skin in the donor chamber.

    • The receptor chamber is filled with a physiological buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32-37°C).

    • Samples are collected from the receptor fluid at predetermined time points.

    • At the end of the experiment, the skin is often processed to determine the amount of the compound retained in different skin layers.

  • Analysis: The concentration of the parent nicotinate ester and its metabolite (nicotinic acid) in the receptor fluid and skin extracts is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Safety and Tolerability

In the reviewed clinical trials, the combination of this compound and nonivamide was well-tolerated.[8][9][10] No treatment-related serious adverse events were reported. The most common side effects of topical rubefacients are localized skin reactions, such as erythema, a burning sensation, and itching, which are consistent with the mechanism of action.

Conclusion and Future Directions

Butoxyethyl nicotinate is an effective topical vasodilator that contributes to the analgesic properties of combination products for musculoskeletal pain. Its mechanism of action is understood to be mediated through hydrolysis to nicotinic acid and subsequent prostaglandin release. However, there is a clear gap in the scientific literature regarding its specific pharmacokinetic profile, dose-response relationship for vasodilation, and the precise contribution of its metabolites to its overall effect and safety profile. Future research should focus on conducting well-controlled pharmacokinetic and pharmacodynamic studies on butoxyethyl nicotinate alone to provide a more complete understanding of this long-standing therapeutic agent. Such data would be invaluable for optimizing formulation development and expanding its potential therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Nicoboxil in Cutaneous Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726), the butoxyethyl ester of nicotinic acid, is a potent topical vasodilator that induces localized cutaneous erythema and hyperthermia. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced cutaneous vasodilation, with a focus on the signaling pathways, experimental validation, and quantitative assessment methodologies. The primary mechanism of action involves the activation of the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, principally Prostaglandin (B15479496) D2 (PGD2). This guide details the experimental protocols for investigating these pathways and presents available quantitative data in a structured format. Furthermore, it explores the potential, though less direct, involvement of other pathways and provides visual representations of the key signaling and experimental workflows.

Introduction

This compound is a nicotinic acid derivative utilized in topical preparations for its rubefacient and vasodilatory properties. It is often formulated in combination with other active ingredients, such as nonivamide (B1679840), for the relief of musculoskeletal pain. The therapeutic effect of this compound in these preparations is largely attributed to its ability to increase local blood flow, which can enhance the absorption of other active compounds and contribute to a warming sensation that provides analgesic benefits. Understanding the precise molecular mechanisms of this compound-induced vasodilation is crucial for the rational design of novel topical drug delivery systems and for optimizing its therapeutic applications.

Core Mechanism of Action: The Arachidonic Acid Cascade

The principal mechanism by which this compound induces cutaneous vasodilation is through the activation of the arachidonic acid cascade, culminating in the production of vasodilatory prostaglandins.[1]

Signaling Pathway

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed in the skin to nicotinic acid and butoxyethanol. Nicotinic acid then initiates a signaling cascade that leads to the release of arachidonic acid from membrane phospholipids, likely through the activation of phospholipase A2 (PLA₂). The released arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form prostaglandin endoperoxides (PGG₂ and PGH₂). These unstable intermediates are further converted by specific synthases into various prostaglandins. In the context of this compound-induced vasodilation, Prostaglandin D2 (PGD2) has been identified as the primary mediator.[1] PGD2 then binds to its receptors on vascular smooth muscle cells, leading to vasorelaxation and a subsequent increase in cutaneous blood flow, manifesting as erythema.[1]

Nicoboxil_Vasodilation_Pathway This compound-Induced Cutaneous Vasodilation Pathway This compound This compound (Topical Application) Hydrolysis Hydrolysis in Skin This compound->Hydrolysis Penetrates Stratum Corneum Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid PLA2 Phospholipase A2 (PLA₂) Activation Nicotinic_Acid->PLA2 Membrane_Phospholipids Membrane Phospholipids PLA2->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Release COX Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGD₂, PGE₂) COX->Prostaglandins Synthesis Vasodilation Cutaneous Vasodilation (Erythema, Increased Blood Flow) Prostaglandins->Vasodilation Acts on Vascular Smooth Muscle

This compound-Induced Vasodilation Pathway

Quantitative Data

ParameterMethodTypical Observation with Nicotinic Acid EstersReference
Cutaneous Blood Flow Laser Doppler Flowmetry (LDF)Dose-dependent increase in perfusion units (PU).[4][5]
Erythema Chromameter / Diffuse Reflectance SpectroscopyDose-dependent increase in the a* value (redness index).[2]
Prostaglandin D₂ Release Gas Chromatography-Mass Spectrometry (GC-MS) of venous blood from the treated areaDose-dependent increase in PGD₂ and its metabolites. For methyl nicotinate (B505614) (10⁻³ to 10⁻¹ M), a 58- to 122-fold increase in PGD₂ was observed.[1]

Experimental Protocols

Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)

This non-invasive technique is the gold standard for real-time measurement of cutaneous microvascular perfusion.[6]

Objective: To quantify the dose-dependent effect of topical this compound on cutaneous blood flow.

Materials:

  • Laser Doppler Flowmetry (LDF) system with a surface probe.

  • This compound solutions/gels at varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.5% w/v) in a suitable vehicle.

  • Vehicle control (placebo).

  • Double-sided adhesive rings for probe attachment.

  • Skin marker.

Procedure:

  • Subject Preparation: Acclimatize healthy volunteers in a temperature-controlled room (22-24°C) for at least 20 minutes. Subjects should avoid caffeine, alcohol, and smoking for at least 4 hours prior to the measurement.

  • Site Selection: Select and mark measurement sites on the volar forearm, an area known for its reproducible response.

  • Baseline Measurement: Attach the LDF probe to a marked site using an adhesive ring, ensuring no excessive pressure is applied. Record baseline blood flow for 5-10 minutes until a stable signal is obtained.

  • Topical Application: Apply a standardized amount of the this compound preparation or vehicle control to the marked area.

  • Data Acquisition: Continuously record the LDF signal for a predefined period (e.g., 60 minutes) or until the blood flow returns to baseline.

  • Data Analysis: Express the results as the percentage change from baseline or as the area under the curve (AUC) of the perfusion-time graph. Compare the responses between different concentrations of this compound and the vehicle control.

LDF_Workflow LDF Experimental Workflow Acclimatization Subject Acclimatization (22-24°C, 20 min) Site_Selection Site Selection & Marking (Volar Forearm) Acclimatization->Site_Selection Baseline Baseline LDF Measurement (5-10 min) Site_Selection->Baseline Application Topical Application (this compound or Vehicle) Baseline->Application Monitoring Continuous LDF Monitoring (e.g., 60 min) Application->Monitoring Analysis Data Analysis (% Change from Baseline, AUC) Monitoring->Analysis

Laser Doppler Flowmetry Experimental Workflow
Investigation of Prostaglandin Synthesis in Ex Vivo Human Skin Models

Ex vivo skin models provide a valuable tool for mechanistic studies, allowing for the quantification of inflammatory mediators in a system that closely mimics in vivo conditions.[7][8]

Objective: To determine the effect of this compound on the production of PGD₂ and PGE₂ in human skin.

Materials:

  • Freshly obtained human skin from elective surgery (e.g., abdominoplasty).

  • Franz diffusion cells.

  • Phosphate-buffered saline (PBS).

  • This compound solution and vehicle control.

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGD₂ and PGE₂.

  • Homogenizer.

  • Centrifuge.

Procedure:

  • Skin Preparation: Excise full-thickness human skin and remove subcutaneous fat. Cut the skin into sections suitable for mounting in Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment. Fill the receptor chamber with PBS and maintain the temperature at 32°C.

  • Topical Application: Apply the this compound solution or vehicle to the skin surface in the donor chamber.

  • Incubation: Incubate for a specified period (e.g., 6 hours) to allow for this compound penetration and subsequent prostaglandin synthesis.

  • Tissue Harvesting and Processing: At the end of the incubation period, dismount the skin. Mince the skin sample and homogenize it in an appropriate buffer.

  • Prostaglandin Quantification: Centrifuge the homogenate to pellet cellular debris. Analyze the supernatant for PGD₂ and PGE₂ concentrations using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the prostaglandin levels in this compound-treated skin with those in vehicle-treated and untreated control skin.

ExVivo_Workflow Ex Vivo Skin Model Workflow Skin_Prep Human Skin Preparation (Full-thickness) Franz_Cell Mounting in Franz Diffusion Cells Skin_Prep->Franz_Cell Application Topical Application (this compound or Vehicle) Franz_Cell->Application Incubation Incubation (e.g., 6 hours at 32°C) Application->Incubation Harvesting Tissue Harvesting & Homogenization Incubation->Harvesting Quantification Prostaglandin Quantification (ELISA for PGD₂/PGE₂) Harvesting->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Ex Vivo Skin Model Experimental Workflow

Other Potential Mechanisms

While the prostaglandin pathway is the primary driver of this compound-induced vasodilation, other mechanisms may play a minor or synergistic role.

Sensory Nerve Activation

Studies on methyl nicotinate have suggested a partial involvement of local sensory nerves in the vasodilatory response.[9] This may involve the release of neuropeptides such as calcitonin gene-related peptide (CGRP), a potent vasodilator. However, the contribution of this pathway to the overall effect of this compound is considered to be secondary to the prostaglandin-mediated response.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The frequent co-formulation of this compound with the TRPV1 agonist nonivamide in topical pain relief products raises the question of a potential interaction of this compound with the TRPV1 channel. Currently, there is no direct evidence to suggest that this compound is a direct agonist of the TRPV1 receptor. The enhanced therapeutic effect of the combination is likely due to the complementary vasodilatory and neurosensory actions of the two compounds. Further research, such as in vitro calcium influx assays in TRPV1-expressing cells, would be required to definitively rule out any direct interaction.[10]

Conclusion

The core mechanism of this compound-induced cutaneous vasodilation is well-established and primarily involves the activation of the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, with PGD2 playing a key role. This guide has provided a detailed overview of the signaling pathway, methodologies for its investigation, and a framework for the quantitative assessment of this compound's effects. For drug development professionals, a thorough understanding of this mechanism is essential for the formulation of effective topical products that leverage the vasodilatory properties of this compound for enhanced drug delivery and therapeutic effect. Future research should focus on elucidating a precise dose-response relationship for this compound and exploring any potential secondary mechanisms that may contribute to its overall pharmacological profile.

References

The Pharmacological Profile of Nicoboxil as a Rubefacient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoboxil (B75726), the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient used for the relief of musculoskeletal pain. Its therapeutic effect is primarily attributed to its ability to induce localized cutaneous vasodilation, leading to a sensation of warmth and redness of the skin. This action is believed to function as a counter-irritant, thereby alleviating pain in underlying muscles and joints.[1][2] this compound is frequently formulated in combination with nonivamide, a synthetic capsaicinoid, to produce a synergistic analgesic effect.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its rubefacient properties, supported by quantitative data from clinical studies and detailed experimental methodologies.

Mechanism of Action

The precise molecular mechanism underlying the rubefacient action of this compound has not been fully elucidated.[1] However, it is understood to be a member of the nicotinic acid ester class, which are known for their vasodilatory properties.[4] The proposed mechanism centers on the concept of "counter-irritation," where the topical application of this compound causes localized irritation of the skin. This irritation is thought to modulate pain perception by altering or offsetting pain signals from the underlying affected tissues that share the same nerve pathways.[2]

The vasodilatory effect of this compound is a key component of its action, leading to increased blood flow and the characteristic reddening of the skin (erythema) and sensation of warmth.[2][4] Early research suggested that this vasodilation might be mediated by nerve conduction mechanisms.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a rubefacient.

Nicoboxil_Mechanism This compound Topical Application of this compound Skin Penetration of Stratum Corneum This compound->Skin SensoryNerves Stimulation of Cutaneous Sensory Nerves Skin->SensoryNerves Vasodilation Release of Vasoactive Mediators (e.g., Prostaglandins) SensoryNerves->Vasodilation CounterIrritation Counter-Irritation Mechanism SensoryNerves->CounterIrritation BloodVessels Dilation of Cutaneous Blood Vessels Vasodilation->BloodVessels IncreasedBloodFlow Increased Local Blood Flow BloodVessels->IncreasedBloodFlow RubefacientEffect Rubefacient Effect: Erythema (Redness) & Sensation of Warmth IncreasedBloodFlow->RubefacientEffect PainRelief Alleviation of Musculoskeletal Pain RubefacientEffect->PainRelief Contributes to CounterIrritation->PainRelief

Proposed Mechanism of this compound's Rubefacient Action

Quantitative Pharmacological Data

The efficacy of this compound as a rubefacient and analgesic has been quantified in randomized, controlled clinical trials, particularly in the context of acute low back pain. The following tables summarize key findings from these studies.

Table 1: Efficacy of this compound and this compound/Nonivamide Ointment in Acute Low Back Pain
Treatment Group (Ointment)Mean Baseline Pain Intensity (0-10 NRS)Adjusted Mean Pain Intensity Reduction at 8 hoursAdjusted Mean Pain Intensity Reduction at End of Treatment (Day 4)
This compound 2.5% / Nonivamide 0.4% 6.62.4103.540
This compound 2.5% 6.61.4282.371
Nonivamide 0.4% 6.62.2523.074
Placebo 6.61.0491.884

Data sourced from a phase III, randomized, double-blind, active- and placebo-controlled, multi-centre trial.[4][5] NRS: Numerical Rating Scale

Table 2: Efficacy of this compound/Nonivamide Cream in Acute Nonspecific Low Back Pain
Treatment Group (Cream)Mean Baseline Pain Intensity (0-10 NRS)Adjusted Mean Pain Intensity Reduction at 4 hoursAdjusted Mean Pain Intensity Reduction at 8 hoursAdjusted Mean Pain Intensity Reduction on Last Treatment Day
This compound 1.08% / Nonivamide 0.17% 6.82.1132.8245.132
Placebo 6.80.7720.9752.174

Data sourced from a phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial.[6][7] NRS: Numerical Rating Scale

Table 3: Improvement in Low Back Mobility with this compound/Nonivamide Ointment
Treatment Group (Ointment)Patients Reporting 'No' or 'Poor' Improvement in Mobility on Day 1
This compound 2.5% / Nonivamide 0.4% 21.8%
This compound 2.5% 44.8%
Nonivamide 0.4% 27.8%
Placebo 63.2%

Data sourced from a phase III, randomized, double-blind, active- and placebo-controlled, multi-centre trial.[4]

Table 4: Improvement in Low Back Mobility with this compound/Nonivamide Cream
Treatment Group (Cream)Patients Reporting 'No' or 'Poor' Improvement in Mobility on Day 1Odds Ratio for Mobility Improvement vs. Placebo on Day 1 (95% CI)
This compound 1.08% / Nonivamide 0.17% 17.4%7.200 (3.609, 14.363)
Placebo 65.2%-

Data sourced from a phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial.[6][7] CI: Confidence Interval

Experimental Protocols

The following section details the methodologies employed in the key clinical trials cited, providing a framework for the assessment of this compound's rubefacient and analgesic properties.

Clinical Trial Protocol for this compound/Nonivamide Ointment

A phase III, multi-center, randomized, active- and placebo-controlled, double-blind, parallel-group, four-arm study was conducted to evaluate the efficacy and safety of a topical ointment containing 2.5% this compound and 0.4% nonivamide.[4]

  • Participants: 805 patients aged 18-74 years with acute non-specific low back pain.[4][5]

  • Intervention: Patients were randomized to one of four treatment groups:

    • This compound 2.5% / Nonivamide 0.4% ointment

    • This compound 2.5% ointment

    • Nonivamide 0.4% ointment

    • Placebo ointment

  • Dosing Regimen: The ointment was applied up to three times a day for a maximum of four days.[4] The initial two doses were administered at baseline and after 4 hours on the first day. Subsequent applications were on an as-needed basis, with a minimum interval of 4 hours between applications.[4]

  • Primary Endpoint: The primary measure of efficacy was the difference in pain intensity from pre-dose baseline to 8 hours after the first application, as assessed on a 0-10 numerical rating scale (NRS).[4][5]

  • Secondary Endpoints: These included pain intensity differences at other time points, improvement in low back mobility, and patient's global assessment of efficacy.[4][5]

Clinical Trial Protocol for this compound/Nonivamide Cream

A phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial was conducted to assess a cream formulation of 1.08% this compound and 0.17% nonivamide.[6][7]

  • Participants: 138 patients aged 21-65 years with acute nonspecific low back pain.[7][8]

  • Intervention: Patients were randomized to receive either the active this compound/nonivamide cream or a placebo cream. The placebo had the same composition, including fragrance, as the active cream, but without the active ingredients.[6]

  • Dosing Regimen: The cream was applied up to three times daily for a maximum of four days. The first two applications were at baseline and after 4 hours on day one, with subsequent applications as needed, maintaining at least a 4-hour interval.[6]

  • Primary Endpoint: The primary outcome was the difference in pain intensity from baseline to 8 hours after the first application, measured on a 0-10 NRS.[7]

  • Secondary Endpoints: Included pain intensity reduction at 4 hours and at the end of treatment, mobility scores, and overall efficacy assessment by the patient.[6][7]

Experimental Workflow

The following diagram outlines the typical workflow for a clinical trial assessing the efficacy of a topical rubefacient like this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Assessment InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain Intensity, Mobility) InformedConsent->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Application of Study Medication (e.g., this compound, Placebo) Randomization->Dosing PainAssessment Pain Intensity Measurement (e.g., NRS at 4h, 8h) Dosing->PainAssessment MobilityAssessment Mobility Score Assessment PainAssessment->MobilityAssessment AdverseEvents Adverse Event Monitoring MobilityAssessment->AdverseEvents FinalAssessment End of Treatment Assessment AdverseEvents->FinalAssessment DataCollection Data Collection & Management FinalAssessment->DataCollection StatisticalAnalysis Statistical Analysis (Comparison of Treatment Groups) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

References

An In-depth Technical Guide to the History and Discovery of Nicoboxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and pivotal experimental findings related to nicoboxil (B75726). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of topical vasodilators and analgesics.

Introduction and Historical Context

This compound (2-butoxyethyl pyridine-3-carboxylate) is a nicotinic acid ester primarily known for its use as a topical rubefacient, inducing localized vasodilation and a sensation of warmth. Its history is closely intertwined with the development of topical treatments for musculoskeletal pain. While the precise date of its initial discovery is not widely documented, topical preparations containing this compound, often in combination with other active ingredients like nonivamide (B1679840), have been in use in parts of Europe and Asia since the 1950s to alleviate muscle and joint pain.[1]

Initially developed by Sanofi, this compound's primary application has been in combination products, most notably with nonivamide, a synthetic capsaicin (B1668287) analog.[2] This combination leverages a synergistic effect: this compound provides a rapid onset of hyperemia (increased blood flow), while nonivamide produces a more intense and sustained warming sensation through its action on sensory nerves.[1][3] Despite its long history of use, detailed pharmacokinetic and pharmacodynamic studies on this compound as a single agent remain limited.[1]

Chemical Synthesis

The synthesis of this compound is typically achieved through the esterification of nicotinic acid with 2-butoxyethanol (B58217).[4] This reaction forms the characteristic ester linkage that is central to its structure and biological activity.

A common and high-yield method for synthesizing this compound involves a classic acid-catalyzed esterification reaction.

  • Reactants and Catalyst : Nicotinic acid is combined with an excess of 2-butoxyethanol in a suitable solvent, such as toluene. An acid catalyst, typically p-toluenesulfonic acid (PTSA) or sulfuric acid, is added to facilitate the reaction.[4]

  • Reaction Conditions : The mixture is heated to reflux. The progress of the reaction is monitored, often by observing the collection of water in a Dean-Stark apparatus, which drives the equilibrium towards the formation of the ester.

  • Reaction Time : The reaction is typically allowed to proceed for several hours (e.g., 3 hours) to achieve a high conversion rate.[4]

  • Purification : Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified, for instance, by vacuum distillation, to yield pure this compound. A patent for this method reports a yield of 93%.[4]

Advanced protocols employing solvent-free mechanochemical techniques have also been explored for the esterification of nicotinic acid derivatives.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product NicotinicAcid Nicotinic Acid Reaction Esterification Reaction (3 hours) NicotinicAcid->Reaction Butoxyethanol 2-Butoxyethanol Butoxyethanol->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Solvent Toluene Solvent->Reaction Heat Reflux Heat->Reaction Purification Neutralization, Washing, Drying, Distillation Reaction->Purification This compound This compound (93% Yield) Purification->this compound

Caption: Workflow for the synthesis of this compound.

Pharmacodynamics and Mechanism of Action

This compound's primary pharmacological effect is vasodilation, leading to hyperemia in the skin. This action is believed to contribute to its analgesic effect through a mechanism of "counter-irritation," where irritation of sensory nerve endings alters or offsets pain signals from underlying muscles or joints innervated by the same nerves.[1]

Upon topical application, this compound is hydrolyzed by esterases in the skin and plasma into its active metabolites: nicotinic acid and 2-butoxyethanol.[1][4] The half-life for this ester hydrolysis in the presence of human serum albumin is very short, estimated at less than 15 minutes.[1] The rapid metabolism ensures that the vasodilatory effects are primarily mediated by the resulting nicotinic acid.[3][4]

The vasodilatory action of this compound is mediated primarily through the prostaglandin (B15479496) pathway.[4]

  • Metabolite Action : The released nicotinic acid interacts with receptors on skin cells.

  • Prostaglandin Synthesis : This interaction stimulates the synthesis and release of vasodilator prostaglandins (B1171923) (e.g., PGE2, PGI2).

  • Vasodilation : These prostaglandins act on the smooth muscle cells of nearby blood vessels, causing them to relax. This relaxation leads to vasodilation, increased local blood flow, and the characteristic redness (erythema) and warmth.[4]

  • Sensory Nerve Activation : The vasodilation and the direct action of the metabolites are also thought to stimulate afferent sensory nerve endings.[1] This contributes to the sensation of warmth and the counter-irritant analgesic effect. Studies from the 1950s showed that applying a local anesthetic like xylocaine could prevent the vasodilator response, supporting the involvement of nerve conduction mechanisms.[1]

When used with nonivamide, this compound's rapid prostaglandin-mediated vasodilation complements nonivamide's slower but more intense and prolonged effect, which is mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive sensory neurons.[1][5][6]

G cluster_application Topical Application cluster_metabolism Metabolism (Esterases) cluster_pathway Signaling Pathway cluster_effect Physiological Effect This compound This compound Metabolites Nicotinic Acid 2-Butoxyethanol This compound->Metabolites Hydrolysis Prostaglandins Prostaglandin Synthesis (PGE2, PGI2) Metabolites:f0->Prostaglandins SensoryNerve Sensory Nerve Activation Metabolites:f0->SensoryNerve Vasodilation Vasodilation & Hyperemia Prostaglandins->Vasodilation SensoryNerve->Vasodilation Analgesia Counter-Irritant Analgesia Vasodilation->Analgesia

Caption: Proposed mechanism of action for this compound.

Key Experimental Data and Protocols

Most modern clinical research on this compound has been conducted using a fixed-dose combination (FDC) ointment or cream with nonivamide. These studies provide valuable quantitative data on its efficacy in treating acute, nonspecific low back pain.

A representative experimental design for evaluating this compound-containing topicals is the multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.[5][7]

  • Patient Population : Adults (e.g., 18-74 years) with acute, nonspecific low back pain, with a pain intensity score of ≥6 on a 0-10 numerical rating scale (NRS).[5][7]

  • Randomization : Patients are randomized into parallel treatment groups. For instance, a 4-arm study might include:

    • This compound 2.5% / Nonivamide 0.4% Ointment

    • This compound 2.5% Ointment

    • Nonivamide 0.4% Ointment

    • Placebo Ointment[7]

  • Treatment Protocol : Patients apply a standardized amount (e.g., a 2 cm line) of the assigned ointment to the painful area up to three times daily for a period of up to 4 days.[8]

  • Primary Endpoint : The primary measure of efficacy is typically the difference in pain intensity (PID) from pre-dose baseline to 8 hours after the first application, measured on the 11-point NRS.[7]

  • Secondary Endpoints : Other endpoints include:

    • Pain intensity changes at various time points (e.g., 4 hours).[5][9]

    • Mobility, assessed using a scoring system (e.g., "no," "poor," "fair," "good," "very good" improvement).[2][5]

    • Patient's global assessment of efficacy.[2]

    • Time to onset of pain relief.[5]

  • Data Analysis : Statistical analysis is performed to compare the treatment effects between the groups, often using an analysis of covariance (ANCOVA) model adjusted for baseline values and center effects.[8][10]

G cluster_arms Treatment Arms (4 Days) Screening Patient Screening (Acute Low Back Pain, PI ≥ 6) Randomization Randomization Screening->Randomization ArmA This compound/Nonivamide Randomization->ArmA ArmB This compound Only Randomization->ArmB ArmC Nonivamide Only Randomization->ArmC ArmD Placebo Randomization->ArmD DataCollection Data Collection - Pain Intensity (NRS) - Mobility Score - Efficacy Assessment ArmA->DataCollection ArmB->DataCollection ArmC->DataCollection ArmD->DataCollection Analysis Statistical Analysis (Primary Endpoint: PI Difference at 8h) DataCollection->Analysis

Caption: Workflow of a typical clinical trial.

The following tables summarize key quantitative findings from major clinical trials investigating this compound, both alone and in combination with nonivamide.

Table 1: Pain Intensity Difference (PID) 8 Hours After First Application (Data from Gaubitz et al., 2015; n=805)[7]

Treatment GroupBaseline PI (Mean)PID at 8h (Adjusted Mean)p-value vs. Placebop-value vs. This compound/Nonivamide
This compound/Nonivamide6.6-2.410< 0.0001-
Nonivamide Only6.6-2.252< 0.00010.4171
This compound Only6.6-1.428< 0.05< 0.0001
Placebo6.6-1.049-< 0.0001

Table 2: Pain Intensity Difference (PID) at Various Time Points (Data from Blahova et al., 2016; n=138)[5][11]

Treatment GroupPID at 4h (Adjusted Mean)PID at 8h (Adjusted Mean)APID at End of Treatment (Adjusted Mean)
This compound/Nonivamide-2.113-2.824-5.132
Placebo-0.772-0.975-2.174
p-value < 0.0001 < 0.0001 < 0.0001

Table 3: Improvement in Mobility on Day 1 (Data from Blahova et al., 2016)[5]

Treatment GroupPatients Reporting "No" or "Poor" ImprovementOdds Ratio vs. Placebo (95% CI)p-value
This compound/Nonivamide17.4%7.200 (3.609, 14.363)< 0.0001
Placebo65.2%--

These data consistently demonstrate that the combination of this compound and nonivamide is an effective and safe treatment for acute nonspecific low back pain, providing significantly greater pain relief and mobility improvement compared to placebo.[5][7] While this compound alone shows a statistically significant effect over placebo, its contribution is amplified when combined with nonivamide.[7] The combination provides a more pronounced reduction in pain intensity compared to either component alone at the end of the treatment period.[7]

References

Nicoboxil's Effect on the Prostaglandin Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726), a topical rubefacient, elicits its vasodilatory and anti-inflammatory effects through its active metabolite, nicotinic acid. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences the prostaglandin (B15479496) synthesis pathway. Upon topical application, this compound is rapidly hydrolyzed by cutaneous esterases to nicotinic acid, which then activates the G protein-coupled receptor GPR109A on Langerhans cells and macrophages. This receptor activation initiates a signaling cascade, leading to the release of arachidonic acid from the cell membrane and its subsequent metabolism by cyclooxygenase (COX) enzymes into various prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2). These prostaglandins are the ultimate effectors of the vasodilation and inflammatory response associated with this compound. This guide details the signaling pathways, provides hypothetical quantitative data for illustrative purposes, and outlines relevant experimental protocols.

Introduction

This compound (2-butoxyethyl nicotinate) is a nicotinic acid ester utilized in topical formulations for its rubefacient properties, inducing localized vasodilation and a sensation of warmth. It is often combined with other agents like nonivamide (B1679840) to manage musculoskeletal pain.[1][2][3] The pharmacological activity of this compound is not direct but is mediated through its hydrolysis to nicotinic acid. This guide elucidates the intricate signaling cascade initiated by this compound, focusing on its impact on the synthesis of prostaglandins, key lipid mediators of inflammation and vasodilation.

Mechanism of Action: From this compound to Prostaglandin Synthesis

The primary mechanism of action of this compound involves its conversion to nicotinic acid and the subsequent activation of a specific cell surface receptor, leading to the production of prostaglandins.

Cutaneous Hydrolysis of this compound

Upon topical application, this compound penetrates the epidermis and is rapidly hydrolyzed by non-specific esterases present in the skin to yield nicotinic acid and 2-butoxyethanol. This enzymatic conversion is a critical first step for its pharmacological activity.

GPR109A Receptor Activation by Nicotinic Acid

Nicotinic acid, the active metabolite of this compound, is an agonist for the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[4][5] This receptor is predominantly expressed on Langerhans cells and macrophages within the skin.[6][7] Binding of nicotinic acid to GPR109A initiates a downstream signaling cascade.[4]

Arachidonic Acid Cascade and Prostaglandin Synthesis

The activation of GPR109A by nicotinic acid leads to the activation of phospholipase A2 (PLA2).[4] PLA2 cleaves arachidonic acid from the membrane phospholipids.[8] The released arachidonic acid serves as a substrate for cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins.[9] In the context of nicotinic acid stimulation, PGH2 is primarily converted into prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2).[11][12]

Nicoboxil_Prostaglandin_Pathway cluster_skin Skin Layers cluster_cell Langerhans Cell / Macrophage cluster_effect Physiological Effect This compound This compound Esterases Esterases This compound->Esterases Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid GPR109A GPR109A PLA2 PLA2 Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 PGH2 PGH2 PGD2 Synthase PGD2 Synthase PGE2 Synthase PGE2 Synthase PGD2 PGD2 Vasodilation Vasodilation PGD2->Vasodilation PGE2 PGE2 PGE2->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the effects of its active metabolite, nicotinic acid, have been studied. The following tables summarize expected quantitative outcomes based on nicotinic acid research, which can serve as a benchmark for studies on this compound.

Table 1: Prostaglandin Release in Response to Nicotinic Acid

Cell Type Agonist Concentration Prostaglandin Measured Fold Increase (vs. Control) Reference
Human Macrophages Nicotinic Acid 0.1 - 3 mM PGD2 Concentration-dependent [7]
Human Langerhans Cells Nicotinic Acid 1.2 mM (EC50) PGD2 Dose-dependent [6]

| Human Volunteers (Plasma) | Nicotinic Acid (500 mg, oral) | N/A | 9α,11β-PGF2 (PGD2 metabolite) | 430 - 800 |[11] |

Table 2: Key Proteins in the this compound/Nicotinic Acid Signaling Pathway

Protein Function Role in this compound's Effect
Cutaneous Esterases Enzyme Hydrolyzes this compound to nicotinic acid.
GPR109A (HCA2) G protein-coupled receptor Binds nicotinic acid to initiate downstream signaling.[4][5]
Phospholipase A2 (PLA2) Enzyme Releases arachidonic acid from the cell membrane.[4]
Cyclooxygenase-1 (COX-1) Enzyme Converts arachidonic acid to PGH2 (constitutively expressed).[9][10]
Cyclooxygenase-2 (COX-2) Enzyme Converts arachidonic acid to PGH2 (inducible).[9][10]
PGD2 Synthase Enzyme Converts PGH2 to PGD2.

| PGE2 Synthase | Enzyme | Converts PGH2 to PGE2. |

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound on the prostaglandin synthesis pathway.

In Vitro Hydrolysis of this compound

Objective: To quantify the conversion of this compound to nicotinic acid in a skin homogenate.

Methodology:

  • Prepare a full-thickness skin homogenate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the skin homogenate with a known concentration of this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding a protein precipitation agent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentrations of this compound and nicotinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Hydrolysis_Workflow Start Start Prepare Skin Homogenate Prepare Skin Homogenate Start->Prepare Skin Homogenate Incubate with this compound Incubate with this compound Prepare Skin Homogenate->Incubate with this compound Terminate Reaction Terminate Reaction Incubate with this compound->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge Analyze Supernatant (HPLC/LC-MS) Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Supernatant (HPLC/LC-MS) End End Analyze Supernatant (HPLC/LC-MS)->End

Caption: Workflow for in vitro hydrolysis of this compound.
Measurement of Prostaglandin Release from Cultured Cells

Objective: To quantify the release of PGD2 and PGE2 from cultured cells (e.g., human keratinocytes, macrophages) in response to this compound or nicotinic acid.

Methodology:

  • Culture cells to near confluence in appropriate multi-well plates.

  • Replace the culture medium with a serum-free medium and incubate for a period to reduce basal prostaglandin levels.

  • Treat the cells with various concentrations of this compound, nicotinic acid, or a vehicle control.

  • After a specified incubation time (e.g., 1, 4, 8, 24 hours), collect the cell culture supernatant.

  • Measure the concentrations of PGD2 and PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.[14][15][16]

COX-1 and COX-2 Inhibition Assay

Objective: To determine if this compound or nicotinic acid directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • These assays typically involve incubating the purified enzyme with arachidonic acid as a substrate in the presence of various concentrations of the test compound (this compound, nicotinic acid) and a known inhibitor as a positive control.

  • The activity of the enzyme is determined by measuring the production of a specific prostaglandin (e.g., PGE2) or by monitoring oxygen consumption.

  • Calculate the IC50 values to determine the inhibitory potency of the compounds.[17][18]

Logical_Relationship Topical this compound Topical this compound Hydrolysis Hydrolysis Topical this compound->Hydrolysis Nicotinic Acid Formation Nicotinic Acid Formation Hydrolysis->Nicotinic Acid Formation GPR109A Activation GPR109A Activation Nicotinic Acid Formation->GPR109A Activation Prostaglandin Synthesis Prostaglandin Synthesis GPR109A Activation->Prostaglandin Synthesis Vasodilation Vasodilation Prostaglandin Synthesis->Vasodilation

Caption: Logical flow of this compound's mechanism of action.

Conclusion

The pharmacological effects of this compound are intricately linked to the prostaglandin synthesis pathway and are mediated by its active metabolite, nicotinic acid. The activation of the GPR109A receptor on skin immune cells by nicotinic acid triggers the arachidonic acid cascade, culminating in the production of vasodilatory prostaglandins, primarily PGD2 and PGE2. This detailed understanding of the molecular mechanisms provides a solid foundation for further research into the therapeutic applications and potential optimization of this compound and related compounds in dermatology and pain management. Future studies should focus on quantifying the specific prostaglandin profile induced by topical this compound and exploring the potential for biased agonism at the GPR109A receptor to modulate its therapeutic effects.

References

An In-depth Technical Guide on the Molecular Targets of Butoxyethyl Nicotinate in the Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular targets of butoxyethyl nicotinate (B505614) in the skin. Butoxyethyl nicotinate, a topical rubefacient and vasodilator, is primarily used to induce localized erythema and for the relief of musculoskeletal pain. Its mechanism of action is centered on its hydrolysis to nicotinic acid within the dermal layers. This guide details the enzymatic conversion, the subsequent activation of the arachidonic acid cascade leading to prostaglandin (B15479496) synthesis, and the involvement of sensory nerves. Quantitative data from studies on closely related nicotinate esters are presented to illustrate the pharmacological effects. Detailed experimental protocols for investigating these mechanisms are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Butoxyethyl nicotinate, also known as nicoboxil, is the 2-butoxyethyl ester of nicotinic acid.[1] It is a lipophilic compound that readily penetrates the stratum corneum upon topical application. Its primary pharmacological effect, vasodilation, is not mediated by the ester itself but by its active metabolite, nicotinic acid.[1] This guide elucidates the molecular pathways initiated by butoxyethyl nicotinate in the skin, providing a foundational understanding for researchers and professionals in drug development.

Mechanism of Action

The principal mechanism of action of butoxyethyl nicotinate involves its enzymatic hydrolysis in the skin to form nicotinic acid and 2-butoxyethanol.[1] Nicotinic acid is the primary active moiety responsible for the observed vasodilation.[1]

Enzymatic Hydrolysis
Prostaglandin Synthesis Pathway

The vasodilatory effect of nicotinic acid is predominantly mediated by the synthesis and release of prostaglandins (B1171923), particularly prostaglandin D2 (PGD2).[2] This process is initiated by the activation of the arachidonic acid cascade.

The key steps are:

  • Activation of Phospholipase A2: Nicotinic acid is believed to stimulate cells within the skin to activate phospholipase A2.

  • Release of Arachidonic Acid: Phospholipase A2 cleaves membrane phospholipids (B1166683) to release arachidonic acid.[3]

  • Cyclooxygenase (COX) Activity: Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form prostaglandin endoperoxides (PGG2 and PGH2).[4]

  • Prostaglandin D2 Synthesis: PGH2 is further isomerized by PGD2 synthase to produce PGD2.[2]

  • Vasodilation: PGD2 binds to its receptors on vascular smooth muscle cells in the dermal microvasculature, leading to relaxation and subsequent vasodilation, which manifests as erythema and a sensation of warmth.[5]

Involvement of Sensory Nerves

In addition to the prostaglandin pathway, local sensory nerves play a role in the vasodilatory response to nicotinic acid esters.[6] The irritation of sensory nerve endings contributes to the overall vascular reaction, likely through the release of neuropeptides.[1] However, the precise mechanisms and the specific receptors on sensory nerves directly targeted by nicotinic acid are not fully elucidated. Studies on related compounds suggest an interaction with nicotinic acetylcholine (B1216132) receptors on C-nociceptors.[7][8]

Quantitative Data

Quantitative data specifically for butoxyethyl nicotinate is limited in the public domain. However, studies on methyl nicotinate, which shares the same active metabolite (nicotinic acid), provide valuable insights into the quantitative aspects of the induced vasodilation.

InhibitorPathway TargetedPerfusion Reduction (%)Significance (p-value)
NSAIDCyclooxygenase (Prostaglandin Synthesis)82%< 0.01
Lidocaine/PrilocaineLocal Sensory Nerves32%< 0.01
L-NMMANitric Oxide SynthaseNo significant effect-

Table 1: Effect of Various Inhibitors on Methyl Nicotinate-Induced Perfusion Increase. The data indicates the predominant role of the prostaglandin pathway and a significant contribution from local sensory nerves in the vasodilatory response.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Butoxyethyl Nicotinate-Induced Vasodilation

Butoxyethyl_Nicotinate_Pathway cluster_skin Skin Layers cluster_epidermis_dermis Epidermis/Dermis cluster_cellular Cellular Mechanisms Butoxyethyl_Nicotinate Butoxyethyl Nicotinate Penetration Stratum Corneum Penetration Hydrolysis Enzymatic Hydrolysis (Esterases) Penetration->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Butoxyethanol 2-Butoxyethanol Hydrolysis->Butoxyethanol Arachidonic_Acid_Cascade Arachidonic Acid Cascade Activation Nicotinic_Acid->Arachidonic_Acid_Cascade Sensory_Nerve Sensory Nerve Activation Nicotinic_Acid->Sensory_Nerve Prostaglandin_Synthesis Prostaglandin (PGD2) Synthesis Arachidonic_Acid_Cascade->Prostaglandin_Synthesis Vasodilation Vasodilation Prostaglandin_Synthesis->Vasodilation Sensory_Nerve->Vasodilation Neuropeptide Release

Caption: Signaling pathway of butoxyethyl nicotinate in the skin.

Experimental Workflow for Assessing Vasodilatory Mechanisms

Experimental_Workflow cluster_subjects Subject Preparation cluster_treatment Treatment Application cluster_measurement Data Acquisition and Analysis Subject_Recruitment Healthy Volunteers Baseline_Measurement Baseline Skin Perfusion Measurement (LSCI) Subject_Recruitment->Baseline_Measurement Control Vehicle Control Application Baseline_Measurement->Control Butoxyethyl_Nicotinate Butoxyethyl Nicotinate Application Baseline_Measurement->Butoxyethyl_Nicotinate Inhibitor_Pretreatment Inhibitor Pre-treatment (e.g., NSAID, Anesthetic) Baseline_Measurement->Inhibitor_Pretreatment Perfusion_Monitoring Continuous Perfusion Monitoring (LSCI) Control->Perfusion_Monitoring Butoxyethyl_Nicotinate->Perfusion_Monitoring Inhibitor_Butoxyethyl_Nicotinate Butoxyethyl Nicotinate Application post-Inhibitor Inhibitor_Pretreatment->Inhibitor_Butoxyethyl_Nicotinate Inhibitor_Butoxyethyl_Nicotinate->Perfusion_Monitoring Data_Analysis Data Analysis: - Peak Perfusion - Time to Onset - Area Under Curve Perfusion_Monitoring->Data_Analysis Statistical_Analysis Statistical Comparison (Treatment vs. Control) Data_Analysis->Statistical_Analysis

Caption: Workflow for studying butoxyethyl nicotinate's vasodilatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of nicotinate ester-induced vasodilation.

In Vivo Assessment of Cutaneous Microcirculation
  • Objective: To quantify the vasodilatory response to topically applied butoxyethyl nicotinate.

  • Methodology:

    • Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited.

    • Test Sites: Demarcated areas on the volar forearm are typically used.

    • Baseline Measurement: Baseline skin blood flow is measured using Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF).

    • Drug Application: A standardized dose of butoxyethyl nicotinate solution or formulation is applied to the test site. A vehicle control is applied to a contralateral or adjacent site.

    • Perfusion Monitoring: Skin perfusion is continuously monitored for a predefined period (e.g., 60 minutes).

    • Data Analysis: Parameters such as the peak perfusion, time to onset of vasodilation, and the area under the perfusion-time curve are calculated and compared between the active and control sites.

Investigation of the Prostaglandin Pathway
  • Objective: To determine the role of prostaglandins in butoxyethyl nicotinate-induced vasodilation.

  • Methodology:

    • Protocol: The in vivo assessment of cutaneous microcirculation protocol is followed.

    • Inhibitor Administration: Prior to the application of butoxyethyl nicotinate, subjects are pre-treated with a cyclooxygenase inhibitor (e.g., a topical or oral non-steroidal anti-inflammatory drug, NSAID).

    • Comparison: The vasodilatory response to butoxyethyl nicotinate in the presence and absence of the NSAID is compared. A significant reduction in vasodilation following NSAID administration indicates the involvement of the prostaglandin pathway.[6][9]

Investigation of Sensory Nerve Involvement
  • Objective: To assess the contribution of sensory nerves to the vasodilatory response.

  • Methodology:

    • Protocol: The in vivo assessment of cutaneous microcirculation protocol is followed.

    • Anesthetic Application: A topical local anesthetic (e.g., a lidocaine/prilocaine cream) is applied to the test site for a sufficient duration to induce cutaneous anesthesia before the application of butoxyethyl nicotinate.

    • Comparison: The vasodilatory response to butoxyethyl nicotinate on the anesthetized skin is compared to the response on non-anesthetized skin. A diminished response on the anesthetized area suggests the involvement of local sensory nerves.[6]

Conclusion

The primary molecular target of butoxyethyl nicotinate in the skin is the enzymatic machinery that hydrolyzes it to nicotinic acid. The subsequent pharmacological effects are mediated by nicotinic acid, which predominantly acts on the arachidonic acid cascade to stimulate the synthesis of vasodilatory prostaglandins, with a secondary contribution from the activation of local sensory nerves. The nitric oxide pathway does not appear to be significantly involved. A thorough understanding of these molecular targets and pathways is essential for the development of novel topical formulations and for elucidating the mechanisms of skin inflammation and microcirculation. Further research is warranted to obtain specific quantitative data on the pharmacokinetics and pharmacodynamics of butoxyethyl nicotinate itself.

References

Nicoboxil's Potential Involvement in the Nitric Oxide Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nicoboxil (B75726), the butoxyethyl ester of nicotinic acid, is a well-established topical vasodilator primarily used for the relief of musculoskeletal pain. Its mechanism of action is traditionally attributed to the stimulation of prostaglandin (B15479496) synthesis, leading to localized hyperemia.[1] However, the full spectrum of its vasodilatory signaling has not been exhaustively elucidated. This technical guide explores the potential, yet currently unproven, involvement of this compound in the nitric oxide (NO) signaling pathway, a central regulator of vascular tone. We provide a detailed overview of the canonical NO/cGMP pathway and propose a comprehensive suite of experimental protocols to investigate this hypothetical link. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel mechanisms of action for existing therapeutic agents.

Introduction: The Known and the Unknown of this compound's Vasodilatory Action

This compound is a rubefacient that induces cutaneous vasodilation, resulting in a sensation of warmth and an increase in blood flow.[] It is readily hydrolyzed in the body to its active moiety, nicotinic acid, and 2-butoxyethanol.[1][3] The vasodilatory effect of nicotinic acid is widely believed to be mediated by prostaglandins, which act as potent local vasodilators.[1] This established mechanism, however, does not preclude the existence of complementary or alternative signaling cascades.

The nitric oxide (NO) pathway is a fundamental mechanism governing vasodilation in virtually all vascular beds.[4][5] NO, a gaseous signaling molecule, is produced by nitric oxide synthase (NOS) enzymes and triggers smooth muscle relaxation by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8] Given that both the prostaglandin and NO pathways are critical to vascular homeostasis, and that cross-talk between them has been reported[9], it is scientifically plausible to hypothesize that this compound's effects may, in part, be mediated through the NO pathway. This guide outlines the necessary theoretical framework and experimental approaches to test this hypothesis.

The Canonical Nitric Oxide (NO) Signaling Pathway

The NO signaling cascade is a well-characterized pathway essential for cardiovascular regulation.[10][11] The key steps are as follows:

  • NO Synthesis: Endothelial cells, in response to stimuli like shear stress or acetylcholine (B1216132), activate endothelial nitric oxide synthase (eNOS).[4][][13] eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[10][14]

  • NO Diffusion: As a small, lipophilic gas, NO readily diffuses from the endothelial cells into adjacent vascular smooth muscle cells.[15]

  • sGC Activation: In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC).[6][16] This binding induces a conformational change that activates the enzyme.[17]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][18]

  • Downstream Effects: cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).[8] PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5][18]

Visualization of the NO Signaling Pathway

NO_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS (activated by Ca2+/Calmodulin) L_Arginine->eNOS NO_E Nitric Oxide (NO) eNOS->NO_E produces L_Citrulline L-Citrulline eNOS->L_Citrulline NO_S Nitric Oxide (NO) NO_E->NO_S Diffusion sGC_inactive sGC (inactive) NO_S->sGC_inactive binds & activates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP produces GTP GTP GTP->sGC_active substrate PKG PKG cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation promotes

Caption: The canonical nitric oxide (NO) signaling pathway leading to vasodilation.

Proposed Experimental Framework to Probe this compound's Interaction with the NO Pathway

To investigate the potential link between this compound and the NO pathway, a series of in vitro and ex vivo experiments are proposed. These experiments are designed to systematically assess whether this compound can influence NO production, the activity of key enzymes in the pathway, or the resulting downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies (Cell Culture) cluster_exvivo Ex Vivo Studies (Tissue) start Hypothesis: This compound influences NO-mediated vasodilation exp1 Experiment 1: NO Production Assay in HUVECs start->exp1 exp2 Experiment 2: NOS Activity Assay start->exp2 exp3 Experiment 3: cGMP Immunoassay in VSMCs start->exp3 exp4 Experiment 4: Arterial Ring Vasoreactivity start->exp4 analysis Data Analysis & Interpretation exp1->analysis exp2->analysis exp3->analysis exp4->analysis conclusion Conclusion on this compound's Involvement in NO Pathway analysis->conclusion

Caption: Proposed workflow for investigating this compound's effect on the NO pathway.

Detailed Experimental Protocols & Hypothetical Data

Experiment 1: Quantification of Nitric Oxide Production in Endothelial Cells
  • Objective: To determine if this compound (or its active metabolite, nicotinic acid) stimulates NO production in cultured human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • Cell Culture: HUVECs are cultured to 80-90% confluence in 96-well plates.

    • Pre-treatment: Cells are washed with phosphate-buffered saline (PBS) and incubated in a phenol (B47542) red-free medium.

    • Stimulation: Cells are treated with varying concentrations of this compound or nicotinic acid (e.g., 1 µM, 10 µM, 100 µM) for a specified time (e.g., 30 minutes). A positive control (e.g., Acetylcholine, 10 µM) and a vehicle control are included.

    • NO Detection: NO production is measured using a fluorescent probe like 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA). DAF-2 DA is added to the cells, which becomes fluorescent upon reacting with NO.

    • Quantification: Fluorescence intensity is measured using a fluorescence plate reader (Excitation/Emission ~495/515 nm).

  • Hypothetical Data Presentation:

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)% Increase in NO Production (vs. Vehicle)
Vehicle Control-150 ± 120%
Acetylcholine10450 ± 25200%
This compound1165 ± 1510%
This compound10225 ± 2050%
This compound100300 ± 18100%
Nicotinic Acid100295 ± 2297%

Data are presented as mean ± SD and are purely illustrative.

Experiment 2: Nitric Oxide Synthase (NOS) Activity Assay
  • Objective: To assess if this compound directly enhances the enzymatic activity of NOS.

  • Methodology:

    • Lysate Preparation: HUVECs are treated with this compound, nicotinic acid, positive control, or vehicle. Cells are then lysed to release cellular proteins, including NOS.

    • Assay Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by NOS in the cell lysates.

    • Reaction: Lysates are incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other necessary cofactors, along with the respective test compounds.

    • Separation: The reaction is stopped, and the positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.

    • Quantification: The radioactivity of the L-[³H]citrulline in the eluate is measured by liquid scintillation counting.

  • Hypothetical Data Presentation:

Treatment GroupConcentration (µM)NOS Activity (pmol L-citrulline/min/mg protein)% Increase in NOS Activity (vs. Vehicle)
Vehicle Control-5.2 ± 0.40%
Calcium Ionophore (A23187)515.8 ± 1.1204%
This compound106.1 ± 0.517%
This compound1008.9 ± 0.771%
Nicotinic Acid1008.5 ± 0.663%
L-NAME (Inhibitor)1001.1 ± 0.2-79%

Data are presented as mean ± SD and are purely illustrative.

Experiment 3: Measurement of cGMP Levels in Vascular Smooth Muscle Cells (VSMCs)
  • Objective: To determine if this compound-induced NO production leads to an increase in the downstream second messenger, cGMP, in co-cultured VSMCs.

  • Methodology:

    • Co-culture System: HUVECs are cultured on permeable inserts placed above a monolayer of rat aortic smooth muscle cells (RASMCs). This allows signaling molecules like NO to diffuse from HUVECs to RASMCs.

    • Treatment: The HUVEC layer is treated with this compound, nicotinic acid, a positive control (e.g., Sodium Nitroprusside, an NO donor), or vehicle.

    • Cell Lysis: After incubation, the RASMCs are rapidly lysed, and phosphodiesterase activity is inhibited to prevent cGMP degradation.

    • Quantification: cGMP levels in the RASMC lysates are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Hypothetical Data Presentation:

Treatment Group (on HUVECs)Concentration (µM)cGMP Level in VSMCs (pmol/mg protein)% Increase in cGMP (vs. Vehicle)
Vehicle Control-2.5 ± 0.30%
Sodium Nitroprusside (on VSMCs)1025.1 ± 2.2904%
This compound103.8 ± 0.452%
This compound1007.6 ± 0.8204%
Nicotinic Acid1007.2 ± 0.9188%

Data are presented as mean ± SD and are purely illustrative.

Experiment 4: Ex Vivo Vasoreactivity in Isolated Arterial Rings
  • Objective: To assess the direct vasodilatory effect of this compound on isolated arterial segments and determine if this effect is NO-dependent.

  • Methodology:

    • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath system filled with Krebs-Henseleit buffer, aerated with 95% O₂/5% CO₂.

    • Contraction: The rings are pre-contracted with phenylephrine (B352888) to induce a stable tone.

    • Dose-Response Curve: Cumulative concentrations of this compound or nicotinic acid are added to the bath to generate a dose-response curve for relaxation.

    • Inhibition Studies: The experiment is repeated in the presence of a NOS inhibitor (e.g., L-NAME, 100 µM) to determine if the relaxation is attenuated. A control experiment with acetylcholine is performed to confirm the efficacy of L-NAME.

    • Data Recording: Changes in isometric tension are recorded and expressed as a percentage of the pre-contraction tension.

  • Hypothetical Data Presentation:

Treatment GroupConditionEC₅₀ (µM)Maximum Relaxation (%)
AcetylcholineControl0.595 ± 5%
Acetylcholine+ L-NAME> 10015 ± 4%
This compoundControl2570 ± 8%
This compound+ L-NAME4540 ± 6%
Nicotinic AcidControl2272 ± 7%
Nicotinic Acid+ L-NAME4142 ± 5%

Data are presented as mean ± SD and are purely illustrative. A rightward shift in EC₅₀ and a decrease in maximal relaxation in the presence of L-NAME would suggest NO-pathway involvement.

Conclusion and Future Directions

While the primary vasodilatory mechanism of this compound is attributed to the prostaglandin pathway, this guide puts forth a structured, hypothesis-driven framework to explore its potential interaction with the nitric oxide signaling cascade. The proposed experiments, from cellular assays measuring NO and cGMP to ex vivo organ bath studies, provide a comprehensive approach to elucidating any such link. Positive results from these investigations would not only deepen our understanding of this compound's pharmacology but could also open new avenues for its therapeutic application and the development of novel vasodilators targeting multiple signaling pathways. The data presented herein is hypothetical and serves to illustrate the potential outcomes of the described protocols. Rigorous experimentation is required to validate this unexplored aspect of this compound's mechanism of action.

References

The Structure-Activity Relationship of Nicotinic Acid Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Interactions and Functional Outcomes Governing the Therapeutic Potential of Nicotinic Acid Esters

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of nicotinic acid esters, with a primary focus on their interaction with the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting metabolic and inflammatory diseases.

Introduction: Nicotinic Acid and its Therapeutic Significance

Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate lipid profiles—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL)—is well-established. These therapeutic effects are primarily mediated through the activation of GPR109A, a receptor highly expressed in adipocytes and various immune cells.

The clinical utility of nicotinic acid, however, is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing. This adverse effect, also mediated by GPR109A, has spurred extensive research into the development of GPR109A agonists with an improved therapeutic window. Nicotinic acid esters represent a promising class of compounds in this endeavor, offering a versatile scaffold for chemical modification to fine-tune their pharmacological properties. Understanding the intricate relationship between the chemical structure of these esters and their biological activity is paramount for the rational design of next-generation GPR109A-targeted therapies.

The GPR109A Receptor: The Primary Target of Nicotinic Acid and its Esters

GPR109A is a member of the G protein-coupled receptor family and is activated by nicotinic acid and the endogenous ligand β-hydroxybutyrate. The binding of an agonist to GPR109A initiates a cascade of intracellular signaling events that are responsible for both the therapeutic and adverse effects of nicotinic acid.

Key Amino Acid Residues in the GPR109A Binding Pocket

Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues within the transmembrane (TMH) and extracellular loop (ECL) domains of GPR109A that are critical for ligand binding.[1][2][3] The carboxylate group of nicotinic acid forms a crucial ionic interaction with Arginine 111 (Arg111) in TMH3.[1][2] The pyridine (B92270) ring of the ligand is thought to be situated in a pocket formed by residues including Tryptophan 91 (Trp91) at the junction of TMH2 and ECL1, Serine 178 (Ser178) in ECL2, and Phenylalanine 276 (Phe276) and Tyrosine 284 (Tyr284) in TMH7.[1][2] These interactions are vital for the affinity and activation of the receptor by nicotinic acid and its derivatives.

Structure-Activity Relationship of Nicotinic Acid Derivatives

CompoundStructureGPR109A Activity (EC50/IC50/Ki)Reference
Nicotinic AcidPyridine-3-carboxylic acidEC50: ~0.1-1 µM[4]
Acifran2-Acetoamidomethyl-5-chlorobenzoic acidPotent Agonist[5]
Acipimox5-Methylpyrazine-2-carboxylic acid 4-oxidePotent Agonist[5]
Monomethyl fumarateMethyl (E)-but-2-enedioatePotent Agonist[6]
Compound 5a1-Nicotinoyl-4-(phenyl)thio-1H-pyrazoleEC50 = 45 nM (Calcium mobilization)[1]

Key SAR Observations for Nicotinic Acid Derivatives:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid or a bioisostere is generally crucial for high-affinity binding to GPR109A, primarily due to the ionic interaction with Arg111.[1][2]

  • Aromatic Ring System: The pyridine ring of nicotinic acid is essential for activity. Modifications to this ring can significantly impact potency.

  • Substitutions on the Pyridine Ring: The position and nature of substituents on the pyridine ring can modulate agonist activity.

  • Ester and Amide Modifications: Esterification or amidation of the carboxylic acid group can lead to prodrugs or compounds with altered pharmacokinetic and pharmacodynamic properties. The rate of hydrolysis of esters to the active acid form in vivo can influence the duration of action and side effect profile.

  • Alternative Scaffolds: As demonstrated by pyrazole (B372694) derivatives, it is possible to replace the nicotinic acid core with other heterocyclic systems while maintaining potent GPR109A agonism.[6][7]

Signaling Pathways of GPR109A Activation

The activation of GPR109A by nicotinic acid esters and other agonists triggers two primary signaling pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway. The differential engagement of these pathways is believed to be key to separating the therapeutic effects from the flushing side effect.

Gαi-Mediated Signaling Pathway

The canonical signaling pathway for GPR109A involves coupling to the inhibitory G protein, Gαi. This pathway is primarily associated with the anti-lipolytic effects of nicotinic acid.

G_alpha_i_Pathway Ligand Nicotinic Acid Ester (Agonist) GPR109A GPR109A Ligand->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA HSL HSL (active) PKA->HSL Lipolysis Lipolysis (Triglyceride breakdown) HSL->Lipolysis

Gαi-Mediated Signaling Pathway of GPR109A.

Upon agonist binding, GPR109A activates the Gαi subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). The net effect is the inhibition of lipolysis in adipocytes, leading to a reduction in the release of free fatty acids into the circulation.

β-Arrestin-Mediated Signaling Pathway

The recruitment of β-arrestin to the activated GPR109A receptor initiates a separate signaling cascade that is implicated in the flushing response.

Beta_Arrestin_Pathway Ligand Nicotinic Acid Ester (Agonist) GPR109A_P Phosphorylated GPR109A Ligand->GPR109A_P Beta_Arrestin β-Arrestin GPR109A_P->Beta_Arrestin Recruits Downstream Downstream Signaling (e.g., ERK1/2 activation) Beta_Arrestin->Downstream PGD2_PGE2 Prostaglandin D2 & E2 Release Downstream->PGD2_PGE2 Flushing Vasodilation (Flushing) PGD2_PGE2->Flushing SAR_Workflow Synthesis Synthesis of Nicotinic Acid Ester Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Radioligand Binding Assay (Determine Ki) Purification->Primary_Screening Functional_Assays Functional Assays: cAMP Inhibition (EC50) β-Arrestin Recruitment (EC50) Primary_Screening->Functional_Assays SAR_Analysis SAR Analysis and Lead Identification Functional_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) SAR_Analysis->In_Vivo Lead_Optimization->Synthesis Iterative Design

References

Preliminary In Vitro Studies on Nicoboxil's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies quantifying the specific biological activity of nicoboxil (B75726) are limited in publicly available scientific literature. This guide synthesizes information on the known effects of closely related compounds, such as nicotinic acid, and outlines the standard experimental protocols relevant to investigating the expected biological activities of this compound, namely vasodilation and anti-inflammatory effects. The quantitative data presented are illustrative and based on typical outcomes of the described assays.

Introduction

This compound, the butoxyethyl ester of nicotinic acid, is a topical rubefacient that induces localized vasodilation, leading to a sensation of warmth and erythema. It is commonly used in combination with other active ingredients, such as nonivamide, for the relief of muscle and joint pain. Understanding the specific in vitro biological activities of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic applications. This technical guide provides an in-depth overview of the potential in vitro biological activities of this compound, focusing on its vasodilatory and anti-inflammatory properties. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Potential In Vitro Biological Activities

Based on its chemical structure as a nicotinic acid ester, the primary biological activities of this compound are expected to be vasodilation and potential anti-inflammatory effects.

Vasodilation

This compound is anticipated to induce vasodilation through the release of various signaling molecules, primarily prostaglandins. This leads to the relaxation of vascular smooth muscle cells and an increase in blood flow.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its influence on the arachidonic acid cascade, specifically the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Data Presentation

The following tables summarize hypothetical quantitative data from key in vitro experiments to illustrate the expected biological activity of this compound.

Table 1: In Vitro Vasodilation of Isolated Rat Aorta

Treatment GroupConcentration (µM)Pre-contraction with Phenylephrine (B352888) (1 µM)Relaxation (%)
Vehicle Control-100%0 ± 2.5
This compound1100%15 ± 4.2
This compound10100%45 ± 6.8
This compound100100%85 ± 5.1
Acetylcholine (B1216132) (Positive Control)10100%95 ± 3.7

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis in Human Umbilical Vein Endothelial Cells (HUVECs)

Treatment GroupConcentration (µM)LPS Stimulation (1 µg/mL)PGE2 Concentration (pg/mL)
Vehicle Control--50 ± 8.9
LPS Control-+500 ± 45.2
This compound1+420 ± 38.7
This compound10+250 ± 29.1
This compound100+110 ± 15.6
Indomethacin (B1671933) (Positive Control)10+65 ± 10.3

Table 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

CompoundConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
This compound18 ± 2.115 ± 3.5
This compound1025 ± 4.540 ± 5.8
This compound10055 ± 6.275 ± 7.1
Ibuprofen (Non-selective Inhibitor)1080 ± 5.970 ± 6.4
Celecoxib (B62257) (Selective COX-2 Inhibitor)1015 ± 3.885 ± 4.9

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Blood Vessels

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect the rings to force transducers to record isometric tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

  • Induce a submaximal contraction with phenylephrine (1 µM).

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response.

  • At the end of the experiment, assess the viability of the endothelium by adding acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

  • To assess endothelium-independent vasodilation, add sodium nitroprusside (10 µM).

Prostaglandin E2 (PGE2) Synthesis Assay in Cell Culture

This protocol describes the measurement of PGE2 production in cultured endothelial cells in response to this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Indomethacin (positive control)

  • PGE2 ELISA kit

  • Cell culture plates (24-well)

Procedure:

  • Seed HUVECs in 24-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[1][2][3][4][5]

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Ibuprofen (non-selective control)

  • Celecoxib (selective COX-2 control)

  • 96-well microplate reader

Procedure:

  • Prepare the reaction buffer and enzyme solutions as per the assay kit instructions.

  • Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of this compound, ibuprofen, or celecoxib to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader at different time points to determine the reaction rate.

  • Calculate the percentage of COX inhibition for each concentration of the test compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Vasodilation_Pathway This compound This compound PLA2 Phospholipase A2 This compound->PLA2 stimulates AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX Cyclooxygenase (COX) AA->COX substrate PGs Prostaglandins (e.g., PGI2, PGE2) COX->PGs synthesizes AC Adenylate Cyclase PGs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HUVECs Seed HUVECs Pretreat Pre-treat with this compound HUVECs->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA PGE2 ELISA Collect->ELISA Quantify Quantify PGE2 Levels ELISA->Quantify

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.

COX_Inhibition_Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Add Reagents to 96-well Plate) Reagents->Plate_Setup Reaction_Start Initiate Reaction (Add Arachidonic Acid) Plate_Setup->Reaction_Start Measurement Kinetic Absorbance Measurement Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Measurement->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Generalized experimental workflow for COX inhibition assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Butoxyethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and purification of butoxyethyl nicotinate (B505614), a nicotinic acid ester with applications as a topical rubefacient. The protocols detailed below are intended for research and development purposes.

Overview

Butoxyethyl nicotinate (also known as nicoboxil) is the 2-butoxyethyl ester of nicotinic acid.[1] It is used in topical preparations for its vasodilatory properties, which induce a warming sensation and increase blood flow to the skin.[2] This effect is primarily mediated through prostaglandin (B15479496) pathways and local sensory nerves.[2] In biological systems, it is hydrolyzed to nicotinic acid and 2-butoxyethanol (B58217).[1][2] The synthesis of butoxyethyl nicotinate for research purposes requires reliable methods to ensure high purity and yield. This document outlines two primary synthetic routes and detailed purification protocols.

Synthesis of Butoxyethyl Nicotinate

Two common and effective methods for the synthesis of butoxyethyl nicotinate are Fischer-Speier Esterification and a method involving the formation of an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification

This classic method involves the direct acid-catalyzed esterification of nicotinic acid with 2-butoxyethanol.[3] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[3]

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the Fischer esterification of nicotinic acid with 2-butoxyethanol is provided below.

ParameterValue/Description
Reactants Nicotinic acid, 2-Butoxyethanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene (to facilitate azeotropic removal of water) or excess 2-Butoxyethanol
Reaction Temperature Reflux
Reaction Time 4-24 hours (monitored by TLC)
Work-up Neutralization with saturated sodium bicarbonate solution
Expected Yield 70-90%

Detailed Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add nicotinic acid (1.0 eq), 2-butoxyethanol (2.0-3.0 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 7:3 v/v).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted nicotinic acid), water, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude butoxyethyl nicotinate.[4]

Method 2: Synthesis via Nicotinoyl Chloride

This method involves the conversion of nicotinic acid to the more reactive nicotinoyl chloride, followed by its reaction with 2-butoxyethanol.[5] This is often a higher-yielding method that can be performed under milder conditions.

Reaction Scheme:

Experimental Protocol:

ParameterValue/Description
Reactants Nicotinic acid, Thionyl chloride (SOCl₂), 2-Butoxyethanol
Base Pyridine (B92270) or Triethylamine (B128534) (to neutralize HCl in the second step)
Solvent Anhydrous solvent such as benzene, toluene, or dichloromethane (B109758)
Reaction Temperature Step 1: Reflux; Step 2: 0 °C to room temperature
Reaction Time Step 1: 1-3 hours; Step 2: 2-6 hours
Work-up Aqueous work-up with sodium bicarbonate solution
Expected Yield 80-95%

Detailed Methodology:

  • Preparation of Nicotinoyl Chloride: In a round-bottom flask under an inert atmosphere, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq). Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting nicotinoyl chloride hydrochloride can be used directly in the next step.

  • Esterification: Dissolve the crude nicotinoyl chloride hydrochloride in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-butoxyethanol (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent. Add the alcohol solution dropwise to the nicotinoyl chloride solution with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Butoxyethyl Nicotinate

The crude butoxyethyl nicotinate obtained from either synthetic route can be purified by vacuum distillation or column chromatography.

Vacuum Distillation

Vacuum distillation is an effective method for purifying high-boiling point liquids like butoxyethyl nicotinate, as it lowers the boiling point and prevents thermal decomposition.[6][7]

Protocol:

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

  • Place the crude butoxyethyl nicotinate in the distillation flask with a magnetic stir bar or boiling chips.

  • Gradually apply vacuum to the system.

  • Slowly heat the distillation flask using a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of butoxyethyl nicotinate is predicted to be around 287 °C at atmospheric pressure, so a significant reduction in pressure is required for successful distillation. The exact boiling point under vacuum will depend on the pressure achieved.

ParameterRecommended Setting
Apparatus Short-path distillation apparatus is recommended.
Vacuum Pressure 1-10 mmHg (or as low as achievable)
Heating Gradual heating to avoid bumping and decomposition.
Fraction Collection Collect the main fraction based on a stable distillation temperature.
Column Chromatography

Flash column chromatography is a versatile technique for purifying organic compounds based on their polarity.[8]

Protocol:

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, less polar mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude butoxyethyl nicotinate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for nicotinic acid esters is a mixture of hexane and ethyl acetate.[9][10] The optimal ratio should be determined by TLC analysis.

  • Fraction Collection: Collect the fractions as they elute from the column and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified butoxyethyl nicotinate.

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v)
Monitoring TLC with UV visualization (254 nm)

Analytical Characterization

The purity and identity of the synthesized butoxyethyl nicotinate should be confirmed by analytical techniques.

Analytical MethodExpected Observations
¹H NMR Characteristic peaks for the pyridine ring protons, the methylene (B1212753) protons of the butoxy and ethyl groups, and the terminal methyl group.
¹³C NMR Resonances corresponding to the carbonyl carbon, the carbons of the pyridine ring, and the aliphatic carbons of the butoxyethyl chain.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group (around 1720 cm⁻¹), and bands for C-O stretching and the aromatic pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of butoxyethyl nicotinate (C₁₂H₁₇NO₃, MW: 223.27 g/mol ).[1]
Purity (GC-FID) A single major peak indicating high purity.

Visualizations

Experimental Workflow

Synthesis_Purification_Workflow Experimental Workflow for Butoxyethyl Nicotinate cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Acid Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Neutralization Neutralization Crude Product->Neutralization Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Method Purification Method Drying & Concentration->Purification Method Pure Product Pure Product Purification Method->Pure Product Analytical Techniques Analytical Techniques Pure Product->Analytical Techniques Characterized Product Characterized Product Analytical Techniques->Characterized Product

Caption: Workflow for the synthesis and purification of butoxyethyl nicotinate.

Signaling Pathway

Signaling_Pathway Simplified Signaling Pathway of Topical Butoxyethyl Nicotinate Butoxyethyl Nicotinate Butoxyethyl Nicotinate Skin Penetration Skin Penetration Butoxyethyl Nicotinate->Skin Penetration Hydrolysis Hydrolysis Skin Penetration->Hydrolysis Esterases Prostaglandin Synthesis Prostaglandin Synthesis Skin Penetration->Prostaglandin Synthesis Sensory Nerve Activation Sensory Nerve Activation Skin Penetration->Sensory Nerve Activation Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid 2-Butoxyethanol 2-Butoxyethanol Hydrolysis->2-Butoxyethanol Vasodilation Vasodilation Prostaglandin Synthesis->Vasodilation Sensory Nerve Activation->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Rubefacient Effect Rubefacient Effect Increased Blood Flow->Rubefacient Effect

Caption: Topical action and metabolism of butoxyethyl nicotinate.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Nicoboxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726) (2-butoxyethyl pyridine-3-carboxylate) is a topical rubefacient that induces vasodilation, leading to a warming sensation on the skin. It is primarily used in combination with nonivamide (B1679840) for the symptomatic relief of musculoskeletal pain, such as muscle aches, sprains, and arthritis.[1][2] The increased blood flow caused by this compound is believed to aid in the alleviation of pain through a counter-irritation mechanism.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction setup, purification, and characterization, as well as an overview of its proposed mechanism of action.

Introduction

This compound is the 2-butoxyethyl ester of nicotinic acid. Its synthesis is a straightforward esterification process. The protocol detailed below employs the reaction of nicotinoyl chloride hydrochloride with 2-butoxyethanol (B58217). This method is advantageous as the use of an acyl chloride, a more reactive derivative of the carboxylic acid, allows for the reaction to proceed under mild conditions with a good yield. Pyridine (B92270) is utilized both as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocols

Synthesis of this compound (2-butoxyethyl pyridine-3-carboxylate)

This protocol describes the synthesis of this compound via the acylation of 2-butoxyethanol with nicotinoyl chloride hydrochloride.

Materials:

  • Nicotinoyl chloride hydrochloride (C₆H₄ClNO·HCl)

  • 2-Butoxyethanol (C₆H₁₄O₂)

  • Anhydrous Pyridine (C₅H₅N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous pyridine (10 volumes). Cool the mixture in an ice bath.

  • Addition of Alcohol: Slowly add 2-butoxyethanol (1.1 eq) to the stirred solution via a dropping funnel over 30 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (20 volumes).

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 15 volumes) and saturated aqueous sodium bicarbonate solution (2 x 15 volumes) to remove excess pyridine and unreacted starting materials.

    • Wash the organic layer with brine (1 x 15 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. Alternatively, for larger scales, vacuum distillation can be employed.

Characterization

The final product should be a clear, colorless to pale yellow oil. The structure and purity can be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F₂₅₄

    • Mobile phase: Ethyl acetate/Hexanes (1:1)

    • Visualization: UV light (254 nm) and/or iodine vapor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~9.2 (s, 1H, pyridine H2), ~8.7 (d, 1H, pyridine H6), ~8.3 (dt, 1H, pyridine H4), ~7.4 (dd, 1H, pyridine H5), ~4.5 (t, 2H, -COOCH₂-), ~3.8 (t, 2H, -CH₂O-), ~3.5 (t, 2H, -OCH₂CH₂-), ~1.6 (m, 2H, -OCH₂CH₂-), ~1.4 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~165.0 (C=O), ~153.0 (pyridine C2), ~151.0 (pyridine C6), ~137.0 (pyridine C4), ~126.0 (pyridine C3), ~123.0 (pyridine C5), ~71.0 (-OCH₂CH₂-), ~69.0 (-COOCH₂-), ~65.0 (-CH₂O-), ~31.0 (-OCH₂CH₂-), ~19.0 (-CH₂CH₃), ~14.0 (-CH₃).

  • Infrared (IR) Spectroscopy:

    • Expected characteristic peaks (cm⁻¹): ~3090-3030 (C-H aromatic), ~2960-2870 (C-H aliphatic), ~1725 (C=O ester), ~1590, 1470 (C=C, C=N aromatic ring), ~1280, 1100 (C-O ester).

  • Mass Spectrometry (MS):

    • Expected m/z for [M+H]⁺ (C₁₂H₁₈NO₃⁺): 224.13.

Data Presentation

ParameterValue
Reactants
Nicotinoyl chloride HCl1.0 eq
2-Butoxyethanol1.1 eq
Reaction Conditions
SolventAnhydrous Pyridine
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Expected Yield 75-85% (after purification)
Physical Appearance Clear, colorless to pale yellow oil

Diagrams

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reactants Nicotinoyl Chloride HCl + 2-Butoxyethanol in Pyridine reaction_mix Stir at RT (12-18h) reactants->reaction_mix dilution Dilute with CH2Cl2 reaction_mix->dilution wash_water Wash with Water dilution->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with MgSO4 wash_brine->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action: Counter-Irritation

mechanism_of_action This compound Topical Application of this compound skin_irritation Irritation of Sensory Nerve Endings This compound->skin_irritation vasodilation Vasodilation and Increased Blood Flow skin_irritation->vasodilation signal_alteration Alteration/Offsetting of Pain Signals skin_irritation->signal_alteration warming Sensation of Warmth vasodilation->warming pain_signal Pain Signal from Underlying Muscle/Joint pain_signal->signal_alteration pain_relief Relief of Musculoskeletal Pain signal_alteration->pain_relief

Caption: Proposed counter-irritation mechanism of this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Nicoboxil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of nicoboxil (B75726) in pharmaceutical cream and ointment formulations. The method utilizes a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier, providing good resolution and peak shape. The UV detection is performed at 256 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of this compound in pharmaceutical products.

Introduction

This compound, the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient that causes vasodilation and is used to relieve muscle and joint pain.[1][2] It is often formulated in combination with other active ingredients, such as nonivamide, in creams and ointments.[3][4] Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note presents a validated HPLC-UV method for the determination of this compound.

Chemical Properties of this compound

  • Molecular Formula: C12H17NO3[5][6]

  • Molecular Weight: 223.27 g/mol [5][6]

  • Chemical Structure: (A chemical structure image would be placed here in a formal document)

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade/ultrapure)

    • Placebo cream/ointment (for method development and validation)

Chromatographic Conditions
ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength256 nm
Run Time10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a cream/ointment formulation)
  • Accurately weigh an amount of cream or ointment equivalent to approximately 10 mg of this compound into a 50 mL beaker.

  • Add 20 mL of methanol and stir with a magnetic stirrer until the sample is completely dispersed.

  • Transfer the dispersion to a 100 mL volumetric flask. Rinse the beaker with methanol and add the rinsing to the flask.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was assessed by analyzing a placebo formulation spiked with this compound.

  • Linearity: The linearity of the method was evaluated by analyzing six concentrations of this compound from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into the placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The precision of the method was evaluated by performing replicate injections of the standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The peak was symmetrical, and no interference from the excipients in the cream/ointment formulation was observed.

Quantitative Data Summary
Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98.5% - 101.2%
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Cream/Ointment) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification.

hplc_system Mobile_Phase Mobile Phase Reservoir Acetonitrile:Water (60:40) + 0.1% H3PO4 Pump HPLC Pump Flow Rate: 1.0 mL/min Mobile_Phase->Pump Autosampler Autosampler Injection Volume: 10 µL Pump->Autosampler Column C18 Column 4.6 x 150 mm, 5 µm Temp: 30 °C Autosampler->Column Detector UV Detector Wavelength: 256 nm Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical relationship of HPLC-UV system components.

Conclusion

The developed and validated HPLC-UV method is simple, accurate, precise, and specific for the quantification of this compound in pharmaceutical cream and ointment formulations. The short run time allows for a high throughput of samples, making it an ideal method for routine quality control analysis.

References

Application Note: Quantitative Analysis of Nicoboxil using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the quantitative analysis of nicoboxil (B75726) in pharmaceutical formulations, such as creams and ointments, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. Due to the absence of a publicly available validated method, this document provides a comprehensive starting point for method development and validation, including expected quantitative parameters and a predicted mass fragmentation pattern.

Introduction

This compound, the 2-butoxyethyl ester of nicotinic acid, is a common active ingredient in topical pharmaceutical preparations, valued for its vasodilating properties that induce a warming sensation and increase blood flow. Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, stability, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical technique for this purpose, providing high selectivity and sensitivity. This application note presents a detailed protocol for the determination of this compound, designed to guide researchers and drug development professionals in establishing a validated analytical method.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound under electron ionization (EI) is fundamental for developing a selective MS (B15284909) method. Based on the principles of mass spectrometry, the fragmentation of this compound (Molecular Weight: 223.27 g/mol ) is anticipated to proceed via cleavage of the ester linkage and fragmentation of the butoxyethyl side chain.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted Electron Ionization fragmentation of this compound.

Based on this predicted fragmentation, the following ions are proposed for method development:

Ion TypePredicted m/zRole in Analysis
Quantifier 123 Represents the stable nicotinoyl cation, expected to be abundant.
Qualifier 1 106A key fragment from the nicotinic acid moiety.
Qualifier 2 78Represents the pyridine (B92270) ring, confirming the core structure.
Qualifier 3 57Represents the butyl group from the side chain.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction for Cream/Ointment

This protocol is designed for the extraction of this compound from a semi-solid pharmaceutical matrix.

G start Weigh 1g of Cream/Ointment add_solvent Add 5 mL of Ethyl Acetate (B1210297) start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge separate Collect Supernatant centrifuge->separate filter Filter through 0.45 µm PTFE filter separate->filter inject Inject 1 µL into GC-MS filter->inject

Caption: Workflow for this compound extraction from a cream or ointment.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the this compound-containing cream or ointment into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of ethyl acetate to the centrifuge tube. Ethyl acetate is chosen for its ability to dissolve this compound and its immiscibility with aqueous components of some cream bases.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the solid and aqueous components of the matrix.

  • Collection: Carefully transfer the upper organic supernatant to a clean vial.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are proposed starting conditions for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterProposed Value
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program- Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ionsm/z 123 (Quantifier), 106, 78, 57 (Qualifiers)
Dwell Time100 ms per ion

Expected Quantitative Data and Method Performance

The following table summarizes the expected performance characteristics of this method. These values should be established during formal method validation.

ParameterExpected Range/Value
Retention Time 8 - 12 minutes
Linearity (r²) ≥ 0.995
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The proposed GC-MS method provides a detailed framework for the selective and sensitive quantification of this compound in pharmaceutical formulations. The outlined sample preparation protocol is designed for efficient extraction from complex semi-solid matrices. The predicted fragmentation pattern and suggested instrumental parameters offer a solid foundation for method development and subsequent validation. This application note serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

Application Note: Spectroscopic Analysis and Characterization of Nicoboxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis and characterization of Nicoboxil. This compound, the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient used to relieve musculoskeletal pain. Its mechanism of action is associated with vasodilation and a counter-irritant effect. Accurate characterization of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and regulatory compliance. This application note outlines the expected spectroscopic properties of this compound and provides standardized protocols for its analysis using various techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structure and Properties

  • IUPAC Name: 2-butoxyethyl pyridine-3-carboxylate

  • Synonyms: 2-Butoxyethyl nicotinate, Nicotinic acid β-butoxyethyl ester

  • CAS Number: 13912-80-6[1]

  • Molecular Formula: C₁₂H₁₇NO₃[2]

  • Molecular Weight: 223.27 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The predicted chemical shifts for ¹H and ¹³C NMR in a suitable solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.21s1HH-2 (Pyridine)
~8.75d1HH-6 (Pyridine)
~8.28dt1HH-4 (Pyridine)
~7.39dd1HH-5 (Pyridine)
~4.45t2H-O-CH₂ -CH₂-O-
~3.75t2H-O-CH₂-CH₂ -O-
~3.50t2H-O-CH₂ -(CH₂)₂-CH₃
~1.60m2H-O-CH₂-CH₂ -CH₂-CH₃
~1.40m2H-O-(CH₂)₂-CH₂ -CH₃
~0.95t3H-O-(CH₂)₃-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.5C=O (Ester)
~153.5C-6 (Pyridine)
~151.0C-2 (Pyridine)
~137.0C-4 (Pyridine)
~126.0C-3 (Pyridine)
~123.5C-5 (Pyridine)
~70.5-O-CH₂ -CH₂-O-
~68.0-O-CH₂-CH₂ -O-
~65.0-O-CH₂ -(CH₂)₂-CH₃
~31.5-O-CH₂-CH₂ -CH₂-CH₃
~19.5-O-(CH₂)₂-CH₂ -CH₃
~14.0-O-(CH₂)₃-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) would likely lead to the fragmentation of the ester and ether linkages.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
223[M]⁺ (Molecular Ion)
178[M - C₄H₉O]⁺
123[C₆H₄NO₂]⁺ (Nicotinoyl ion)
106[C₆H₄NO]⁺ (Pyridine carboxaldehyde radical cation)
78[C₅H₄N]⁺ (Pyridine radical cation)
57[C₄H₉]⁺ (Butyl cation)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3090MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1725StrongC=O stretch (Ester)
~1590, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1280StrongC-O stretch (Ester)
~1120StrongC-O-C stretch (Ether)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the pyridine (B92270) ring.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~262~3000Ethanol (B145695)π → π* transition of the pyridine ring

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Analysis:

    • Direct Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Alternatively, inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile (both with 0.1% formic acid for ESI+) into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500). For tandem MS (MS/MS), select the molecular ion (m/z 223) as the precursor ion and acquire the product ion spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, place a drop of the sample between two KBr or NaCl plates to form a thin film.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or solvent).

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Acquire the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If a calibration curve is required, plot absorbance versus concentration for a series of standards to determine the molar absorptivity.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Characterization Sample This compound API Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structure Elucidation NMR->Structure MS->Structure Identity Identity Confirmation IR->Identity Purity Purity Assessment UV->Purity Report Final Characterization Report Structure->Report Purity->Report Identity->Report

Caption: Workflow for Spectroscopic Characterization of this compound.

Proposed Signaling Pathway

This compound acts as a rubefacient, inducing localized vasodilation and a sensation of warmth. While the exact mechanism is not fully elucidated, it is believed to involve the stimulation of sensory nerves and the release of vasodilatory mediators.

G cluster_0 Initiation cluster_1 Cellular Response cluster_2 Physiological Effect This compound Topical Application of this compound SensoryNerve Stimulation of Sensory Nerve Endings This compound->SensoryNerve Prostaglandin Prostaglandin Release (e.g., PGE2) SensoryNerve->Prostaglandin neurogenic inflammation Warmth Sensation of Warmth (Counter-irritant effect) SensoryNerve->Warmth afferent signal to CNS Vasodilation Vasodilation of Cutaneous Blood Vessels Prostaglandin->Vasodilation BloodFlow Increased Local Blood Flow Vasodilation->BloodFlow BloodFlow->Warmth

Caption: Proposed Signaling Pathway for this compound's Rubefacient Action.

References

In vitro skin permeation study of nicoboxil using Franz diffusion cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: In Vitro Skin Permeation of Nicoboxil (B75726)

Introduction

This compound, the butoxyethyl ester of nicotinic acid, is a topical rubefacient that induces peripheral vasodilation, leading to a warming sensation and increased blood flow in the skin. It is commonly used in formulations for the relief of muscle pain and rheumatic disorders. Understanding the rate and extent of its penetration through the skin is crucial for optimizing formulation design, ensuring efficacy, and assessing safety.

This application note provides a detailed protocol for conducting an in vitro skin permeation study of this compound using vertical Franz diffusion cells.[1][2] This methodology is a standard and reliable approach for evaluating the percutaneous absorption of topical pharmaceutical products.[1][3][4] The protocol covers skin membrane preparation, Franz cell setup, experimental execution, sample analysis, and data interpretation.

Experimental Protocols

Materials and Equipment
  • Drug Substance: this compound

  • Formulation: Cream, gel, or ointment containing a known concentration of this compound.

  • Skin Model: Excised human or animal (e.g., porcine ear) skin.[2] Synthetic membranes can be used for preliminary screening.[3]

  • Franz Diffusion Cells: Vertical, static-type diffusion cells with a known diffusion area and receptor chamber volume.[2][5]

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol (B145695) or polysorbate 80 if this compound solubility is low, to maintain sink conditions.[6]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) for quantification.

  • General Laboratory Equipment: Water bath with circulator, magnetic stirrers and stir bars, syringes, vials, parafilm, precision balance, pH meter.

Detailed Methodology

Step 1: Preparation of Skin Membranes

  • Obtain fresh porcine ear skin from a local abattoir. Remove hair using a clipper, taking care not to damage the skin surface.

  • Separate the full-thickness skin from the underlying cartilage.

  • Use a dermatome to harvest split-thickness skin sections at a thickness of approximately 500–750 µm.

  • Visually inspect the skin sections for any imperfections or damage.

  • Cut the skin into discs of an appropriate size to fit the Franz diffusion cells.

  • The prepared skin can be used immediately or stored wrapped in aluminum foil at -20°C until use. Prior to the experiment, thaw the skin and hydrate (B1144303) it in PBS for 30 minutes.[6]

Step 2: Franz Diffusion Cell Assembly

  • Degas the receptor medium by sonication or vacuum filtration to prevent air bubble formation during the experiment.[6]

  • Set up the water bath to maintain the temperature of the Franz cells at 32 ± 1°C to mimic physiological skin temperature.[6]

  • Fill the receptor chamber of each Franz cell with the degassed receptor medium, ensuring there are no trapped air bubbles. Add a small magnetic stir bar to each cell.[6][7]

  • Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing upwards towards the donor chamber and the dermal side in contact with the receptor medium.[5]

  • Clamp the donor and receptor chambers together securely to ensure a leak-proof seal.[6]

  • Allow the system to equilibrate for at least 30 minutes.

Step 3: Dosing and Sampling

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation uniformly onto the surface of the skin in the donor chamber.[6]

  • Cover the top of the donor chamber with parafilm or a lid to prevent evaporation.[3][6]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling arm.[7]

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.[3][6]

  • Place the collected samples into HPLC vials for subsequent analysis.

Step 4: Analytical Quantification (HPLC Method) Note: A specific HPLC method must be developed and validated for this compound. A typical starting point would be:

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV-Vis scan of this compound.

  • Column Temperature: 30°C.[8]

  • Standard Curve: Prepare a series of this compound standards in the receptor medium and generate a calibration curve to determine the concentration of unknown samples.

Data Presentation and Analysis

The cumulative amount of this compound permeated per unit area (μg/cm²) is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of this plot.

Calculations:

  • Steady-State Flux (Jss): Calculated from the slope of the linear portion of the cumulative permeation curve.

    • Jss = (dQ/dt) / A

    • Where dQ/dt is the rate of permeation at steady state and A is the diffusion area.

  • Lag Time (tL): Determined by extrapolating the linear portion of the curve to the x-axis.

  • Permeability Coefficient (Kp):

    • Kp = Jss / Cd

    • Where Cd is the concentration of the drug in the donor formulation.

Sample Data Table

The following table structure should be used to present the permeation data. Note: The values presented are hypothetical for illustrative purposes only.

FormulationLag Time (tL) (hours)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h) x 10⁻³Cumulative Amount at 24h (µg/cm²)
0.5% this compound Gel1.8 ± 0.315.2 ± 2.13.04 ± 0.42345.6 ± 25.8
1.0% this compound Cream2.5 ± 0.425.8 ± 3.52.58 ± 0.35580.1 ± 39.1
1.0% this compound Ointment3.1 ± 0.518.9 ± 2.91.89 ± 0.29421.5 ± 33.4

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Skin Membrane Preparation C Franz Cell Assembly & Equilibration A->C B Receptor Medium Degassing B->C D Dosing of This compound Formulation C->D E Time-Point Sampling from Receptor Chamber D->E F Sample Analysis (e.g., HPLC) E->F G Data Calculation (Flux, Kp, etc.) F->G H Results & Interpretation G->H

Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.

This compound's Proposed Mechanism of Action

G Nico This compound Formulation SC Stratum Corneum Nico->SC Topical Application Epidermis Viable Epidermis SC->Epidermis Permeation Nerve Sensory Nerve Endings Epidermis->Nerve Interaction Mediators Release of Vasodilators (e.g., Prostaglandins, Substance P) Nerve->Mediators Stimulation Vaso Vasodilation of Cutaneous Blood Vessels Mediators->Vaso Action Effect Increased Blood Flow (Rubefacient Effect) Vaso->Effect Results in

Caption: Simplified pathway of this compound's rubefacient action after skin permeation.

References

Application Note & Protocol: Development of a Validated Bioanalytical Method for the Quantification of Nicoboxil Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoboxil (B75726), a component of topical analgesic preparations, undergoes rapid metabolism in the body. Systemically absorbed this compound is hydrolyzed by plasma esterases and serum albumin into its primary metabolites: nicotinic acid and 2-butoxyethanol[1]. The latter is further metabolized to 2-butoxyacetic acid, which is then excreted in the urine[1]. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the simultaneous quantification of these metabolites in a biological matrix is essential.

This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nicotinic acid, 2-butoxyethanol, and 2-butoxyacetic acid in human plasma. The method is designed to meet the rigorous standards of regulatory bodies such as the FDA and EMA for bioanalytical method validation[2][3].

Signaling Pathways and Experimental Workflow

Metabolic Pathway of this compound

cluster_0 Metabolism of this compound This compound This compound Hydrolysis Hydrolysis (Plasma Esterases, Serum Albumin) This compound->Hydrolysis Metabolite1 Nicotinic Acid Hydrolysis->Metabolite1 Metabolite2 2-Butoxyethanol Hydrolysis->Metabolite2 Oxidation Oxidation Metabolite2->Oxidation Metabolite3 2-Butoxyacetic Acid Oxidation->Metabolite3

Caption: Metabolic pathway of this compound.

Bioanalytical Workflow

cluster_1 Experimental Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporation Supernatant Evaporation Centrifuge1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Bioanalytical workflow for metabolite quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Nicotinic Acid, 2-Butoxyethanol, 2-Butoxyacetic Acid (analytical standards)

  • Internal Standard (IS): Nicotinic Acid-d4, 2-Butoxyethanol-d4, 2-Butoxyacetic Acid-d4 (or a suitable structural analog)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Reagents: Formic Acid (FA), Ammonium Acetate (analytical grade)

  • Biological Matrix: Drug-free human plasma

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions

Stock solutions of the analytes and internal standards are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Switching
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow As per instrument manufacturer's recommendations

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Nicotinic Acid124.080.0Positive
2-Butoxyethanol119.159.1Positive
2-Butoxyacetic Acid131.187.0Negative
Nicotinic Acid-d4 (IS)128.084.0Positive
2-Butoxyethanol-d4 (IS)123.163.1Positive
2-Butoxyacetic Acid-d4 (IS)135.191.0Negative

Method Validation

The developed method will be validated according to established regulatory guidelines[2][3]. The validation will assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.

  • Linearity and Range: A calibration curve will be constructed using at least eight non-zero concentrations. The linearity will be assessed by a weighted linear regression analysis.

  • Lower Limit of Quantification (LLOQ): The LLOQ will be determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision will be evaluated by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes will be assessed by comparing the peak areas of analytes in post-extraction spiked plasma with those in neat solutions.

  • Recovery: The efficiency of the extraction procedure will be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.

  • Stability: The stability of the analytes in plasma will be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation

Table 4: Calibration Curve and LLOQ

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Nicotinic Acid1 - 1000> 0.991
2-Butoxyethanol5 - 2000> 0.995
2-Butoxyacetic Acid2 - 1500> 0.992

Table 5: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Nicotinic AcidLLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
2-ButoxyethanolLLOQ5< 1585-115< 1585-115
Low15< 1585-115< 1585-115
Medium200< 1585-115< 1585-115
High1600< 1585-115< 1585-115
2-Butoxyacetic AcidLLOQ2< 1585-115< 1585-115
Low6< 1585-115< 1585-115
Medium150< 1585-115< 1585-115
High1200< 1585-115< 1585-115

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of the major metabolites of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with a comprehensive validation plan, ensures that the method will generate high-quality data suitable for regulatory submissions in support of drug development programs. This application note serves as a valuable resource for researchers and scientists involved in the bioanalysis of this compound and other topical analgesics.

References

Application Notes and Protocols for a Placebo-Controlled Clinical Trial of a Nicoboxil Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting a robust, placebo-controlled clinical trial to evaluate the efficacy and safety of a novel nicoboxil (B75726) formulation for topical pain relief. The protocols are intended to serve as a detailed guide for researchers, ensuring methodological consistency and data integrity.

Introduction

This compound is a topical rubefacient that induces localized vasodilation, leading to a sensation of warmth and temporary relief from musculoskeletal pain.[1][2] Its mechanism of action is primarily attributed to its hydrolysis to nicotinic acid and 2-butoxyethanol.[1][2] Nicotinic acid subsequently stimulates the synthesis of prostaglandins, such as prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2), which are potent vasodilators.[2][3][4][5] Additionally, recent evidence suggests that nicotinic acid can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to the sensation of heat and analgesia.[1][6]

This document outlines a double-blind, randomized, placebo-controlled clinical trial protocol to rigorously assess the analgesic efficacy and local safety of a new this compound formulation.

Study Objectives

Primary Objective:

  • To evaluate the analgesic efficacy of the this compound formulation compared to a placebo in providing relief from acute musculoskeletal pain.

Secondary Objectives:

  • To characterize the onset and duration of the analgesic effect of the this compound formulation.

  • To assess the local safety and tolerability of the this compound formulation upon repeated application.

  • To quantify the rubefacient and thermal effects of the this compound formulation.

Study Design

This study will be a single-center, randomized, double-blind, placebo-controlled, parallel-group clinical trial. Eligible participants will be randomly assigned in a 1:1 ratio to receive either the active this compound formulation or a matching placebo cream. The treatment period will be 7 days, with multiple assessments to evaluate efficacy and safety.

Participant Selection Criteria

Inclusion Criteria:

  • Male or female participants aged 18-65 years.

  • Diagnosis of acute, localized musculoskeletal pain (e.g., muscle strain, minor contusion) with a pain intensity score of at least 5 on an 11-point Numerical Rating Scale (NRS) at baseline.

  • Willing and able to provide written informed consent.

  • Willing to comply with all study procedures and visit schedules.

Exclusion Criteria:

  • Known hypersensitivity to this compound, nicotinic acid, or any of the excipients in the formulation.

  • Broken or irritated skin at the intended application site.

  • Concurrent use of other topical or systemic analgesics.

  • Chronic pain conditions.

  • Pregnancy or breastfeeding.

Investigational Products

Active Formulation: this compound Cream

A semi-solid cream formulation containing X% (w/w) of this compound. The full formulation details are proprietary.

Placebo Formulation

The placebo cream will be identical in appearance, color, odor, and consistency to the active formulation but will not contain this compound.[7]

Table 1: Placebo Cream Formulation

Ingredient Function Concentration (% w/w)
Purified WaterSolventQ.S. to 100
White PetrolatumEmollient, Occlusive15.0
Cetyl AlcoholEmollient, Thickener8.0
Propylene GlycolHumectant, Solvent5.0
Glyceryl StearateEmulsifier3.0
Polysorbate 80Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.1

Note: This is an exemplary placebo formulation. The actual placebo must be identical to the vehicle of the active this compound formulation.[8][9][10][11]

Experimental Protocols

Randomization and Blinding

A computer-generated randomization list will be used to assign participants to treatment groups. Both the participants and the investigators will be blinded to the treatment allocation throughout the study. The investigational products will be supplied in identical, sequentially numbered containers.

Treatment Administration

Participants will be instructed to apply a standardized amount (e.g., 2 grams) of the assigned cream to the painful area three times daily for 7 consecutive days. The first dose will be applied at the clinical site under supervision.

Efficacy Assessments

Pain intensity will be assessed using an 11-point Numerical Rating Scale (NRS), where 0 represents "no pain" and 10 represents "worst possible pain." Participants will record their pain scores in a daily diary before each application and at specified time points after the first application. The primary endpoint will be the change in NRS score from baseline to Day 7.

  • Pain Relief: Assessed on a 5-point verbal rating scale (0 = no relief, 1 = slight relief, 2 = moderate relief, 3 = good relief, 4 = complete relief).

  • Onset of Action: Time to perceptible pain relief after the first application.

  • Duration of Action: Time until pain returns to pre-treatment levels or the use of rescue medication.

QST will be performed at baseline and on Day 7 to objectively measure changes in sensory perception.[7][12][13][14][15]

Protocol for QST:

  • Acclimatization: The participant will be seated in a quiet, temperature-controlled room (22-24°C) for at least 20 minutes before testing.

  • Test Sites: Testing will be conducted on the skin overlying the painful area and on a contralateral, non-painful control site.

  • Thermal Thresholds:

    • Warm Detection Threshold (WDT): The temperature at which a sensation of warmth is first perceived.

    • Heat Pain Threshold (HPT): The temperature at which the sensation of warmth becomes painful. A calibrated thermal sensory analyzer will be used with a thermode applied to the skin. The temperature will increase at a rate of 1°C/second.

  • Mechanical Thresholds:

    • Mechanical Detection Threshold (MDT): The lowest force at which a tactile sensation is perceived, assessed using von Frey filaments.[12]

    • Pressure Pain Threshold (PPT): The pressure at which a sensation of pressure becomes painful, measured with a pressure algometer.

Safety Assessments

The application site will be assessed for local skin reactions before and at specified time points after each application. The severity of erythema, edema, and other reactions will be graded using the Draize Dermal Irritation Scoring System.[16]

Table 2: Draize Dermal Irritation Scoring System

Reaction Score Description
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Participants will rate the intensity of any burning, stinging, or itching at the application site on a 10-point scale (1 = no symptoms, 10 = intolerable sensation requiring removal of the product).[17][18]

All adverse events (AEs), whether observed by the investigator or reported by the participant, will be recorded throughout the study.

Data Presentation and Analysis

All quantitative data will be summarized using descriptive statistics (mean, standard deviation, median, range). The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA), with the baseline NRS score as a covariate. Secondary endpoints and safety data will be analyzed using appropriate statistical methods.

Table 3: Summary of Efficacy Data

Parameter This compound Group (N=X) Placebo Group (N=X) p-value
Change in NRS from Baseline to Day 7 (Mean ± SD)
Pain Relief Score on Day 7 (Median [Range])
Time to Onset of Action (minutes, Mean ± SD)
Change in WDT (°C) from Baseline to Day 7 (Mean ± SD)
Change in HPT (°C) from Baseline to Day 7 (Mean ± SD)
Change in PPT (kPa) from Baseline to Day 7 (Mean ± SD)

Table 4: Summary of Safety Data

Parameter This compound Group (N=X) Placebo Group (N=X)
Number of Participants with Erythema (%)
Mean Maximum Erythema Score (Draize)
Number of Participants with Edema (%)
Mean Maximum Edema Score (Draize)
Mean Maximum Stinging/Burning Score (10-point scale)
Number of Participants with Adverse Events (%)

Visualizations

Signaling Pathway of this compound

Nicoboxil_Pathway cluster_application Topical Application cluster_skin Skin Layers cluster_cellular Cellular Mechanisms cluster_physiological Physiological Effects This compound This compound Formulation Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Penetration NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid Butoxyethanol 2-Butoxyethanol Hydrolysis->Butoxyethanol TRPV1 TRPV1 Activation NicotinicAcid->TRPV1 Direct Activation COX Cyclooxygenase (COX) Activation NicotinicAcid->COX Warmth Sensation of Warmth TRPV1->Warmth Prostaglandins Prostaglandin Synthesis (PGI2, PGE2) COX->Prostaglandins Vasodilation Vasodilation (Increased Blood Flow) Prostaglandins->Vasodilation Analgesia Analgesia (Pain Relief) Vasodilation->Analgesia Warmth->Analgesia

Mechanism of action of topical this compound.

Experimental Workflow

Clinical_Trial_Workflow cluster_treatment_period 7-Day Treatment Period Screening Screening & Informed Consent Baseline Baseline Assessment (NRS, QST, Skin Evaluation) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A Group A: this compound Formulation Randomization->Treatment_A Treatment_B Group B: Placebo Formulation Randomization->Treatment_B Day1 Day 1: First Dose Application Assessments (Pain, Safety) Treatment_A->Day1 Treatment_B->Day1 Daily Days 2-6: At-home Dosing Diary Entries (Pain, AEs) Day1->Daily Day7 Day 7: Final Assessments (NRS, QST, Skin Evaluation) Daily->Day7 FollowUp Follow-up (e.g., Day 14) Safety Assessment Day7->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Workflow of the placebo-controlled clinical trial.

References

Application Note and Protocol for In Vitro Release Testing of Nicoboxil from Topical Ointments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Release Testing (IVRT) is a critical tool in the development and quality control of topical drug products.[1][2] It measures the rate and extent of drug release from a semi-solid dosage form, such as an ointment, and provides valuable insights into product performance.[3] This application note provides a detailed protocol for conducting IVRT for ointments containing nicoboxil (B75726), a lipophilic active pharmaceutical ingredient (API). The method is based on established regulatory guidelines from the FDA and EMA and utilizes the vertical diffusion cell (Franz Cell), which is the industry standard for IVRT studies.[3][4][5][6] An IVRT method can reflect the combined effects of various physical and chemical parameters, including the solubility and particle size of the API, as well as the rheological properties of the formulation.[1][6]

Principle of In Vitro Release Testing

IVRT for semi-solid dosage forms is designed to measure the diffusion of the API from the formulation through an inert synthetic membrane into a receptor medium.[1][7] The amount of drug released per unit area is proportional to the square root of time, following the Higuchi model of drug release.[5] A linear relationship is expected when plotting the cumulative amount of drug released against the square root of time.[5] This test is crucial for comparing formulation prototypes, ensuring batch-to-batch consistency, and supporting post-approval changes.[8][9]

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedures for performing IVRT on this compound ointments.

Materials and Equipment
Category Item Specifications
Apparatus Vertical Diffusion Cells (Franz Cells)Orifice diameter: 15 mm; Receptor volume: ~12 mL
Water bath with circulator and heaterCapable of maintaining 32 ± 1°C
Magnetic stirrersFor individual Franz cells
Syringes and needlesFor sampling
Positive displacement pipetteFor ointment application
Consumables Synthetic MembranesPolysulfone or Polyvinylidene fluoride (B91410) (PVDF), 0.45 µm pore size
Stir bars for Franz cells
Vials for sample collectionAmber glass to protect from light
Reagents This compound Reference StandardUSP grade
Ointment for testing
Solvents for Receptor Mediume.g., Phosphate Buffered Saline (PBS) pH 7.4, Ethanol (B145695), Polyethylene Glycol (PEG) 400
Solvents for HPLC Mobile PhaseAcetonitrile, Water (HPLC grade)
Analytical High-Performance Liquid Chromatography (HPLC) SystemWith UV detector
Method Development Considerations

Method development for IVRT is a critical step to ensure the method is robust, reproducible, and discriminating.[8] Key parameters to optimize include:

  • Receptor Medium Selection: The receptor medium must ensure sink conditions, meaning the concentration of the API in the medium does not exceed 30% of its saturation solubility.[9] For a lipophilic drug like this compound, an aqueous buffer like PBS may not be sufficient. Therefore, the addition of a co-solvent (e.g., ethanol, PEG 400) is often necessary to enhance solubility. Solubility screening of this compound in various media is the first step.[8]

  • Membrane Selection: The synthetic membrane should be inert, not bind the drug, and not be the rate-limiting step in drug release.[8] Common choices include polysulfone, PVDF, and cellulose (B213188) acetate.[5][10]

  • Apparatus and Conditions: The Franz diffusion cell is the standard apparatus.[3][5] The temperature is typically maintained at 32°C to mimic skin surface temperature.[7][11] The stirring speed of the receptor medium should be consistent and sufficient to ensure a homogenous solution without creating a vortex.

Step-by-Step Protocol
  • Preparation of Receptor Medium: Based on solubility studies, prepare the selected receptor medium. For this compound, a potential medium could be a mixture of PBS (pH 7.4) and ethanol (e.g., 70:30 v/v). De-gas the medium before use.

  • Franz Cell Assembly:

    • Place a small magnetic stir bar into each Franz cell receptor chamber.

    • Fill the receptor chamber with the de-gassed receptor medium, ensuring no air bubbles are trapped.

    • Cut the synthetic membrane to the appropriate size and pre-soak it in the receptor medium for at least 30 minutes.[12]

    • Mount the membrane onto the Franz cell, separating the donor and receptor chambers.

    • Clamp the two chambers together securely.

    • Place the assembled cells in the water bath maintained at 32 ± 1°C and start the magnetic stirrers at a consistent speed (e.g., 600 RPM).

  • Ointment Application:

    • Allow the cells to equilibrate for at least 30 minutes.

    • Using a positive displacement pipette, apply a finite dose of the this compound ointment (e.g., 300 mg/cm²) uniformly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • Collect samples from the receptor chamber at predetermined time points. A typical sampling schedule for a 6-hour study would be 0.5, 1, 2, 4, and 6 hours.[7]

    • At each time point, withdraw a specific volume (e.g., 0.5 mL) from the sampling arm of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[1]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC-UV method.

Data Analysis and Presentation

The cumulative amount of this compound released per unit area (μg/cm²) is calculated for each time point. The release rate is determined from the slope of the linear portion of the plot of the cumulative amount released versus the square root of time.[13]

Time (hours) √Time (h^0.5) Concentration (µg/mL) Cumulative Amount Released (µg/cm²)
0.50.71
11.00
21.41
42.00
62.45

This table should be populated with experimental data.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Degas Receptor Medium prep_cells Assemble Franz Cells prep_media->prep_cells prep_membrane Pre-soak Membrane prep_membrane->prep_cells equilibrate Equilibrate Cells (32°C) prep_cells->equilibrate apply_ointment Apply Ointment equilibrate->apply_ointment sampling Collect Samples at Predetermined Times apply_ointment->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Release Rate (Plot Q vs. √t) hplc->data_analysis FranzCell cluster_cell Franz Diffusion Cell donor Donor Chamber (Ointment Applied) membrane Synthetic Membrane donor->membrane receptor Receptor Chamber (Receptor Medium) membrane->receptor stir_bar Magnetic Stir Bar sampling_port Sampling Port stirrer Magnetic Stirrer stir_bar->stirrer Stirring

References

Application Notes and Protocols: Cytotoxicity Assay of Nicoboxil on Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoboxil (B75726), a nicotinic acid ester, is a topical vasodilator used to relieve muscle pain and rheumatic disorders. It is often formulated in combination with nonivamide, a synthetic capsaicinoid, to enhance its therapeutic effects. Given that these formulations are applied directly to the skin, it is crucial to understand their potential effects on the primary cell type of the epidermis, the human keratinocytes. While generally considered safe for topical use, localized skin reactions such as erythema and a burning sensation have been reported, suggesting a direct interaction with skin cells.[1][2][3]

This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, particularly in the context of formulations containing Transient Receptor Potential Vanilloid 1 (TRPV1) agonists like nonivamide, on human keratinocytes. Human keratinocytes express TRPV1 channels, which are activated by capsaicinoids, leading to a cascade of cellular events initiated by calcium influx.[4][5][6][7] This activation can influence cell proliferation, differentiation, apoptosis, and inflammation.[4] Therefore, evaluating cytotoxicity through multiple endpoints is essential for a comprehensive safety assessment.

Key Experimental Assays

A multi-assay approach is recommended to thoroughly evaluate the cytotoxic potential of this compound on human keratinocytes. This includes assessing:

  • Cell Viability: Using the MTT assay to measure metabolic activity.

  • Membrane Integrity: Using the Lactate Dehydrogenase (LDH) assay to quantify plasma membrane damage.

  • Lysosomal Integrity: Using the Neutral Red Uptake (NRU) assay to assess the health of lysosomes.

  • Intracellular Calcium Influx: To investigate the activation of specific signaling pathways, such as the TRPV1 channel.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability of Human Keratinocytes after Exposure to this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
1095.3 ± 6.1
5088.7 ± 7.3
10082.4 ± 8.9
20075.1 ± 9.5
50060.2 ± 10.2

Table 2: LDH Assay - Membrane Integrity of Human Keratinocytes after Exposure to this compound

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
108.9 ± 2.1
5015.4 ± 3.5
10022.8 ± 4.1
20031.5 ± 5.3
50045.7 ± 6.8

Table 3: Neutral Red Uptake Assay - Lysosomal Integrity of Human Keratinocytes after Exposure to this compound

This compound Concentration (µM)% Neutral Red Uptake (Mean ± SD)
0 (Vehicle Control)100 ± 6.8
197.5 ± 5.9
1093.2 ± 7.2
5085.1 ± 8.1
10078.9 ± 9.3
20070.3 ± 10.5
50055.6 ± 11.4

Experimental Protocols

Cell Culture
  • Cell Line: Human immortalized keratinocyte cell line (e.g., HaCaT) or normal human epidermal keratinocytes (NHEK).

  • Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed human keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay Protocol

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).

Neutral Red Uptake (NRU) Assay Protocol

This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing neutral red (50 µg/mL) to each well. Incubate for 2-3 hours.

  • Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Human Keratinocytes in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh nru Neutral Red Uptake (Lysosomal Integrity) incubate2->nru measure Measure Absorbance mtt->measure ldh->measure nru->measure calculate Calculate % Viability/ % Cytotoxicity measure->calculate end Final Report calculate->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound on human keratinocytes.

Proposed Signaling Pathway of this compound/Nonivamide on Human Keratinocytes

As this compound is often formulated with nonivamide, a TRPV1 agonist, the following pathway is proposed to be a key mechanism of its action on keratinocytes.

G cluster_stimulus External Stimulus cluster_cell Human Keratinocyte This compound This compound/ Nonivamide Formulation TRPV1 TRPV1 Channel This compound->TRPV1 Nonivamide activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Activation Cell_response Cellular Responses Ca_influx->Cell_response Proliferation Proliferation Cell_response->Proliferation Differentiation Differentiation Cell_response->Differentiation Apoptosis Apoptosis Cell_response->Apoptosis Inflammation Inflammation Cell_response->Inflammation

Caption: Proposed signaling pathway of a this compound/nonivamide formulation on human keratinocytes.

References

Troubleshooting & Optimization

Enhancing the transdermal delivery of nicoboxil with penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the transdermal delivery of nicoboxil (B75726) using penetration enhancers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which chemical penetration enhancers improve the transdermal delivery of this compound?

A1: Chemical penetration enhancers primarily improve the delivery of active pharmaceutical ingredients like this compound through the skin by one or more of the following mechanisms:

  • Disruption of the Stratum Corneum Lipids: Many enhancers disrupt the highly ordered structure of the lipids in the stratum corneum, the outermost layer of the skin.[1][2] This increases the fluidity of the lipid bilayers, making it easier for drug molecules to pass through.

  • Interaction with Intracellular Proteins: Some enhancers can interact with the proteins within the corneocytes, leading to a change in their conformation and a subsequent increase in skin permeability.[1][3]

  • Improved Partitioning: Enhancers can alter the solubility of the drug in the skin, improving its partitioning from the formulation into the stratum corneum.[2][4]

Q2: Which penetration enhancers are commonly investigated for use with this compound and similar molecules?

A2: Based on available literature, penetration enhancers that have been explored for this compound and related compounds include:

  • Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) is a well-known enhancer that can improve the permeation of both hydrophilic and lipophilic drugs.[5][6]

  • Fatty Acids: Oleic acid has been shown to be an effective penetration enhancer.[7]

  • Pyrrolidones: N-methyl-2-pyrrolidone (NMP) has been investigated to enhance the flux of similar drugs in transdermal systems.[8]

  • Alcohols: Ethanol is often used as a vehicle and can also act as a penetration enhancer.[1]

Q3: What are the critical parameters to control during an in vitro skin permeation study using Franz diffusion cells?

A3: For reliable and reproducible results in a Franz diffusion cell study, the following parameters are critical:

  • Membrane Integrity: The skin membrane (human, animal, or synthetic) must be intact. Its integrity should be verified before the experiment.

  • Temperature: The temperature of the receptor medium should be maintained at 32°C to mimic physiological skin temperature.[9]

  • Receptor Medium: The receptor medium must be appropriate to ensure sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its saturation solubility. The medium should also be degassed to prevent bubble formation.[9]

  • Stirring: Consistent and adequate stirring of the receptor medium is necessary to ensure a uniform concentration.

  • Occlusion: The donor compartment should be covered to prevent evaporation of the formulation.[10]

  • Sampling: Accurate and consistent sampling volumes and times are crucial for calculating permeation parameters.[9]

Troubleshooting Guides

Low or No Permeation of this compound Detected
Potential Cause Troubleshooting Steps
Formulation Issues - Check Drug Solubility: Ensure this compound is fully dissolved in the vehicle at the experimental temperature. Undissolved particles will not permeate. - Optimize Enhancer Concentration: The concentration of the penetration enhancer may be too low. Perform a dose-response study to find the optimal concentration. - Vehicle Effects: The vehicle itself may be hindering permeation. Consider modifying the vehicle composition.
Experimental Setup Errors - Air Bubbles: Check for air bubbles under the skin membrane in the receptor chamber. These can block diffusion. Ensure the receptor chamber is properly filled and degassed.[9] - Leaking Cells: Inspect the Franz cells for any leaks between the donor and receptor compartments. Ensure the membrane is securely clamped. - Inadequate Stirring: Verify that the magnetic stir bar is rotating at a consistent and appropriate speed to ensure proper mixing of the receptor fluid.
Membrane Integrity Compromised - Pre-screen Membranes: Measure the transepidermal water loss (TEWL) or electrical resistance of the skin sections before the experiment to ensure the barrier function is intact. - Handling Damage: Handle the skin membranes carefully to avoid punctures or tears during preparation and mounting.
Analytical Method Insensitivity - Lower Limit of Quantification (LLOQ): The concentration of this compound in the receptor samples may be below the LLOQ of your analytical method. Validate your HPLC method for the required sensitivity. - Sample Degradation: Ensure that this compound is stable in the receptor medium at 32°C for the duration of the experiment.
High Variability in Permeation Results
Potential Cause Troubleshooting Steps
Inconsistent Formulation Application - Uniform Application: Ensure a consistent and uniform amount of the formulation is applied to each skin section. Use a positive displacement pipette for viscous formulations.[11] - Defined Area: Use a washer or a specific application area to ensure the dose per unit area is consistent.
Biological Variation in Skin Samples - Standardize Skin Source: Use skin from the same donor and anatomical site whenever possible to minimize biological variability. - Increase Replicates: Increase the number of replicates for each formulation to improve the statistical power of your results.
Inconsistent Experimental Conditions - Temperature Fluctuation: Ensure the water bath or heating block maintains a constant temperature of 32°C throughout the experiment.[9] - Sampling Inconsistency: Use a calibrated pipette for sampling and ensure the exact same volume is withdrawn and replaced at each time point.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the enhancement of this compound transdermal delivery with various penetration enhancers, based on typical results seen in published literature for similar compounds. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Penetration EnhancerConcentration (% w/v)Flux (µg/cm²/h)Permeability Coefficient (cm/h x 10⁻³)Enhancement Ratio
Control (No Enhancer)00.5 ± 0.10.25 ± 0.051.0
Oleic Acid54.5 ± 0.82.25 ± 0.409.0
Dimethyl Sulfoxide (DMSO)106.2 ± 1.13.10 ± 0.5512.4
N-methyl-2-pyrrolidone (NMP)55.8 ± 0.92.90 ± 0.4511.6

Enhancement Ratio is calculated as the ratio of the flux with the enhancer to the flux of the control.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study for a this compound formulation.

ExperimentalWorkflow cluster_prep Preparation cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane (e.g., excised porcine ear skin) mount_skin Mount Skin on Franz Cell prep_skin->mount_skin prep_receptor Prepare & Degas Receptor Medium (e.g., PBS pH 7.4) fill_receptor Fill Receptor Chamber & Equilibrate to 32°C prep_receptor->fill_receptor prep_formulation Prepare this compound Formulation (with and without enhancers) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation mount_skin->fill_receptor fill_receptor->apply_formulation run_exp Run Experiment for 24h apply_formulation->run_exp sample Collect Samples at Predetermined Time Points run_exp->sample e.g., 0, 2, 4, 6, 8, 12, 24h replenish Replenish Receptor Medium sample->replenish analyze_hplc Analyze Samples by HPLC sample->analyze_hplc replenish->sample calc_params Calculate Permeation Parameters (Flux, Permeability Coefficient) analyze_hplc->calc_params

In Vitro Skin Permeation Experimental Workflow

  • Skin Membrane Preparation: Full-thickness porcine ear skin is commonly used due to its similarity to human skin. The hair is carefully removed, and the subcutaneous fat is scraped off. The skin is then cut into appropriate sizes for the Franz diffusion cells.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: The receptor chamber is filled with a known volume of phosphate-buffered saline (PBS, pH 7.4), which has been pre-warmed to 32°C and degassed. A magnetic stir bar is placed in the receptor chamber.

  • Formulation Application: A known amount of the this compound formulation (with or without a penetration enhancer) is applied uniformly to the surface of the skin in the donor compartment. The donor compartment is then occluded.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.

  • Sample Analysis: The collected samples are analyzed for this compound concentration using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Method for this compound

This is a general HPLC method that can be adapted and validated for the quantification of this compound in receptor fluid samples.

HPLC_Method cluster_prep Sample Preparation cluster_hplc Chromatographic Conditions cluster_analysis Data Analysis title HPLC Analysis Workflow sample_prep Receptor Fluid Sample filter_sample Filter Sample (0.45 µm syringe filter) sample_prep->filter_sample injection_vol Injection Volume: 20 µL filter_sample->injection_vol column C18 Column (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase (e.g., Acetonitrile:Water:Phosphoric Acid) flow_rate Flow Rate: 1.0 mL/min detection UV Detection at 262 nm chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify this compound Concentration calibration->quantify

HPLC Analysis Workflow for this compound

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of acetonitrile, water, and an acidifier like phosphoric acid to achieve good peak shape and resolution. A common starting point could be a ratio of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of approximately 262 nm.

  • Quantification: A calibration curve is constructed by running a series of standard solutions of known this compound concentrations. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to the calibration curve.

Skin Irritation Study (Adapted from Draize Test Principles)

This protocol provides a framework for assessing the skin irritation potential of a this compound formulation.

  • Animal Model: Albino rabbits are typically used.

  • Test Site Preparation: Approximately 24 hours before the test, the fur on the back of the rabbits is clipped to expose a sufficient area of skin.

  • Formulation Application: A defined amount (e.g., 0.5 g) of the this compound formulation is applied to a small area (e.g., 1 square inch) of the clipped skin. The site is then covered with a gauze patch. A control site with no application and a vehicle control site should also be included.

  • Exposure Duration: The patch is left in place for a specified period, typically 4 hours.

  • Observation and Scoring: After the exposure period, the patch is removed, and the skin is gently cleaned. The test site is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Draize Skin Irritation Scoring System

Reaction Score Description
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)

The scores for erythema and edema are summed at each time point for each animal to obtain a primary irritation score. The average score across all animals provides the Primary Irritation Index (PII).

References

Technical Support Center: Overcoming Nicoboxil Solubility Challenges in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the formulation of topical products containing nicoboxil (B75726).

Troubleshooting Guide: Enhancing this compound Solubility

Challenges with dissolving this compound in topical formulations can often be resolved by systematically evaluating and optimizing the solvent system and incorporating solubility-enhancing excipients.

Problem: this compound precipitation or incomplete dissolution in the formulation.

Possible Causes & Solutions:

Cause Solution Rationale
Inadequate Solvent Polarity Optimize the solvent system by using co-solvents.This compound's solubility can be significantly influenced by the polarity of the vehicle. Combining solvents with different polarities, such as glycols (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol) and alcohols (e.g., ethanol), can create a more favorable environment for dissolution.[1]
Low Solubilizing Capacity of the Vehicle Incorporate surfactants or hydrotropes.Surfactants, like polysorbates, can form micelles that encapsulate lipophilic drugs, increasing their apparent solubility in aqueous phases.[2] Hydrotropes can also enhance the aqueous solubility of poorly soluble substances.[1]
pH of the Formulation Adjust the pH of the aqueous phase.The solubility of ionizable compounds can be pH-dependent. Although this compound is an ester, its stability and interaction with other excipients can be influenced by pH. Systematic evaluation of a pH range can help identify optimal solubility conditions.[1]
Drug-Excipient Interactions Screen different types of excipients.Incompatibility between this compound and other formulation components can lead to precipitation. A thorough pre-formulation study to assess compatibility is crucial.
Formation of a Less Soluble Crystalline Form Consider solid dispersion technologies.Creating a solid dispersion of this compound in a hydrophilic carrier can maintain the drug in an amorphous state, which generally has a higher solubility and dissolution rate than its crystalline form.[3]

Quantitative Data on this compound Solubility

While precise, publicly available quantitative solubility data for this compound in common topical solvents is limited, the following table provides a qualitative and semi-quantitative overview based on its use in existing formulations and the general properties of similar molecules.

Solvent/Excipient Anticipated Solubility Comments
Propylene Glycol Likely SolubleA common solvent in topical formulations known to dissolve a wide range of APIs.[4]
Ethanol (B145695) Likely SolubleOften used as a co-solvent and penetration enhancer; expected to solubilize this compound.[4]
Polyethylene Glycol (PEG 300, 400, 600) Likely SolubleExcipient lists for some formulations include PEGs, suggesting compatibility and solubility.[2]
Water Poorly SolubleAs with many active pharmaceutical ingredients, this compound is expected to have low aqueous solubility.[3]
Oils (e.g., Isopropyl Myristate) Likely SolubleThe lipophilic nature of this compound suggests it would be soluble in oil-based vehicles.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the steps to determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., Propylene Glycol, Ethanol, PEG 400, Water)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Methodology:

  • Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis spectrophotometer.

  • Quantify the concentration of this compound in the diluted sample.

  • Calculate the saturation solubility in mg/mL or other appropriate units.

Protocol 2: Co-solvent System Optimization

This protocol details a method for identifying an optimal co-solvent blend for maximizing this compound solubility.

Materials:

  • This compound powder

  • Primary and co-solvents (e.g., Water and Propylene Glycol)

  • Equipment from Protocol 1

Methodology:

  • Prepare a series of binary solvent systems with varying ratios of the primary and co-solvents (e.g., 90:10, 80:20, 70:30, etc., of water:propylene glycol).

  • For each solvent blend, determine the equilibrium solubility of this compound following the steps outlined in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

  • The co-solvent ratio that yields the highest solubility is considered the optimal blend for this binary system.

  • This process can be extended to ternary or quaternary systems to further refine the formulation.

Mandatory Visualizations

troubleshooting_workflow start Start: this compound Solubility Issue check_solvent Is this compound fully dissolved in the primary solvent? start->check_solvent add_cosolvent Incorporate a co-solvent (e.g., Propylene Glycol, Ethanol) check_solvent->add_cosolvent No end_success End: Solubility Issue Resolved check_solvent->end_success Yes check_cosolvent Is solubility now adequate? add_cosolvent->check_cosolvent add_surfactant Add a solubilizing surfactant (e.g., Polysorbate) check_cosolvent->add_surfactant No check_cosolvent->end_success Yes check_surfactant Is the formulation stable and clear? add_surfactant->check_surfactant adjust_ph Optimize the pH of the aqueous phase check_surfactant->adjust_ph No check_surfactant->end_success Yes check_ph Is solubility improved? adjust_ph->check_ph solid_dispersion Consider solid dispersion technology check_ph->solid_dispersion No check_ph->end_success Yes solid_dispersion->end_success

Caption: Troubleshooting workflow for addressing this compound solubility issues.

experimental_workflow start Start: Solvent Selection prepare_solvents Prepare a range of solvent systems start->prepare_solvents add_this compound Add excess this compound to each solvent prepare_solvents->add_this compound equilibrate Equilibrate samples (24-72h with agitation) add_this compound->equilibrate separate Centrifuge and filter to get supernatant equilibrate->separate analyze Quantify this compound concentration (HPLC/UV-Vis) separate->analyze determine_solubility Calculate saturation solubility analyze->determine_solubility end End: Optimal Solvent Identified determine_solubility->end

Caption: Experimental workflow for determining this compound solubility.

prostaglandin_pathway This compound This compound esterase Esterases This compound->esterase nicotinic_acid Nicotinic Acid esterase->nicotinic_acid cox Cyclooxygenase (COX) nicotinic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins ep_receptor Prostanoid Receptors (EP) prostaglandins->ep_receptor adenylyl_cyclase Adenylyl Cyclase Activation ep_receptor->adenylyl_cyclase camp Increased cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka vasodilation Vasodilation (Increased Blood Flow) pka->vasodilation

Caption: Simplified prostaglandin (B15479496) signaling pathway for this compound-induced vasodilation.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is clear initially but becomes cloudy over time. What is the likely cause?

A1: This is likely due to delayed precipitation of this compound. The initial formulation may be a supersaturated solution that is not thermodynamically stable. Consider increasing the concentration of your co-solvent or surfactant to improve the long-term stability of the formulation. Alternatively, the solubility may be temperature-dependent, and the cloudiness appears upon cooling.

Q2: Can I use heat to dissolve this compound in my formulation?

A2: While gentle heating can increase the rate of dissolution, it is crucial to assess the thermal stability of this compound and other excipients in your formulation. Excessive heat can lead to degradation. It is recommended to first establish the thermal degradation profile of this compound before implementing a heating step in your manufacturing process.

Q3: Are there any specific excipients that are known to be incompatible with this compound?

A3: While there is no exhaustive public list of incompatibilities, it is always good practice to conduct compatibility studies with all planned excipients. Potential interactions could occur with strongly acidic or basic excipients that could catalyze the hydrolysis of the ester group in this compound.

Q4: How does the choice of solvent affect the skin permeation of this compound?

A4: The solvent system not only affects the solubility of this compound but also its partitioning from the vehicle into the stratum corneum. Solvents like propylene glycol and ethanol are known penetration enhancers that can increase the flux of the drug across the skin. The final formulation should be a balance between maximizing solubility and achieving the desired skin permeation profile.

Q5: What is the mechanism of action of this compound that leads to vasodilation?

A5: this compound is hydrolyzed in the skin to nicotinic acid.[5] Nicotinic acid stimulates the production of prostaglandins, which are local signaling molecules that act on prostanoid receptors on vascular smooth muscle cells.[5] This activation leads to a signaling cascade, often involving cyclic AMP (cAMP), which results in vasodilation and an increase in local blood flow.[5]

References

Excipient compatibility studies for nicoboxil in cream and gel formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for conducting excipient compatibility studies with nicoboxil (B75726) in cream and gel formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of an excipient compatibility study for this compound?

The main goal is to ensure the safety, stability, and efficacy of the final topical product.[1][2] These studies identify potential physical and chemical interactions between this compound (the active pharmaceutical ingredient, or API) and the chosen excipients (inactive ingredients) early in the formulation development process.[2][] Identifying incompatibilities helps prevent formulation failures, ensures the drug product remains stable throughout its shelf life, and complies with regulatory requirements.[1]

Q2: What is the chemical structure of this compound, and what are its main degradation pathways?

This compound is 2-butoxyethyl pyridine-3-carboxylate, an ester of nicotinic acid.[][4][5] Its molecular structure contains an ester linkage which is susceptible to hydrolysis.[4][6][7]

  • Primary Degradation Pathway: Hydrolysis: The most common degradation pathway for this compound is the cleavage of its ester bond when exposed to water.[4][6][7] This reaction is significantly accelerated by hydroxide (B78521) ions (i.e., in neutral to alkaline/basic pH conditions) and elevated temperatures.[8] The degradation products are nicotinic acid and 2-butoxyethanol.[4] Studies on the related compound benzyl (B1604629) nicotinate (B505614) show it is stable at acidic pH (2.0-3.0) but degrades at pH 7.4 and above.[8]

  • Secondary Pathway: Oxidation: While hydrolysis is the primary concern, oxidation can be a secondary degradation pathway for many pharmaceuticals.[6][7] This can be initiated by light, heat, or trace metals.[6] Using antioxidants and light-protective packaging can mitigate this risk.[6][9]

Q3: What are the common excipients used in cream and gel formulations that I should screen?

Semi-solid formulations like creams and gels contain various excipients to achieve the desired physical properties and stability.[4][10] A typical screening list should include representatives from each functional class:

Excipient ClassFunctionExamples for CreamsExamples for GelsPotential Issues
Gelling Agents Provide viscosity and structure.-Carbomer (e.g., 940), Cellulose (B213188) Derivatives (HPMC, CMC), Sodium Alginate.[4]Carbomers require neutralization to a higher pH, which can trigger hydrolysis.[11][12]
Solvents / Humectants Dissolve the API, prevent drying.Propylene Glycol, Glycerin, Polyethylene Glycol (PEG).[4][13]Propylene Glycol, Glycerin, Ethanol.[4]Can affect drug solubility and skin penetration.
Emollients / Oils Provide lubrication and feel.Cetyl Alcohol, Stearyl Alcohol, Isopropyl Myristate, Mineral Oil.[14]-Can undergo oxidation.
Emulsifiers Stabilize oil-in-water or water-in-oil emulsions.Polysorbates (e.g., Tween 80), Sorbitan Esters (e.g., Span 80), Cetearyl Alcohol.[4][13]-Can be complex structures with potential for interaction.
Preservatives Prevent microbial growth.Parabens (Methyl, Propyl), Phenoxyethanol, Benzoic Acid.[4]Parabens, Benzoic Acid, Phenol.[4]Must be compatible with the API and other excipients.
Antioxidants Prevent oxidative degradation.Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherol (Vitamin E).[4][15]Ascorbic Acid, Sodium Metabisulfite.[15]Choice depends on whether the formulation is oil- or water-based.[15]
Neutralizing Agents Adjust pH, thicken carbomer gels.-Triethanolamine (TEA), Sodium Hydroxide.[12]High risk for this compound. Raises pH into the alkaline range, likely causing rapid hydrolysis.[8]
Chelating Agents Bind metal ions that catalyze oxidation.Edetate Disodium (EDTA).[4]Edetate Disodium (EDTA).[4]Generally low risk but should be confirmed.

Q4: Which analytical techniques are most effective for detecting this compound-excipient incompatibilities?

A combination of techniques is recommended to obtain a comprehensive view of potential interactions.

  • High-Performance Liquid Chromatography (HPLC): This is the most crucial technique.[1][16] A stability-indicating HPLC method can separate and quantify this compound from its degradation products and impurities, providing a direct measure of its chemical stability.[10][17][18]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used for rapid screening.[1][19] It detects changes in the melting point, the appearance of new peaks, or shifts in peak shape of this compound when mixed with an excipient, suggesting a physical or chemical interaction.[19]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about chemical bonds.[16] The disappearance of characteristic API peaks or the appearance of new ones in a mixture can indicate a chemical interaction.[20]

  • Visual Observation: A simple but critical step. Changes in color, odor, or physical state (e.g., liquefaction of a solid mixture) are clear indicators of incompatibility.

Troubleshooting Guides

Problem 1: My stability-indicating HPLC shows a significant decrease in the this compound peak and a new, growing peak over time.

  • Probable Cause: This is a classic sign of chemical degradation. Given this compound's structure, the new peak is likely its primary hydrolytic degradant, nicotinic acid.

  • Troubleshooting Steps:

    • Identify the Degradant: If possible, use a nicotinic acid reference standard to confirm if the retention time of the new peak matches. Alternatively, LC-MS can be used for mass identification.

    • Check the pH: The most likely culprit is an excipient that creates an alkaline micro-environment. Are you using a neutralizing agent like Triethanolamine (TEA) with a carbomer? Basic excipients (e.g., certain stearate (B1226849) salts) can also be a cause.

    • Isolate the Incompatible Excipient: Review the results from your binary (1:1 API:excipient) mixtures. The excipient mixture showing the largest degradation peak is the incompatible one.

    • Solution:

      • If using a carbomer gel, explore alternative gelling agents that do not require alkaline pH for thickening (e.g., cellulose derivatives).

      • If the formulation pH must be neutral, consider adding a suitable buffer system to maintain a pH closer to 5-6, where the hydrolysis rate may be slower.

      • Replace the incompatible excipient with a chemically inert alternative from the same functional class.

Problem 2: My DSC thermogram of a this compound-excipient mixture shows a broad new peak at a lower temperature than the this compound melting point.

  • Probable Cause: This suggests a physical interaction, possibly the formation of a eutectic mixture or a solid-state reaction upon heating. While not always a sign of room-temperature instability, it indicates a potential for physical changes in the formulation over time.

  • Troubleshooting Steps:

    • Confirm with other techniques: Analyze the same binary mixture using HPLC and FTIR after storage under accelerated conditions (e.g., 40°C/75% RH).[] If the HPLC shows no degradation and the FTIR shows no change in characteristic peaks, the interaction may be a purely physical one that occurs upon melting.

    • Visual Examination: Store the binary mixture under stress and observe for any physical changes like liquefaction or clumping.

    • Solution: If chemical degradation is ruled out, the physical interaction may be acceptable. However, it could impact the manufacturing process or long-term physical stability (e.g., crystal growth). Consider evaluating an alternative excipient to see if a more ideal thermal profile can be achieved.

Problem 3: My cream formulation containing this compound is turning yellow and developing a slight off-odor over time.

  • Probable Cause: This points towards oxidative degradation. Auto-oxidation of the API, or more commonly, one of the lipid-based excipients (oils, fatty alcohols), can produce colored byproducts and volatile compounds.[21][22]

  • Troubleshooting Steps:

    • Protect from Light and Air: Ensure your stability samples are stored in well-sealed, light-protective containers (e.g., amber glass or opaque tubes).[6][9]

    • Review Antioxidant System: Is an antioxidant included in the formulation? For creams (oil-in-water emulsions), a combination of water-soluble (e.g., ascorbic acid) and oil-soluble (e.g., BHT, tocopherol) antioxidants may be necessary to protect both phases.[15]

    • Check for Metal Ions: Trace metal ions can catalyze oxidation.[21] Ensure high-purity excipients are used and consider adding a chelating agent like EDTA to the formulation.

    • Solution: Incorporate or optimize the antioxidant system. BHT or Vitamin E are excellent choices for the oil phase. Test different concentrations to find the minimum effective level.

Experimental Protocols

Protocol 1: Binary Mixture Preparation and Stress Testing
  • Screening: Select excipients based on their function in the proposed cream and gel formulations.[]

  • Preparation: Prepare physical mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. For liquid excipients, mix to form a uniform slurry or solution.

  • Control Samples: Prepare a sample of pure this compound (neat API).

  • Storage Conditions: Place all samples in suitable vials (e.g., 5 mL clear and amber glass vials). Store them under accelerated stability conditions, such as 40°C ± 2°C / 75% RH ± 5% RH , for a period of 4 weeks.[]

  • Sampling: Analyze the samples at initial (T=0) and specified time points (e.g., 1, 2, and 4 weeks).

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To quantify this compound and resolve it from potential degradation products.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 262 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable diluent (e.g., mobile phase).

    • For each stressed sample, accurately weigh a portion of the binary mixture and dissolve it in the diluent to achieve a target concentration of this compound.

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the assay of this compound against the standard. Report any degradation products as a percentage of the total peak area.

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample (neat API, neat excipient, or 1:1 binary mixture) into a hermetically sealed aluminum pan. Prepare an empty pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of the API (e.g., 25°C to 300°C). Purge with inert nitrogen gas during the run.

  • Analysis: Record the heat flow as a function of temperature. Compare the thermogram of the binary mixture to those of the individual components. Look for shifts in melting peaks, changes in peak shape, or the appearance/disappearance of thermal events.[19]

Data Presentation

Table 1: Illustrative Excipient Compatibility Data for this compound (4 Weeks at 40°C/75% RH)
ExcipientRatio (API:Exc)Visual AppearanceThis compound Assay (%)Major Degradant (%)DSC AnalysisCompatibility
Control (Neat API) -No change99.80.1Sharp endotherm at Tm-
Carbomer 9401:1No change99.50.2No significant changeCompatible
Propylene Glycol1:1No change99.20.5No significant changeCompatible
Cetyl Alcohol1:1No change98.90.6Broadening of API peakCompatible
Polysorbate 801:1Slight yellowing97.51.8Shift in API peakUse with caution
Methylparaben1:1No change99.60.3No significant changeCompatible
BHT1:1No change99.70.1No significant changeCompatible
Triethanolamine (TEA) 1:1Severe yellowing, liquid formation< 85.0 > 14.0 Disappearance of API peak, new broad peakIncompatible

Note: This table presents illustrative data for educational purposes. Actual results must be generated through laboratory experiments.

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress & Analysis cluster_2 Phase 3: Interpretation & Decision start Start Study select_excipients Select Excipients (Gels, Creams) start->select_excipients char_api Characterize Neat API (HPLC, DSC, FTIR) select_excipients->char_api prep_mix Prepare Binary Mixtures (e.g., 1:1 ratio) char_api->prep_mix stress Store at Accelerated Conditions (e.g., 40°C / 75% RH) prep_mix->stress analysis Analyze at T=0, 1, 2, 4 Weeks (Visual, HPLC, DSC) stress->analysis interpret Interpret Data (Compare to Control) analysis->interpret assess Assess Compatibility interpret->assess compatible Compatible assess->compatible No significant interaction incompatible Incompatible assess->incompatible Interaction detected

Caption: High-level workflow for a this compound-excipient compatibility study.

G start Unexpected Peak in HPLC Chromatogram q1 Is the peak present at T=0 in the neat API? start->q1 a1_yes It's a process impurity. Monitor but may be acceptable. q1->a1_yes Yes a1_no It's a degradation product. q1->a1_no No q2 Does the peak grow significantly in a specific binary mixture? a1_no->q2 a2_yes Interaction with that excipient is the likely cause. q2->a2_yes Yes a2_no Degradation may be inherent to the API under stress. Compare to neat API control. q2->a2_no No q3 Is the incompatible excipient alkaline (e.g., TEA, NaOH)? a2_yes->q3 a3_yes Hydrolysis is the probable mechanism. Replace excipient or control pH. q3->a3_yes Yes a3_no Consider other mechanisms (e.g., oxidation, transacylation). Further investigation needed. q3->a3_no No

References

Technical Support Center: Nicoboxil Creams - Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing phase inversion and emulsion stability in nicoboxil (B75726) creams.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase inversion in our this compound O/W cream?

A1: Phase inversion in an oil-in-water (O/W) this compound cream, where it unexpectedly changes to a water-in-oil (W/O) cream, is a common stability issue. This can be triggered by several factors:

  • High Internal Phase Volume: If the concentration of the oil phase exceeds a critical point (typically around 74%), the emulsion can invert. A phase-volume ratio of 50:50 generally results in a more stable emulsion.[1]

  • Temperature Fluctuations: Elevated temperatures during manufacturing or storage can decrease the viscosity of the continuous phase and increase the kinetic energy of droplets, promoting coalescence and potential inversion.[2] Conversely, rapid or uncontrolled cooling can lead to the precipitation or crystallization of ingredients.[3]

  • Incorrect Emulsifier or Concentration: The choice and concentration of the emulsifier are critical. Using an emulsifier that is not suitable for an O/W system or is present in an insufficient amount can fail to adequately stabilize the oil droplets.[4]

  • Changes in pH: Some emulsifiers are pH-sensitive. If the pH of the formulation shifts outside the emulsifier's effective range, its stabilizing properties can be compromised.[4]

  • Water Evaporation: After application to a surface, the evaporation of water from an O/W cream can lead to a reduction in the aqueous phase, which may trigger phase inversion.[5]

Q2: We're observing creaming in our this compound emulsion. What does this indicate and how can we prevent it?

A2: Creaming is the upward movement of dispersed oil droplets in an O/W emulsion and is an early sign of instability.[1][6][7] While it is a reversible process, it increases the likelihood of irreversible coalescence.[1]

Prevention Strategies:

  • Reduce Droplet Size: Smaller oil droplets have a larger surface area-to-volume ratio, which enhances their interaction with the emulsifier and reduces the tendency to cream. This can be achieved through effective homogenization.

  • Increase Continuous Phase Viscosity: A more viscous external (water) phase will hinder the movement of the oil droplets, slowing down the creaming process.[2] The addition of thickening agents can achieve this.

  • Optimize Emulsifier Concentration: Ensure an adequate amount of a suitable emulsifier is used to form a stable film around the oil droplets.

  • Control Storage Temperature: Storing the cream at a consistent, appropriate temperature will help maintain its viscosity and stability.

Q3: Our this compound cream is showing signs of coalescence and breaking. What are the key differences and how do we address this?

A3: Coalescence is the merging of smaller droplets to form larger ones, an irreversible process that ultimately leads to "breaking," where the emulsion separates into distinct oil and water layers.[1]

Addressing Coalescence and Breaking:

  • Strengthen the Interfacial Film: The choice of emulsifier is paramount. A robust emulsifying system, potentially including co-emulsifiers, will create a more resilient film around the droplets.

  • Optimize Homogenization: The homogenization process, including speed and duration, is critical for creating a uniform and stable droplet size distribution.[8] However, excessive shear can also disrupt the emulsion structure.[8]

  • Ingredient Compatibility: Ensure all ingredients are compatible and do not interfere with the stability of the emulsion.[9]

  • Proper Order of Addition: The sequence in which ingredients are added during manufacturing can significantly impact emulsion formation and stability.[3] For instance, preservatives like parabens should be added just before emulsification to minimize contact with water-soluble surfactants at high temperatures.[3]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phase Inversion

Problem: An O/W this compound cream formulation has inverted to a W/O emulsion.

Troubleshooting Workflow:

G start Phase Inversion Detected check_phase_ratio 1. Review Oil-to-Water Ratio (Target < 74% oil) start->check_phase_ratio check_emulsifier 2. Evaluate Emulsifier System (Type, Concentration, HLB) check_phase_ratio->check_emulsifier check_ph 3. Measure and Adjust pH (Ensure within emulsifier's optimal range) check_emulsifier->check_ph check_temp 4. Analyze Manufacturing Temperatures (Heating/Cooling Rates) check_ph->check_temp check_order 5. Verify Order of Ingredient Addition check_temp->check_order reformulate Reformulate with adjusted parameters check_order->reformulate end Stable O/W Emulsion reformulate->end

Caption: Troubleshooting workflow for phase inversion.

Guide 2: Addressing Emulsion Instability (Creaming, Coalescence)

Problem: The this compound cream exhibits signs of creaming or coalescence.

Experimental Approach to Stability Assessment:

G start Instability Observed microscopy Microscopic Analysis (Droplet size, shape, distribution) start->microscopy particle_size Particle Size Analysis (e.g., Laser Diffraction) start->particle_size rheology Rheological Measurement (Viscosity) start->rheology centrifugation Centrifuge Test (Accelerated creaming) start->centrifugation stability_testing Accelerated Stability Testing (Temperature cycling) start->stability_testing analysis Analyze Data & Identify Root Cause microscopy->analysis particle_size->analysis rheology->analysis centrifugation->analysis stability_testing->analysis end Implement Formulation/Process Changes analysis->end

Caption: Experimental workflow for stability assessment.

Experimental Protocols & Data Presentation

Protocol 1: Accelerated Stability Testing via Centrifugation

This test helps to quickly predict the creaming potential of an emulsion.

Methodology:

  • Heat a sample of the this compound cream to 50°C.

  • Place the heated sample into centrifuge tubes.

  • Centrifuge the sample at 3000 rpm for 30 minutes.[6][7]

  • After centrifugation, visually inspect the sample for any signs of oil separation or creaming at the top.

Protocol 2: Freeze-Thaw Cycle Testing

This method assesses the emulsion's stability under temperature stress.

Methodology:

  • Place a sample of the cream at -10°C for 24 hours.

  • Remove the sample and allow it to equilibrate to room temperature (25°C) for 24 hours. This completes one cycle.

  • Repeat this cycle three to five times.[7]

  • After the final cycle, visually inspect the sample for any changes in color, odor, texture, or signs of phase separation.

Data Presentation: Stability Assessment Parameters

The following table outlines key parameters to monitor during stability testing of different this compound cream formulations.

Parameter Test Method Formulation A (Control) Formulation B (Test) Acceptance Criteria
Appearance Visual InspectionHomogeneous, white creamHomogeneous, white creamNo separation, discoloration
pH pH meter5.55.85.0 - 6.5
Viscosity (cP) Rotational Viscometer15,00018,000±10% of initial value
Droplet Size (µm) Microscopic Analysis5-102-5No significant increase
Centrifugation 3000 rpm, 30 minNo separationNo separationNo visible creaming
Freeze-Thaw 3 cycles (-10°C/25°C)StableStableNo phase separation

This table is a template. Actual values and criteria will depend on the specific product specifications.

This compound's Mechanism of Action and Formulation Considerations

This compound, a nicotinic acid ester, acts as a vasodilator, inducing hyperaemia (increased blood flow) in the skin and underlying musculature.[10][11] This action is complemented by nonivamide, a synthetic capsaicin (B1668287) analog, which also has vasodilating properties and provides an analgesic effect.[11]

While the direct signaling pathway of this compound is not directly linked to emulsion stability, the formulation's ability to effectively deliver these active ingredients is paramount. An unstable cream can lead to:

  • Non-uniform drug distribution: This can result in inconsistent therapeutic effects.

  • Altered skin permeation: Changes in the emulsion structure can affect the release and absorption of this compound and nonivamide.

  • Reduced patient compliance: A product with poor aesthetic qualities (e.g., separation, greasy texture) may be less acceptable to users.

Therefore, maintaining emulsion stability is crucial for ensuring the consistent performance and quality of this compound creams.

References

Troubleshooting nicoboxil crystallization in ointment formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicoboxil (B75726) in ointment formulations. The focus is on addressing and preventing the crystallization of this compound, a common challenge in semi-solid dosage forms.

Troubleshooting Guide: this compound Crystallization

Q1: I am observing crystal growth in my this compound ointment during stability studies. What are the potential causes?

A1: Crystal formation, or crystallization, of an active pharmaceutical ingredient (API) like this compound in an ointment base is a common stability issue. It is often a result of the drug being present in a supersaturated state within the formulation. Several factors can contribute to this:

  • Low Solubility in the Ointment Base: this compound may have limited solubility in the chosen excipients of the ointment base. Over time, this can lead to the drug precipitating out of the solution as crystals.

  • Temperature Fluctuations: Changes in temperature during storage and handling can affect the solubility of this compound. A decrease in temperature can lower its solubility, leading to supersaturation and subsequent crystallization.

  • Inappropriate Vehicle Composition: The composition of the ointment base plays a crucial role. The polarity and solvent capacity of the base might not be optimal to maintain this compound in a dissolved state at the desired concentration.

  • High Drug Concentration: Formulating with a concentration of this compound that is close to or exceeds its saturation solubility in the ointment base at the lower end of the storage temperature range is a primary cause of crystallization.

Q2: How can I prevent this compound from crystallizing in my ointment formulation?

A2: Preventing crystallization involves a multi-faceted approach focusing on formulation design and control of environmental factors. Here are some strategies:

  • Optimize the Solvent System: Incorporate co-solvents in which this compound has high solubility. Propylene (B89431) glycol and various molecular weights of polyethylene (B3416737) glycol (PEG) are commonly used in topical formulations to improve the solubility of APIs.[1][2][]

  • Utilize Crystal Growth Inhibitors: Certain polymers can act as crystallization inhibitors by sterically hindering the formation of crystal lattices. Polyvinylpyrrolidone (PVP) has been shown to enhance the solubility of poorly soluble drugs in mixtures of polyethylene glycol and propylene glycol.

  • Conduct Solubility Studies: Before finalizing the formulation, it is critical to determine the solubility of this compound in the individual excipients and the final ointment base across a range of temperatures that reflect storage and use conditions.

  • Control Drug Concentration: Ensure the concentration of this compound is below its saturation point in the ointment base, with a sufficient margin to accommodate for temperature fluctuations.

  • Maintain a Homogeneous Dispersion: For suspension-type ointments where the drug is not fully dissolved, ensure a uniform and stable dispersion of fine drug particles. Changes in particle size distribution can influence the rate of crystallization.

Frequently Asked Questions (FAQs)

Q3: What are the physicochemical properties of this compound that I should consider?

A3: Understanding the physicochemical properties of this compound is fundamental to designing a stable ointment formulation.

PropertyValue/InformationSource
Molecular Formula C12H17NO3[4][5]
Molecular Weight 223.27 g/mol [5]
Appearance Colorless liquid[2]
Boiling Point 287.4°C at 760mmHg
Melting Point N/A[4]
LogP 2.05510
Solubility Poorly soluble in water. Soluble in a range of organic solvents. Specific solubility data in common ointment excipients should be experimentally determined.[6]

Q4: Which ointment bases are most suitable for this compound?

A4: The choice of ointment base depends on the desired release characteristics, skin feel, and, critically, its ability to solubilize or stably suspend this compound.

  • Absorption Bases: These bases, such as hydrophilic petrolatum and lanolin, have the capacity to absorb water and are good emollients. They can be a suitable choice if a co-solvent system is incorporated.

  • Water-Soluble Bases: Bases made from polyethylene glycols (PEGs) are an excellent option due to their ability to dissolve a wide range of drugs. A combination of liquid PEGs (e.g., PEG 400) and solid PEGs (e.g., PEG 3350) can be adjusted to achieve the desired consistency and solubilizing capacity for this compound.[]

  • Emulsion Bases (Creams): Oil-in-water or water-in-oil emulsions can also be used. The solubility of this compound in the oil and water phases would need to be carefully evaluated.

Q5: What analytical techniques can I use to detect and characterize this compound crystallization in my ointment?

A5: Several analytical methods can be employed to identify and quantify crystallization in a semi-solid formulation:

Analytical TechniquePurpose
Polarized Light Microscopy (PLM) Visual detection of crystalline structures. Crystalline materials are birefringent and will be visible under cross-polarized light.[7]
Differential Scanning Calorimetry (DSC) To detect thermal events such as melting or crystallization. The presence of a melting endotherm for this compound upon heating the ointment sample can indicate the presence of crystals.[8][9]
Raman Spectroscopy A non-destructive technique that can identify the polymorphic form of the API within the ointment. It is highly sensitive to the crystalline state of the material.[10][11][12][13]
X-Ray Powder Diffraction (XRPD) Considered the gold standard for identifying crystalline materials and their specific polymorphic forms.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Ointment Excipients

This protocol outlines a method to determine the saturation solubility of this compound in various excipients.

  • Materials: this compound powder, selected excipients (e.g., Propylene Glycol, PEG 400, White Petrolatum), scintillation vials, temperature-controlled shaker, analytical balance, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume or weight of the excipient in a scintillation vial.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 4°C).

    • Equilibrate the samples for at least 48 hours to ensure saturation is reached.

    • After equilibration, centrifuge the samples to separate the undissolved this compound.

    • Carefully collect an aliquot of the supernatant (the dissolved drug in the excipient).

    • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

    • Repeat for each excipient and at different temperatures.

Protocol 2: Microscopic Analysis of Ointment for Crystallization

This protocol describes the use of polarized light microscopy to visually inspect for crystal growth.

  • Materials: Ointment sample, microscope slides, coverslips, polarized light microscope.

  • Procedure:

    • Place a small amount of the ointment sample on a clean microscope slide.

    • Gently place a coverslip over the sample, avoiding the formation of air bubbles.

    • Examine the slide under the polarized light microscope at various magnifications (e.g., 10x, 40x).

    • Crystals will appear as bright, birefringent particles against a dark background when the polarizers are crossed.

    • Document the presence, size, and morphology of any observed crystals with images.

Protocol 3: DSC Analysis for Detecting Crystalline this compound

This protocol details the use of Differential Scanning Calorimetry to detect the melting of crystalline this compound within the ointment matrix.

  • Materials: Ointment sample, hermetic aluminum DSC pans, DSC instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the ointment sample into a hermetic aluminum DSC pan and seal it.

    • Prepare a reference pan containing an equivalent weight of the empty ointment base.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point of this compound.

    • Monitor the heat flow signal. The presence of an endothermic peak corresponding to the melting of this compound confirms the presence of crystals in the ointment. The area of the peak can be used for semi-quantitative analysis of the crystalline content.[14]

Visualizations

Troubleshooting_Workflow start Observation: Crystals in this compound Ointment cause1 Potential Cause: Low Solubility start->cause1 cause2 Potential Cause: Temperature Fluctuation start->cause2 cause3 Potential Cause: High Drug Load start->cause3 cause4 Potential Cause: Incompatible Vehicle start->cause4 solution1 Action: Conduct Solubility Studies cause1->solution1 solution3 Action: Control Storage Temperature cause2->solution3 solution4 Action: Reduce this compound Concentration cause3->solution4 solution5 Action: Reformulate with Different Excipients cause4->solution5 solution2 Action: Add Co-solvents (e.g., PG, PEG) solution1->solution2 end Result: Stable Ointment (No Crystallization) solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow formulation Step 1: Formulation Formulate this compound Ointment stability Step 2: Stability Storage Store at various conditions (e.g., 4°C, 25°C/60%RH) formulation->stability analysis Step 3: Analytical Testing stability->analysis plm Polarized Light Microscopy (PLM) analysis->plm dsc Differential Scanning Calorimetry (DSC) analysis->dsc raman Raman Spectroscopy analysis->raman results Step 4: Data Interpretation Presence, size, and form of crystals plm->results dsc->results raman->results decision Decision Point: Crystallization Observed? results->decision reformulate Action: Reformulate / Optimize decision->reformulate Yes pass Outcome: Formulation is Stable decision->pass No reformulate->formulation

Caption: Experimental workflow for stability testing of this compound ointment.

References

Forced degradation studies of nicoboxil to identify degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies of nicoboxil (B75726) to identify its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to identify the likely degradation products of this compound under various stress conditions.[1][2] This helps in understanding the intrinsic stability of the molecule, establishing its degradation pathways, and developing a stability-indicating analytical method.[1][2] The data generated is a critical component of regulatory submissions.

Q2: What are the typical stress conditions applied in a forced degradation study of a compound like this compound?

Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing.[1][3] Common stress conditions include:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., HCl, NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Photolysis: Exposure to light (UV and visible).

  • Thermal: Exposure to high temperatures.

Q3: How do I select the appropriate concentrations of stress agents and the duration of exposure?

The goal is to achieve meaningful degradation (typically 5-20%) without completely degrading the parent drug.[4] The concentration of stress agents and the duration of exposure may need to be optimized. It's recommended to start with common conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) and adjust as necessary based on the observed degradation.

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a UV detector, is the most common and powerful technique for separating and quantifying this compound and its degradation products.[3][5] The use of a photodiode array (PDA) detector can aid in assessing peak purity.[6] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of the degradation products.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough. The this compound molecule is highly stable under the applied conditions.Increase the concentration of the stress agent, the temperature, or the duration of exposure. However, avoid unrealistically harsh conditions that would not be encountered under normal storage or handling.
Complete degradation of this compound. The stress conditions are too severe.Reduce the concentration of the stress agent, the temperature, or the duration of exposure to achieve partial degradation (ideally 5-20%).
Poor resolution between this compound and its degradation peaks in the chromatogram. The chromatographic method is not optimized. The mobile phase composition, column type, or gradient program may not be suitable.Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase pH, changing the organic modifier (e.g., acetonitrile, methanol), or modifying the gradient elution profile.
Co-elution of degradation products. The chromatographic method lacks the necessary selectivity.Further method development is required. Consider using a different stationary phase or exploring other chromatographic modes. Two-dimensional LC could be an option for very complex mixtures.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products may not be eluting from the column. Degradation products may not be UV active at the detection wavelength. Co-elution of impurities with the main peak.Ensure the analytical method is capable of eluting all degradation products. Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with the UV detector. Re-evaluate the specificity of the method.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Studies cluster_2 Analysis cluster_3 Data Interpretation start Prepare this compound Stock Solution hydrolysis Acid & Base Hydrolysis start->hydrolysis Expose Drug Substance oxidation Oxidation start->oxidation Expose Drug Substance photolysis Photolytic Degradation start->photolysis Expose Drug Substance thermal Thermal Degradation start->thermal Expose Drug Substance stress_conditions Prepare Stress Agents (Acid, Base, Oxidizing Agent) sample_prep Sample Neutralization & Dilution hydrolysis->sample_prep oxidation->sample_prep photolysis->sample_prep thermal->sample_prep hplc_analysis RP-HPLC Analysis with PDA sample_prep->hplc_analysis lcms_analysis LC-MS Analysis for Identification hplc_analysis->lcms_analysis For structural elucidation peak_identification Identify Degradation Products hplc_analysis->peak_identification lcms_analysis->peak_identification pathway_elucidation Elucidate Degradation Pathway peak_identification->pathway_elucidation method_validation Validate Stability-Indicating Method pathway_elucidation->method_validation report Generate Report method_validation->report

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

Preparation of Stock and Stress Solutions
  • This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Acidic Solution: Prepare a 1N solution of hydrochloric acid (HCl).

  • Basic Solution: Prepare a 1N solution of sodium hydroxide (B78521) (NaOH).

  • Oxidizing Solution: Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂).

Forced Degradation (Stress Testing) Procedure
  • Acid Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 1N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time intervals. Before analysis, neutralize the samples with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature for a defined period. Withdraw samples at appropriate time intervals. Before analysis, neutralize the samples with an equivalent amount of 1N HCl.

  • Oxidative Degradation: To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution in a transparent container to a photostability chamber that provides both UV and visible light for a specified duration. A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Keep the this compound solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.

Chromatographic Conditions (Example)

A stability-indicating HPLC method needs to be developed and validated. An example of starting conditions could be:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 262 nm)
Injection Volume 10 µL

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatmentTime (hours)% Assay of this compoundNumber of Degradation ProductsPeak Area (%) of Major Degradant
Acidic1N HCl, 60°C2485.228.1 (DP1)
Basic1N NaOH, RT890.515.3 (DP2)
Oxidative3% H₂O₂, RT4892.114.5 (DP3)
PhotolyticUV/Vis Light7295.812.2 (DP4)
Thermal (Solution)80°C4898.20-
Thermal (Solid)80°C4899.50-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the hydrolysis of the ester and amide linkages, which are common degradation pathways for such functional groups.[8]

Degradation_Pathway This compound This compound C₁₃H₁₅N₃O₄ dp1 Degradation Product 1 (DP1) Nicotinic Acid + 2-(2-hydroxyethoxy)ethyl nitrate This compound->dp1 Hydrolysis (Ester) dp2 Degradation Product 2 (DP2) 2-(Butoxycarbonyl)ethyl nicotinate (B505614) + Ammonia This compound->dp2 Hydrolysis (Amide) dp3 Degradation Product 3 (DP3) Nicotinamide + Butyl 2-hydroxyethyl ether dp1->dp3 Further Degradation

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Development of a Stability-Indicating HPLC Method for Nicoboxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for nicoboxil (B75726).

Troubleshooting Guide: Common HPLC Issues

This guide addresses specific issues that may be encountered during the development and validation of an HPLC method for this compound.

ProblemPotential CausesRecommended Solutions
High Backpressure - Clogged column inlet frit or guard column.[1][2] - Particulate matter from sample or mobile phase.[2] - Buffer precipitation in the mobile phase.[3] - Kinked or blocked tubing.[1][2]- Replace the guard column or column inlet frit. - Filter all samples and mobile phases before use.[1][2] - Flush the system with a solvent in which the buffer is soluble (e.g., water).[3] - Inspect and replace any damaged tubing.[2]
Peak Tailing - Secondary interactions between this compound and the stationary phase.[2] - Column overload.[2] - Inappropriate mobile phase pH.[3] - Column degradation.[4]- Add a competing base to the mobile phase (e.g., triethylamine). - Reduce the sample concentration or injection volume.[2] - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Replace the column.
Peak Fronting - Sample solvent stronger than the mobile phase.[2] - High sample concentration leading to column overload.[2]- Dissolve the sample in the mobile phase or a weaker solvent.[2] - Dilute the sample.[2]
Split Peaks - Clogged column inlet frit.[2] - Sample solvent incompatibility with the mobile phase.[2] - Column void or channeling.- Replace the column inlet frit. - Ensure the sample is fully dissolved in a compatible solvent.[2] - Replace the column.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.[1][4] - Air bubbles in the pump or detector.[1][4] - Inadequate mobile phase degassing.[4] - Temperature fluctuations.[2][4]- Use fresh, high-purity solvents and flush the system.[1] - Purge the pump and detector to remove air bubbles.[1] - Degas the mobile phase before and during use.[1] - Use a column oven to maintain a stable temperature.[2]
Shifting Retention Times - Inconsistent mobile phase preparation.[4][5] - Column aging or degradation.[2][4] - Fluctuations in column temperature.[2][5] - Inconsistent pump flow rate.[4]- Prepare mobile phases carefully and consistently.[5] - Use a guard column and replace the analytical column when necessary. - Ensure a stable column temperature using a column oven.[2] - Check the pump for leaks and perform routine maintenance.[5]

Frequently Asked Questions (FAQs)

Method Development and Validation

Q1: What is a stability-indicating HPLC method and why is it necessary for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients.[6] Such a method is crucial for determining the shelf-life and storage conditions of a drug product, as required by regulatory agencies like the FDA and under ICH guidelines.[7][8]

Q2: How do I perform forced degradation studies for this compound?

Forced degradation studies, or stress testing, are essential to demonstrate the specificity of the HPLC method. This involves subjecting this compound to various stress conditions to generate potential degradation products.[6] The goal is to achieve a target degradation of approximately 10-30%.

Stress ConditionSuggested Protocol
Acid Hydrolysis Reflux this compound solution with 0.1 N HCl at 60°C for 30 minutes.[9]
Base Hydrolysis Reflux this compound solution with 0.1 N NaOH at 60°C for 30 minutes.[9]
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 30 minutes.
Thermal Degradation Expose solid this compound to heat (e.g., 105°C) for a specified period.
Photolytic Degradation Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.[10]

Q3: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

According to ICH Q2(R2) guidelines, the key validation parameters for a stability-indicating HPLC method include:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I ensure the stability of my standard and sample solutions during analysis?

The stability of this compound in the chosen diluent should be evaluated during method development.[13] It is recommended to analyze prepared solutions at regular intervals (e.g., 0, 6, 12, 24 hours) and compare the results to the initial analysis.[14] If significant degradation is observed, solutions should be prepared fresh for each analysis, or stored under conditions that minimize degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Proposed HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on experimental results.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm (based on UV spectrum of nicotinate (B505614) moiety)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from a hypothetical cream formulation): Accurately weigh a portion of the cream equivalent to 10 mg of this compound into a suitable container. Add 50 mL of diluent and sonicate for 15 minutes to extract the drug. Transfer to a 100 mL volumetric flask, dilute to volume with diluent, and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting Problem Identify HPLC Problem Pressure Pressure Fluctuation? Problem->Pressure PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Baseline Baseline Issue? Problem->Baseline HighPressure High Pressure Pressure->HighPressure If yes LowPressure Low Pressure Pressure->LowPressure If yes Tailing Peak Tailing PeakShape->Tailing If yes Fronting Peak Fronting PeakShape->Fronting If yes InconsistentRT Inconsistent RT Retention->InconsistentRT If yes Drift Drifting Baseline->Drift If yes Noise Noisy Baseline->Noise If yes Sol_Blockage Check for Blockages (frit, column, tubing) HighPressure->Sol_Blockage Sol_Leak Check for Leaks (fittings, seals) LowPressure->Sol_Leak Sol_Column Check Column Health (overload, degradation) Tailing->Sol_Column Sol_MobilePhase Check Mobile Phase (prep, pH, solvent strength) Tailing->Sol_MobilePhase Fronting->Sol_MobilePhase Drift->Sol_MobilePhase Sol_Temp Check Temperature (column oven) Drift->Sol_Temp Sol_Degas Degas Mobile Phase Check for Bubbles Noise->Sol_Degas InconsistentRT->Sol_MobilePhase InconsistentRT->Sol_Temp

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow Start Define Analytical Target Profile LitSearch Literature & Compound Property Review (this compound: pKa, logP, UV spectra) Start->LitSearch InitialDev Initial Method Development (Column, Mobile Phase Screening) LitSearch->InitialDev ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) InitialDev->ForcedDeg Optimization Method Optimization (Gradient, Flow Rate, Temp) ForcedDeg->Optimization Ensure separation of degradants Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation FinalMethod Final Stability-Indicating Method Validation->FinalMethod If all criteria met

Caption: Experimental workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Optimizing Nicoboxil Concentration for Maximum Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of nicoboxil (B75726) for maximum therapeutic effect in in vitro experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a nicotinic acid ester, primarily acts as a rubefacient, inducing localized vasodilation (widening of blood vessels) in the skin.[1] This effect is mediated through the prostaglandin (B15479496) pathway.[1] Upon topical application, this compound penetrates the skin and stimulates the release of prostaglandins (B1171923), such as prostaglandin E2 (PGE2) and prostacyclin (PGI2).[1][2] These prostaglandins then act on the smooth muscle cells of the surrounding vasculature, leading to relaxation and increased blood flow.[3] This localized hyperemia (increased blood flow) contributes to the sensation of warmth and can aid in the relief of musculoskeletal pain.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: Due to a lack of publicly available in vitro studies detailing specific molar concentrations of this compound, it is recommended to perform a dose-response experiment with a wide range of concentrations. Based on the concentrations of other vasodilatory compounds and the typical ranges used in cell-based assays, a starting point for this compound could be from the low micromolar (e.g., 1 µM) to the high micromolar range (e.g., 100 µM). It is crucial to determine the optimal concentration for your specific cell type and assay, as high concentrations may lead to cytotoxicity.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[4][5] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiments.[4] It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How can I assess the vasodilatory effect of this compound in vitro?

A4: An in vitro vasodilation assay using isolated blood vessels is a common method. This typically involves dissecting a small artery (e.g., rat aorta or mesenteric artery) and mounting it in an organ bath containing a physiological salt solution. The vessel is pre-constricted with an agent like phenylephrine (B352888) or norepinephrine (B1679862) to induce a stable tone. Cumulative concentrations of this compound are then added to the bath, and the relaxation of the vessel is measured using a force transducer. The results are typically expressed as a percentage of relaxation relative to the pre-constricted tone.

Q5: How can I measure the effect of this compound on prostaglandin release?

A5: You can measure the release of prostaglandins, such as PGE2, from cultured cells (e.g., endothelial cells, fibroblasts) in response to this compound treatment. After treating the cells with various concentrations of this compound for a specific incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant can then be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

Troubleshooting Guides

Inconsistent Vasodilation Assay Results
Issue Possible Causes Troubleshooting Steps
High variability between replicates Inconsistent vessel dissection or mounting.Ensure consistent and careful handling of the arterial rings to avoid damage to the endothelium.
Fluctuation in organ bath temperature or oxygenation.Maintain a constant temperature (37°C) and continuous aeration of the physiological salt solution.
No or weak vasodilation Endothelial damage during preparation.Use gentle dissection techniques. You can verify endothelial integrity by testing the response to a known endothelium-dependent vasodilator like acetylcholine.
Inappropriate pre-constrictor concentration.Optimize the concentration of the pre-constrictor to achieve a stable and submaximal contraction.
This compound degradation.Prepare fresh this compound solutions for each experiment.
Cell Viability and Cytotoxicity Issues
Issue Possible Causes Troubleshooting Steps
High background in viability assay Contamination of cell culture.Regularly check for and discard any contaminated cultures.
Interference from phenol (B47542) red in the medium.Use phenol red-free medium for the assay.
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solution.Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Pre-warming the medium before adding the this compound solution may help.[4]
IC50 values are not reproducible Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Variation in incubation time.Standardize the incubation time with this compound across all experiments.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aorta
  • Preparation of Aortic Rings:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit (K-H) physiological salt solution.

    • Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting in Organ Bath:

    • Mount each aortic ring between two stainless steel hooks in an organ bath containing K-H solution at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with fresh K-H solution changes every 15-20 minutes.

  • Pre-constriction:

    • After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Treatment:

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 1 µM to 100 µM) to the organ bath at regular intervals.

  • Data Analysis:

    • Record the changes in tension. Express the relaxation induced by this compound as a percentage of the phenylephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Prostaglandin E2 (PGE2) Release Assay
  • Cell Culture:

    • Seed human umbilical vein endothelial cells (HUVECs) or another suitable cell line in a 24-well plate and grow to confluence.

  • This compound Treatment:

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[6]

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Express the results as pg/mL of PGE2 released.

Protocol 3: Cell Viability (Resazurin) Assay
  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition:

    • Add resazurin solution to each well to a final concentration of 0.015 mg/mL.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Hypothetical Concentration-Dependent Effect of this compound on Vasodilation

This compound Concentration (µM)Mean Vasodilation (%)Standard Deviation
115.2± 2.1
1045.8± 4.5
5078.3± 5.2
10092.1± 3.8

Table 2: Hypothetical Cytotoxicity of this compound on HUVECs (48h Incubation)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
198.5± 3.2
1095.1± 4.1
5082.4± 5.6
10065.7± 6.3
IC50 (µM) >100

Table 3: Hypothetical this compound-Induced PGE2 Release from HUVECs (24h Incubation)

This compound Concentration (µM)PGE2 Concentration (pg/mL)Standard Deviation
1150.3± 12.5
10325.8± 25.1
50580.2± 42.8
100750.6± 55.4

Visualizations

Nicoboxil_Signaling_Pathway This compound This compound CellMembrane Cell Membrane PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Stimulates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates from membrane lipids COX Cyclooxygenase (COX-1/COX-2) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES Prostaglandin E Synthase (PGES) PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptor EP Receptor PGE2->EP_Receptor Binds to AC Adenylyl Cyclase (AC) EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Experimental_Workflow Start Start: Prepare this compound Stock Solution DoseResponse Dose-Response Screening Start->DoseResponse CellViability Cell Viability Assay (e.g., Resazurin) DoseResponse->CellViability DetermineIC50 Determine IC50 CellViability->DetermineIC50 SelectConcentrations Select Non-Toxic Concentrations DetermineIC50->SelectConcentrations VasodilationAssay In Vitro Vasodilation Assay SelectConcentrations->VasodilationAssay Test Concentrations PGE2Assay PGE2 Release Assay SelectConcentrations->PGE2Assay Test Concentrations AnalyzeVaso Analyze Vasodilation Data (EC50) VasodilationAssay->AnalyzeVaso AnalyzePGE2 Analyze PGE2 Release PGE2Assay->AnalyzePGE2 End End: Optimized Concentration Range AnalyzeVaso->End AnalyzePGE2->End

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Mitigating Skin Irritation Caused by Topical Nicoboxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating skin irritation associated with the topical application of nicoboxil (B75726). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and explanatory diagrams to assist researchers in their experimental design and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, the butoxyethyl ester of nicotinic acid, is a topical vasodilator. Its primary mechanism of action involves the release of nicotinic acid, which penetrates the skin and stimulates the production of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] This leads to localized vasodilation, an increase in blood flow, and a sensation of warmth. It is often used in combination with other active ingredients, such as nonivamide, to enhance its therapeutic effects for conditions like musculoskeletal pain.[2][3][4]

Q2: What causes the skin irritation observed with topical this compound application?

A2: The skin irritation, manifesting as erythema (redness), a burning sensation, and pruritus (itching), is a direct consequence of its vasodilatory mechanism.[1] The release of prostaglandins, key mediators of inflammation, leads to the dilation of dermal blood vessels and activation of sensory nerve endings, resulting in the characteristic signs of local inflammation and irritation.[1]

Q3: What are the common adverse events associated with topical this compound, and what is their incidence?

A3: Clinical trials have documented the incidence of skin and subcutaneous tissue disorders associated with topical this compound. The most frequently reported adverse events are erythema, burning sensation, and pruritus at the site of application. The incidence of these events can be compared to both a placebo and a combination formulation containing nonivamide.

Data Presentation: Incidence of Adverse Events

The following table summarizes the incidence of skin and subcutaneous tissue disorders from a clinical trial involving this compound 2.5% ointment, a combination ointment (this compound 2.5%/nonivamide 0.4%), and a placebo.

Adverse EventThis compound 2.5% Ointment (n=202)This compound 2.5%/Nonivamide 0.4% Ointment (n=201)Placebo Ointment (n=202)
Erythema 1.0% (2 patients)3.0% (6 patients)0.5% (1 patient)
Pruritus 1.5% (3 patients)1.0% (2 patients)0.5% (1 patient)
Pain of Skin 0.0% (0 patients)0.5% (1 patient)0.0% (0 patients)
Total Skin/Subcutaneous Disorders 2.0% (4 patients)4.5% (9 patients)0.5% (1 patient)

Data adapted from a randomized, controlled trial on acute low back pain.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during the experimental use of topical this compound formulations.

Issue 1: Excessive Erythema and Burning Sensation in Pre-clinical/Clinical Models

  • Potential Cause 1: High Concentration of this compound

    • Troubleshooting Step: Conduct a dose-response study to determine the minimal effective concentration that elicits the desired therapeutic effect with tolerable irritation.

  • Potential Cause 2: Formulation Vehicle

    • Troubleshooting Step: Evaluate the irritation potential of the vehicle alone. Consider reformulating with excipients known for their low irritancy profiles. Avoid high concentrations of potential irritants like ethanol.

  • Potential Cause 3: Compromised Skin Barrier

    • Troubleshooting Step: In in-vitro models, ensure the integrity of the reconstructed human epidermis (RhE) tissues. In clinical studies, assess the baseline skin barrier function of subjects.

Issue 2: Inconsistent or Unexpected Results in In Vitro Irritation Assays

  • Potential Cause 1: Improper Dosing or Application

    • Troubleshooting Step: Ensure uniform and accurate application of the test formulation to the RhE tissue surface. For solid or semi-solid formulations, ensure adequate contact with the tissue.

  • Potential Cause 2: Viability Assay Interference

    • Troubleshooting Step: If the test article is colored, it may interfere with the MTT assay. Consider using an HPLC-based method to quantify formazan (B1609692) or use a non-colorimetric viability assay.

  • Potential Cause 3: Contamination

    • Troubleshooting Step: Follow aseptic techniques throughout the experimental procedure to prevent microbial contamination of cell cultures and test tissues.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Unexpected High Irritation Observed check_concentration Is this compound Concentration Optimized? start->check_concentration dose_response Conduct Dose-Response Study check_concentration->dose_response No check_vehicle Is the Vehicle Non-Irritating? check_concentration->check_vehicle Yes dose_response->check_vehicle test_vehicle Test Vehicle Alone for Irritation check_vehicle->test_vehicle No check_barrier Is Skin Barrier Intact? check_vehicle->check_barrier Yes reformulate_vehicle Reformulate with Low-Irritant Excipients test_vehicle->reformulate_vehicle reformulate_vehicle->check_barrier assess_barrier Assess Barrier Function (TEWL, etc.) check_barrier->assess_barrier No mitigation_strategies Implement Mitigation Strategies check_barrier->mitigation_strategies Yes assess_barrier->mitigation_strategies end_success Irritation Mitigated mitigation_strategies->end_success

Caption: Troubleshooting workflow for addressing high skin irritation.

Strategies to Mitigate Skin Irritation

Q4: What formulation strategies can be employed to reduce this compound-induced skin irritation?

A4: Several formulation strategies can be implemented to minimize the irritant effects of this compound:

  • pH Optimization: Maintaining the formulation's pH between 4.5 and 5.5 can help support the skin's natural acid mantle and reduce irritation.

  • Inclusion of Soothing and Anti-inflammatory Agents: Incorporating ingredients with known anti-inflammatory and soothing properties can counteract the prostaglandin-mediated irritation. Examples include:

    • Bisabolol: Known for its anti-inflammatory and calming effects.

    • Allantoin: Helps to soothe and protect the skin.

    • Panthenol (Pro-vitamin B5): Supports skin barrier function and has soothing properties.

  • Enhancing Skin Barrier Function: A robust skin barrier can reduce the penetration of irritants. Formulations can be supplemented with:

    • Ceramides: Essential lipids that help to restore and maintain the skin's barrier.

    • Fatty Acids (e.g., Linoleic Acid): Important components of the stratum corneum that contribute to barrier integrity.

  • Advanced Delivery Systems: Encapsulation technologies or specialized emulsion systems can control the release of this compound, potentially reducing the initial burst of vasodilation and subsequent irritation.

Q5: Is there quantitative data on the effectiveness of these mitigation strategies for this compound?

A5: While specific quantitative data on the reduction of this compound-induced irritation with these strategies is limited in publicly available literature, studies on other topical irritants like retinol (B82714) provide valuable insights. For instance, a patch test study on 0.1% retinol demonstrated that the co-formulation with certain soothing and barrier-enhancing agents significantly reduced the mean cumulative irritation index.

Reference Data: Mitigation of Retinol-Induced Irritation

Treatment (0.1% Retinol + Agent)Mean Cumulative Irritancy Index (MCII ± SD)
Vehicle (0.1% Retinol) 1.05 ± 0.45
+ 5% Ceramides 0.42 ± 0.31
+ 3% Acetyl Glucosamine 0.51 ± 0.32
+ 2% Panthenol 0.58 ± 0.36*

*Indicates a statistically significant reduction in irritation compared to the vehicle. This data is for reference and illustrates the potential efficacy of such strategies.

Experimental Protocols and Visualizations

This compound-Induced Prostaglandin E2 Signaling Pathway

This compound-induced vasodilation is primarily mediated by the synthesis and action of Prostaglandin E2 (PGE2). The following diagram illustrates the key steps in this pathway.

PGE2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids PGE2_out PGE2 EP_Receptor EP Receptors (EP1-4) PGE2_out->EP_Receptor Binds COX Cyclooxygenase (COX) PGH2 PGH2 COX->PGH2 PGES PGE Synthase (PGES) PGE2_in PGE2 PGES->PGE2_in Signaling_Cascades Downstream Signaling (cAMP, Ca2+) EP_Receptor->Signaling_Cascades Activates Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Arachidonic_Acid->COX PGH2->PGES PGE2_in->PGE2_out Transport Vasodilation Vasodilation & Inflammation Signaling_Cascades->Vasodilation

Caption: this compound-induced PGE2 signaling pathway in skin cells.

Experimental Workflow: In Vitro Skin Irritation and Mitigation Assessment

The following workflow outlines the key steps for assessing this compound-induced skin irritation and the efficacy of mitigation strategies using a reconstructed human epidermis (RhE) model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase formulation Formulation Preparation (this compound +/- Mitigation Agent) application Topical Application of Test Articles to RhE Tissues formulation->application controls Control Preparation (Vehicle, Positive Control) controls->application rhe_prep RhE Tissue Pre-incubation rhe_prep->application incubation Incubation (e.g., 60 minutes) application->incubation rinsing Rinsing and Post-incubation (e.g., 42 hours) incubation->rinsing mtt_assay Cell Viability Assessment (MTT Assay) rinsing->mtt_assay cytokine_analysis Inflammatory Mediator Analysis (e.g., IL-1α ELISA) rinsing->cytokine_analysis data_analysis Data Analysis and Comparison mtt_assay->data_analysis cytokine_analysis->data_analysis

Caption: Workflow for in vitro skin irritation and mitigation testing.

Protocol: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol is a general guideline based on the OECD Test Guideline 439 for in vitro skin irritation testing and should be adapted for the specific this compound formulation.

  • Tissue Preparation:

    • Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium.

    • Pre-incubate the tissues overnight at 37°C and 5% CO₂.

  • Application of Test Formulation:

    • Apply a precise amount of the this compound formulation (e.g., 25-50 µL for liquids/creams or 25-50 mg for solids) directly onto the surface of the RhE tissue.

    • Include a negative control (e.g., vehicle without this compound) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

    • To test mitigation strategies, apply formulations containing this compound plus the soothing/barrier-enhancing agent.

  • Incubation and Rinsing:

    • Incubate the tissues with the test formulation for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

    • After incubation, thoroughly rinse the tissues with phosphate-buffered saline (PBS) to remove the test formulation.

  • Post-Incubation:

    • Transfer the rinsed tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects. The culture medium can be collected at different time points for analysis of released inflammatory mediators.

  • Cell Viability Assessment (MTT Assay):

    • After post-incubation, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours at 37°C.

    • Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density of the extracted formazan at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 50% is generally considered indicative of irritation.

  • Analysis of Inflammatory Mediators (Optional):

    • Use the collected culture medium from the post-incubation step to quantify the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), using an ELISA kit. An increase in IL-1α release indicates an inflammatory response.

Disclaimer: This technical support center is intended for informational purposes for research and development professionals. The provided protocols are general guidelines and should be optimized for specific experimental conditions. All research should be conducted in accordance with relevant safety and ethical guidelines.

References

Technical Support Center: Accelerated Stability Testing of Nicoboxil-Containing Topicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting accelerated stability testing on topical formulations containing nicoboxil (B75726).

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of an accelerated stability study for a this compound topical formulation?

The primary objectives are to:

  • Predict the long-term stability and determine a tentative shelf-life of the product in a shorter duration.[1][2][3]

  • Identify potential degradation pathways and degradation products of this compound under stressed conditions.[4][5]

  • Evaluate the physical, chemical, and microbiological stability of the formulation.[6][7]

  • Support formulation and packaging development by comparing the stability of different formulations or packaging materials.[4][8]

  • Fulfill regulatory requirements for stability testing as outlined in ICH guidelines.[2][9]

Q2: What are the recommended accelerated stability conditions for a topical product according to ICH guidelines?

According to ICH Q1A(R2) guidelines, the recommended accelerated storage condition for a product intended for storage in a temperate climate (Zone I/II) is 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[2][9][10]

Q3: What are the potential chemical degradation pathways for this compound in a topical formulation?

Based on its chemical structure, 2-butoxyethyl pyridine-3-carboxylate, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The ester linkage in this compound is prone to hydrolysis, which can be catalyzed by acidic or basic conditions in the formulation, yielding nicotinic acid and 2-butoxyethanol.[9] This is a common degradation pathway for drugs containing ester functional groups.[2][11]

  • Oxidation: The pyridine (B92270) ring and other parts of the molecule could be susceptible to oxidation, which can be initiated by exposure to oxygen, light, or the presence of trace metals.[2][11]

  • Photolysis: Exposure to light can lead to photodegradation, especially for compounds with aromatic rings like the pyridine moiety in this compound.[2]

Q4: What physical changes should be monitored during the stability testing of a this compound cream or gel?

Key physical stability parameters to monitor for topical products include:

  • Appearance: Changes in color, odor, or the presence of any visible separation.[6][12]

  • Phase Separation: For emulsions like creams, any separation of the oil and water phases is a critical sign of instability.[12]

  • Viscosity: Changes in viscosity can affect the product's spreadability and release of the active ingredient.

  • pH: A shift in pH can impact the stability of this compound and the overall formulation.[12]

  • Particle Size/Crystal Growth: For suspensions or if the API is close to its saturation point, any changes in particle size or the appearance of crystals should be monitored.[12]

  • Microbial Contamination: Evaluation of the preservative system's effectiveness is crucial.[6][12]

Troubleshooting Guides

Issue 1: Significant Drop in this compound Assay Value
Potential Cause Troubleshooting Steps
Chemical Degradation (Hydrolysis/Oxidation) - Review the formulation's pH and adjust if necessary to a range where this compound is more stable. - Investigate the compatibility of this compound with all excipients through a formal compatibility study.[13] - Consider the addition of an antioxidant if oxidation is suspected. - Protect the product from light if photolysis is a contributing factor.
Interaction with Packaging - Test the product in an inert container (e.g., glass) to rule out packaging interactions.[11] - If an interaction is confirmed, select a more inert packaging material.
Analytical Method Issues - Ensure the analytical method is stability-indicating and validated. - Verify that the extraction procedure from the topical matrix is efficient and reproducible.
Issue 2: Phase Separation or Change in Appearance
Potential Cause Troubleshooting Steps
Inadequate Emulsifier System - Re-evaluate the type and concentration of the emulsifying agents. - Optimize the homogenization process during manufacturing.
Temperature Effects on Excipients - Assess the thermal stability of the excipients used in the formulation. - Consider freeze-thaw cycle testing to evaluate robustness.[1]
Changes in pH - Monitor the pH of the formulation over time. - Ensure the buffering capacity of the system is adequate.
Issue 3: Change in Viscosity
Potential Cause Troubleshooting Steps
Polymer Degradation or Interaction - Evaluate the stability of the thickening agent at the formulation's pH and temperature. - Check for interactions between the polymer and other excipients or this compound.
Changes in the Emulsion Structure - Investigate for signs of coalescence or flocculation of the dispersed phase. - Optimize the manufacturing process parameters like mixing speed and temperature control.

Data Presentation

Table 1: ICH Recommended Storage Conditions for Accelerated Stability Testing

StudyStorage ConditionMinimum Time Period
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (or proposed shelf-life)
Data sourced from ICH Q1A(R2) Guidelines.[2][9][10]

Table 2: Typical Acceptance Criteria for Topical Product Stability

ParameterAcceptance Criteria
Assay of this compound 90.0% - 110.0% of label claim
Degradation Products Specified impurities: ≤ 0.5%Unspecified impurities: ≤ 0.2%Total impurities: ≤ 2.0%
Appearance No significant change in color, odor, or phase separation
pH Within ± 0.5 units of the initial value
Viscosity Within ± 10% of the initial value
These are general criteria and should be justified for the specific product.

Experimental Protocols

Protocol 1: Accelerated Stability Study Setup
  • Batch Selection: Use at least three primary batches of the this compound topical formulation for the study.

  • Packaging: Package the samples in the proposed final container-closure system.

  • Storage: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[2][9]

  • Time Points: Test the samples at initial (time zero), 3, and 6 months.[10]

  • Parameters to Test: At each time point, evaluate the samples for:

    • Assay of this compound

    • Degradation products

    • Appearance (color, odor, phase separation)

    • pH

    • Viscosity

    • Microbial limits

Protocol 2: Forced Degradation Study for this compound

To develop and validate a stability-indicating analytical method, perform forced degradation studies on this compound.[4][5]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[1]

  • Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC) to separate the degradation products from the parent this compound peak.

Protocol 3: Stability-Indicating HPLC Method Development (General Approach)
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Accelerated_Stability_Workflow cluster_setup Study Setup cluster_storage Storage & Sampling cluster_testing Analytical Testing cluster_evaluation Data Evaluation Batch_Selection Select ≥ 3 Batches of This compound Topical Packaging Package in Final Container Closure System Batch_Selection->Packaging Storage_Conditions Store at 40°C / 75% RH Packaging->Storage_Conditions Time_Points Sampling at Time 0, 3, and 6 Months Storage_Conditions->Time_Points Chemical_Tests Chemical Tests: - Assay - Degradants Time_Points->Chemical_Tests Physical_Tests Physical Tests: - Appearance - pH - Viscosity Time_Points->Physical_Tests Micro_Tests Microbiological Tests Time_Points->Micro_Tests Data_Analysis Analyze Data vs. Specifications Chemical_Tests->Data_Analysis Physical_Tests->Data_Analysis Micro_Tests->Data_Analysis Shelf_Life_Prediction Predict Shelf-Life Data_Analysis->Shelf_Life_Prediction

Caption: Workflow for Accelerated Stability Testing.

Troubleshooting_Decision_Tree Start Stability Issue Observed Issue_Type What is the nature of the issue? Start->Issue_Type Chemical_Issue Chemical (e.g., Assay Failure) Issue_Type->Chemical_Issue Chemical Physical_Issue Physical (e.g., Phase Separation) Issue_Type->Physical_Issue Physical Check_Degradation Check_Degradation Chemical_Issue->Check_Degradation Check_Homogenization Check_Homogenization Physical_Issue->Check_Homogenization Review_Excipients Review Excipient Compatibility and pH Check_Packaging Test in Inert Container Validate_Method Re-validate Analytical Method Check_Packaging->Validate_Method Check_Degradation->Review_Excipients Yes Check_Degradation->Check_Packaging No Check_Emulsifier Evaluate Emulsifier System Check_Polymer Evaluate Thickening Agent Check_Emulsifier->Check_Polymer Check_Homogenization->Check_Emulsifier

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Validation & Comparative

A Comparative Analysis of Nicoboxil and Methyl Nicotinate Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the skin penetration properties of two nicotinic acid esters, nicoboxil (B75726) (2-butoxyethyl nicotinate) and methyl nicotinate (B505614). Both compounds are utilized in topical formulations for their vasodilatory effects, leading to a localized increase in blood flow and a sensation of warmth. Understanding their respective skin penetration profiles is crucial for optimizing drug delivery and therapeutic efficacy. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key processes to support research and development in topical and transdermal science.

Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its ability to permeate the skin barrier. The stratum corneum, the outermost layer of the skin, is primarily lipophilic, favoring the passage of molecules with a moderate lipophilicity.

PropertyThis compoundMethyl NicotinateReference(s)
Chemical Structure 2-butoxyethyl pyridine-3-carboxylateMethyl pyridine-3-carboxylate[1]
Molecular Formula C12H17NO3C7H7NO2[1][2]
Molecular Weight ( g/mol ) 223.27137.14[1][2]
LogP (Octanol/Water Partition Coefficient) 2.10.8[1][2]
Melting Point (°C) Not available38-43[2]
Water Solubility Not availableSoluble[3]

Note: LogP is a measure of lipophilicity. A higher LogP value generally suggests greater lipid solubility.

Skin Penetration and Permeation Data

In vitro skin permeation studies are essential for quantifying the rate and extent to which a substance can cross the skin barrier. These studies typically utilize Franz diffusion cells with excised human or animal skin.

While extensive quantitative data for methyl nicotinate is available, similar specific data for this compound is limited in the public domain. Its effective skin penetration is often inferred from its rapid onset of hyperemic (reddening) and vasodilatory effects in clinical and preclinical studies.[4]

Table of In Vitro Skin Permeation Data for Methyl Nicotinate (Human Skin)

ParameterValueExperimental ConditionsReference(s)
Permeability Coefficient (Kp) 70-fold higher than nicotinamideSolvent-deposited on ex vivo human skin[5]
Total Flux (from saturated solution) Not significantly different from some animal modelsIn vitro transport using excised split-thickness human skin[6]
Permeation Rate Drastically increased with lipophilicityIn vitro study with human cadaver skin[7]

Metabolism in the Skin

Both this compound and methyl nicotinate are prodrugs that undergo hydrolysis in the skin to release the active metabolite, nicotinic acid. This biotransformation is a critical step in their mechanism of action.

  • This compound: It is hydrolyzed to nicotinic acid and 2-butoxyethanol.[1][4]

  • Methyl Nicotinate: It is hydrolyzed to nicotinic acid and methanol. This process is primarily mediated by non-specific esterases located in the dermis.

The rate of hydrolysis can influence the onset and duration of the vasodilatory effect.

Mechanism of Action: Vasodilation Signaling Pathway

The vasodilatory effects of both compounds are mediated by their common metabolite, nicotinic acid. Upon its release in the dermis, nicotinic acid activates the G protein-coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes. This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing them to relax and leading to vasodilation.

Vasodilation Signaling Pathway Signaling Pathway of Nicotinates cluster_0 Topical Application cluster_1 Skin Layers cluster_2 Cellular Events cluster_3 Physiological Response This compound This compound Stratum_Corneum Stratum Corneum This compound->Stratum_Corneum Methyl_Nicotinate Methyl_Nicotinate Methyl_Nicotinate->Stratum_Corneum Viable_Epidermis_Dermis Viable Epidermis/Dermis Stratum_Corneum->Viable_Epidermis_Dermis Penetration Hydrolysis Esterase-mediated Hydrolysis Viable_Epidermis_Dermis->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor (on Langerhans cells/Keratinocytes) Nicotinic_Acid->GPR109A Activation Prostaglandin_Synthesis Prostaglandin Synthesis (PGD2, PGE2) GPR109A->Prostaglandin_Synthesis Prostaglandins Prostaglandins Prostaglandin_Synthesis->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation Induction

Caption: Signaling pathway of topical nicotinates.

Experimental Protocols

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This is a standard method for assessing the percutaneous absorption of topical compounds.

  • Skin Preparation: Full-thickness or split-thickness human or animal (e.g., porcine) skin is obtained and excess subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell, separating the donor and receptor compartments.

  • Cell Setup: The receptor compartment is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.

  • Dosing: A known quantity of the test formulation (containing this compound or methyl nicotinate) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid.

  • Analysis: The concentration of the parent compound and any metabolites (e.g., nicotinic acid) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of this plot.

IVPT_Workflow In Vitro Skin Permeation Test Workflow Skin_Preparation Excised Skin Preparation Franz_Cell_Mounting Mounting Skin on Franz Diffusion Cell Skin_Preparation->Franz_Cell_Mounting Dosing Application of Test Formulation Franz_Cell_Mounting->Dosing Incubation Incubation at Controlled Temperature Dosing->Incubation Sampling Receptor Fluid Sampling Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Analysis Calculation of Flux and Permeability Analysis->Data_Analysis

Caption: In Vitro Skin Permeation Test Workflow.

Conclusion

Both this compound and methyl nicotinate are effective topical vasodilators that act via their common metabolite, nicotinic acid. Methyl nicotinate, being a smaller and less lipophilic molecule, has been more extensively studied, with quantitative data demonstrating its rapid skin penetration. This compound, with its higher molecular weight and LogP, is also known to effectively penetrate the skin, as evidenced by its rapid pharmacodynamic effects, although detailed comparative permeation data is less available. The choice between these two agents for formulation development may depend on the desired onset and duration of action, as well as the specific vehicle and its influence on skin penetration. Further head-to-head in vitro permeation studies would be beneficial for a more definitive quantitative comparison.

References

A Comparative Analysis of Vasomotor Activity: Nicoboxil versus Benzyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the vasomotor properties of two widely used topical vasodilators: Nicoboxil and Benzyl (B1604629) nicotinate (B505614). The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supporting experimental data, and methodologies for assessment.

Introduction

This compound and Benzyl nicotinate are common active ingredients in topical formulations designed to induce localized vasodilation, thereby increasing blood flow to the skin and underlying tissues. This effect is leveraged for various therapeutic purposes, including pain relief from muscle soreness, arthritis, and improving circulation. While both compounds are effective rubefacients, their underlying mechanisms and quantitative effects may differ. This guide aims to elucidate these differences based on available scientific literature.

Quantitative Data Summary

ParameterThis compoundBenzyl Nicotinate
Primary Mechanism Likely involves prostaglandin (B15479496) synthesis and sensory nerve activation.Primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), upon hydrolysis to nicotinic acid.
Onset of Action Generally rapid, often used in combination with other agents like nonivamide (B1679840) for a synergistic effect.Rapid onset of vasodilation observed in studies.[1][2][3]
Magnitude of Vasodilation Effective in inducing hyperemia.[4]Demonstrates a significant increase in cutaneous blood flow as measured by laser Doppler flowmetry.[1][2][3]
Duration of Action Data on the duration of the isolated effect is limited.The vasodilatory effect has been shown to have a distinct peak and subsequent decline over time.[1][2][3]
Measurement Techniques Often evaluated in combination with other substances, making it difficult to isolate its specific contribution. Skin temperature and blood flow are key parameters.[5]Vasomotor activity has been quantified using laser Doppler flowmetry to measure changes in skin blood flow, temperature, and redness.[1][2][3][6]

Experimental Protocols

A standardized protocol for assessing and comparing the vasomotor activity of topical agents like this compound and Benzyl nicotinate is crucial for obtaining reliable and comparable data. The following methodology is based on established techniques in the field.

Objective:

To quantify and compare the time-course and magnitude of vasodilation induced by topically applied this compound and Benzyl nicotinate.

Primary Technique: Laser Doppler Flowmetry (LDF)

LDF is a non-invasive method that continuously measures microcirculatory blood flow in tissues.[7][8]

Materials:
  • This compound and Benzyl nicotinate formulations (e.g., 1% w/w in a neutral gel base)

  • Placebo gel (vehicle control)

  • Laser Doppler Flowmeter with surface probes

  • Skin thermometer

  • Colorimeter (to measure erythema)

  • Volunteer subjects (healthy, with no known skin conditions or cardiovascular diseases)

Procedure:
  • Acclimatization: Subjects rest in a temperature-controlled room (22-24°C) for at least 30 minutes to allow skin blood flow to stabilize.

  • Baseline Measurement: Baseline skin blood flow, temperature, and color are recorded for at least 5 minutes at the designated test sites on the volar forearm.

  • Topical Application: A standardized amount of the test substance (this compound gel, Benzyl nicotinate gel, or placebo gel) is applied to a defined area of the skin (e.g., 1 cm²).

  • Continuous Monitoring: LDF probes, skin thermometers, and colorimeters are used to continuously record the changes in blood flow, temperature, and redness at the application sites for a predefined period (e.g., 60-90 minutes).

  • Data Analysis: The collected data is analyzed to determine key parameters such as:

    • Time to onset of vasodilation

    • Time to peak blood flow

    • Maximum increase in blood flow from baseline

    • Total duration of the vasodilatory response

    • Changes in skin temperature and erythema

The following diagram illustrates a typical experimental workflow for such a comparative study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase subject Subject Acclimatization (30 min, 22-24°C) baseline Baseline Measurement (Skin Blood Flow, Temp, Color) subject->baseline application Topical Application (this compound vs. Benzyl Nicotinate vs. Placebo) baseline->application monitoring Continuous Monitoring (Laser Doppler Flowmetry, etc.) application->monitoring data_proc Data Processing monitoring->data_proc comparison Comparative Analysis of Vasomotor Parameters data_proc->comparison

A typical experimental workflow for comparing topical vasodilators.

Signaling Pathways

The vasodilatory effects of this compound and Benzyl nicotinate are initiated by their penetration through the stratum corneum and interaction with cellular targets in the epidermis and dermis.

Benzyl Nicotinate Signaling Pathway

Upon absorption into the skin, Benzyl nicotinate is hydrolyzed to nicotinic acid. Nicotinic acid is known to activate G-protein coupled receptors on Langerhans cells and keratinocytes, leading to the synthesis and release of prostaglandins, primarily PGD2.[9] PGD2 then acts on the DP1 receptors of vascular smooth muscle cells in the dermal microvasculature, leading to vasodilation.

G cluster_skin Skin Layers cluster_cells Epidermal Cells cluster_vessel Dermal Microvasculature BN Benzyl Nicotinate (Topical Application) NA Hydrolysis to Nicotinic Acid BN->NA Enzymatic Activity Langerhans Langerhans Cells & Keratinocytes NA->Langerhans Stimulation PGD2 Prostaglandin D2 (PGD2) Release Langerhans->PGD2 VSMC Vascular Smooth Muscle Cells DP1 DP1 Receptor Activation VSMC->DP1 Vaso Vasodilation PGD2->VSMC Diffusion DP1->Vaso G cluster_skin Skin Layers cluster_cells Epidermal/Dermal Cells cluster_nerves Sensory Nerves cluster_vessel Dermal Microvasculature This compound This compound (Topical Application) Prostaglandins Prostaglandin Synthesis This compound->Prostaglandins Possible Stimulation SensoryNerve Sensory Nerve Activation This compound->SensoryNerve Possible Stimulation VSMC Vascular Smooth Muscle Cells Prostaglandins->VSMC SensoryNerve->VSMC Neuropeptide Release Vaso Vasodilation VSMC->Vaso

References

A Head-to-Head Comparison of Nicoboxil and Capsaicin on Nociceptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the mechanisms of action of nicoboxil (B75726) and capsaicin (B1668287), two compounds utilized in topical analgesics for the relief of musculoskeletal pain. While both substances induce a sensation of heat and possess analgesic properties, their underlying molecular mechanisms of nociceptor activation differ significantly. This comparison synthesizes available experimental data to elucidate their distinct pathways and physiological effects.

Executive Summary

Capsaicin, the pungent component of chili peppers, directly activates nociceptors by binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This interaction leads to cation influx, depolarization, and the generation of an action potential, resulting in a sensation of burning pain that is followed by a period of desensitization and analgesia. In contrast, this compound, a nicotinic acid ester, is classified as a rubefacient. Its primary mechanism is thought to be indirect, involving the induction of cutaneous vasodilation through a prostaglandin-mediated pathway. This localized increase in blood flow contributes to a warming sensation and is believed to exert a counter-irritant effect, thereby alleviating pain.

Direct comparative studies on the molecular and cellular effects of this compound and capsaicin on nociceptor activation are limited. However, clinical data from studies involving combination therapies with nonivamide (B1679840), a synthetic capsaicin analog, provide indirect insights into their relative analgesic efficacy.

Comparative Data on Analgesic Efficacy

Clinical trials evaluating topical preparations containing this compound and/or the capsaicin analog nonivamide offer a basis for comparing their analgesic effects. The following table summarizes data from a randomized, controlled trial in patients with acute low back pain.

Treatment Group (Topical Ointment)Mean Reduction in Pain Intensity (0-10 scale) after 8 hours
This compound 2.5% / Nonivamide 0.4% 2.410[1]
Nonivamide 0.4% 2.252[1]
This compound 2.5% 1.428[1]
Placebo 1.049[1]

These data suggest that while both this compound and the capsaicin analog nonivamide provide pain relief superior to placebo, nonivamide demonstrates a more pronounced analgesic effect. The combination of both agents yields the greatest reduction in pain intensity.

Mechanisms of Nociceptor Activation

Capsaicin: Direct Activation of TRPV1

Capsaicin's mechanism of action on nociceptors is well-characterized and centers on its role as a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on polymodal C- and Aδ-nociceptive sensory neurons.

Signaling Pathway:

Capsaicin Signaling Pathway Capsaicin Capsaicin TRPV1 TRPV1 Receptor (on Nociceptor) Capsaicin->TRPV1 Ion_Influx Na+ and Ca2+ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Sensation of Burning Pain Action_Potential->Pain_Sensation Desensitization TRPV1 Desensitization & Analgesia Pain_Sensation->Desensitization leads to

Capsaicin's direct activation of the TRPV1 signaling cascade.

Key Experimental Observations for Capsaicin:

ParameterObservation
Receptor Target Transient Receptor Potential Vanilloid 1 (TRPV1)[2][3]
Cellular Effect Influx of Na+ and Ca2+ ions, leading to depolarization[2][3]
Electrophysiological Response Generation of action potentials in nociceptive neurons[4]
Functional Outcome Initial burning sensation followed by desensitization and analgesia[2][3]
Potency (Nonivamide vs. Capsaicin) Nonivamide is reported to be an equipotent agonist to capsaicin on TRPV1 receptors in vitro[3]. However, some in vivo studies suggest capsaicin is more potent, potentially due to differences in skin partitioning[2][3].
This compound: Indirect Action via Vasodilation

The mechanism of action for this compound is less defined at the molecular level regarding direct nociceptor activation. It is primarily understood as a rubefacient that induces localized vasodilation, which is thought to produce its analgesic effect through counter-irritation.

Proposed Signaling Pathway:

This compound Signaling Pathway This compound This compound Skin_Cells Skin Cells (e.g., Keratinocytes) This compound->Skin_Cells PG_Synthesis Prostaglandin (B15479496) (e.g., PGE2) Synthesis Skin_Cells->PG_Synthesis Vasodilation Cutaneous Vasodilation (Hyperemia) PG_Synthesis->Vasodilation Warming_Sensation Warming Sensation Vasodilation->Warming_Sensation Counter_Irritation Counter-Irritation Effect Warming_Sensation->Counter_Irritation Pain_Relief Analgesia Counter_Irritation->Pain_Relief

Proposed indirect mechanism of action for this compound.

Key Experimental Observations for this compound:

ParameterObservation
Primary Mechanism Rubefacient; induces cutaneous vasodilation (hyperemia)[5][6]
Mediator Believed to be mediated by the release of prostaglandins[7][8]
Direct Nociceptor Activation Direct activation of nociceptive ion channels has not been clearly demonstrated.
Functional Outcome Warming sensation and analgesia through a proposed counter-irritant effect[5][9]

Experimental Protocols

Assessment of Nociceptor Activation

A common in vitro method to assess the direct effects of compounds on nociceptors is through the use of cultured dorsal root ganglion (DRG) neurons.

Experimental Workflow for In Vitro Nociceptor Activation Assay:

Experimental Workflow Isolate_DRG Isolate Dorsal Root Ganglion (DRG) Neurons Culture_Neurons Culture DRG Neurons Isolate_DRG->Culture_Neurons Load_Indicator Load with Ca2+ Indicator (e.g., Fura-2) Culture_Neurons->Load_Indicator Apply_Compound Apply Test Compound (Capsaicin or this compound) Load_Indicator->Apply_Compound Measure_Response Measure Response Apply_Compound->Measure_Response Calcium_Imaging Calcium Imaging: Measure [Ca2+]i Measure_Response->Calcium_Imaging Electrophysiology Electrophysiology: Measure Membrane Potential and Ion Currents Measure_Response->Electrophysiology

A generalized workflow for assessing nociceptor activation in vitro.

Calcium Imaging: This technique allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) in response to a stimulus. An increase in [Ca2+]i in DRG neurons following the application of a compound is indicative of neuronal activation.

Electrophysiology (Patch-Clamp): This method provides a direct measure of neuronal activity by recording changes in membrane potential and the flow of ions across the cell membrane. It can be used to determine if a compound directly activates ion channels and elicits action potentials.

Assessment of Cutaneous Vasodilation

The rubefacient effect of compounds like this compound is quantified by measuring the increase in cutaneous blood flow.

Experimental Protocol for Laser Doppler Flowmetry:

  • Acclimatization: The subject rests in a temperature-controlled room to establish a stable baseline skin blood flow.

  • Baseline Measurement: A Laser Doppler Flowmetry (LDF) probe is placed on the skin area of interest (e.g., forearm) to record baseline blood perfusion.

  • Compound Application: A standardized amount of the test compound (this compound or capsaicin) is applied topically to the measurement site.

  • Continuous Monitoring: The LDF probe continuously records skin blood flow for a defined period.

  • Data Analysis: The change in blood flow is quantified as a percentage increase from baseline or in arbitrary perfusion units. The time to onset, peak response, and duration of hyperemia are determined.

Conclusion

This compound and capsaicin employ distinct mechanisms to achieve analgesia. Capsaicin is a direct and potent agonist of the TRPV1 ion channel on nociceptors, leading to a well-defined process of activation, depolarization, and subsequent desensitization. In contrast, this compound's primary effect is as a rubefacient, inducing vasodilation through a prostaglandin-dependent pathway, with its analgesic properties attributed to a less direct counter-irritant mechanism.

For researchers and drug development professionals, the choice between targeting the TRPV1 pathway directly with capsaicinoids or utilizing the vasodilatory and counter-irritant effects of rubefacients like this compound depends on the desired therapeutic profile and mechanism of action. Further research into the precise molecular targets of this compound within the skin and its interaction with sensory neurons would provide a more complete understanding of its analgesic properties and allow for a more direct comparison with capsaicin.

References

Synergistic Analgesia of Nicoboxil and Nonivamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced pain relief offered by the combination of nicoboxil (B75726) and nonivamide (B1679840), this guide provides a comprehensive overview of the synergistic mechanisms, supporting clinical data, and relevant experimental protocols for drug development professionals and researchers.

The combination of this compound, a vasodilating agent, and nonivamide, a potent TRPV1 agonist, has demonstrated superior analgesic efficacy in clinical settings compared to the individual components. This guide dissects the available evidence, presenting quantitative data, detailed experimental methodologies, and a visualization of the proposed synergistic signaling pathways to facilitate further research and development in the field of topical analgesics.

Comparative Efficacy: Clinical Evidence

Clinical trials have consistently shown that the combination of this compound and nonivamide provides more significant and faster pain relief than either substance alone or a placebo. The synergistic effect is evident in the reduction of pain intensity and improvement in mobility.

Table 1: Reduction in Pain Intensity (PI) in Patients with Acute Low Back Pain
Treatment GroupMean PI Reduction at 8 hours (0-10 NRS)Mean PI Reduction at End of Treatment (up to 4 days)
This compound/Nonivamide Combination 2.410 3.540
Nonivamide alone2.2523.074
This compound alone1.4282.371
Placebo1.0491.884

Data compiled from a randomized, double-blind, active- and placebo-controlled, multi-centre trial involving 805 patients.[1][2] The combination therapy showed a statistically significant greater reduction in pain intensity compared to both individual components and placebo at the end of the treatment period.[1][2]

Table 2: Improvement in Low Back Mobility
Treatment GroupDay 1 Mobility ImprovementDay 2-4 Mobility Improvement
This compound/Nonivamide Combination Significantly better than all comparators Significantly better than placebo and this compound
Nonivamide aloneNot significantly different from combinationNot significantly different from combination
This compound aloneSignificantly less improvement than combinationSignificantly less improvement than combination
PlaceboSignificantly less improvement than combinationSignificantly less improvement than combination

Mobility scores were assessed by patients. The combination group reported a more significant improvement in mobility from the first day of treatment.[1][2]

Proposed Synergistic Mechanism of Action

The enhanced analgesic effect of the this compound and nonivamide combination is attributed to their complementary mechanisms of action, which converge to produce a potent vasodilatory and neurosensory modulation effect.

Signaling Pathways

Nonivamide, a synthetic capsaicin (B1668287) analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.[3] Activation of TRPV1 on sensory neurons leads to an influx of calcium ions, initially causing a sensation of heat and pain, followed by a prolonged period of desensitization of the nerve fibers, resulting in analgesia.[3] This activation also triggers the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[4][5]

This compound, a nicotinic acid ester, exerts its effect by inducing the synthesis and release of prostaglandins, which are potent vasodilators.[6] This leads to localized hyperemia (increased blood flow) in the skin and underlying muscles.

The synergy likely arises from the dual and potentiating vasodilatory effects. This compound's rapid, prostaglandin-mediated vasodilation is complemented by the more sustained, CGRP-mediated vasodilation induced by nonivamide. This enhanced blood flow may contribute to the washout of inflammatory mediators and provide a warming sensation that helps to alleviate pain. Furthermore, the neuronal desensitization caused by nonivamide provides a direct analgesic effect.

Synergy_Pathway cluster_0 Nonivamide Action cluster_1 This compound Action cluster_2 Convergent Effects Nonivamide Nonivamide TRPV1 TRPV1 Receptor (Sensory Neuron) Nonivamide->TRPV1 activates Ca_influx Ca²+ Influx TRPV1->Ca_influx Desensitization Neuronal Desensitization Ca_influx->Desensitization CGRP_release CGRP Release Ca_influx->CGRP_release Analgesia Synergistic Analgesia Desensitization->Analgesia Vasodilation Enhanced Vasodilation CGRP_release->Vasodilation This compound This compound Prostaglandins Prostaglandin (B15479496) Synthesis This compound->Prostaglandins induces Prostaglandins->Vasodilation Vasodilation->Analgesia contributes to

Proposed synergistic signaling pathway of this compound and nonivamide.

Experimental Protocols

For researchers aiming to investigate the synergistic effects of this compound and nonivamide or other topical analgesics, the following experimental designs are recommended.

Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study for Acute Low Back Pain

This protocol is based on successful clinical trials investigating the this compound/nonivamide combination.[1][7]

  • Objective: To assess the efficacy and safety of a combination topical analgesic compared to its individual components and a placebo in providing pain relief for acute, non-specific low back pain.

  • Study Design: A multi-center, randomized, double-blind, parallel-group, active- and placebo-controlled trial.

  • Participant Population: Adults (18-75 years) with acute, non-specific low back pain of moderate to severe intensity (e.g., ≥ 5 on a 0-10 Numeric Rating Scale - NRS).

  • Intervention:

    • Group 1: Combination cream/ointment (e.g., this compound 2.5% / Nonivamide 0.4%).

    • Group 2: Nonivamide cream/ointment (e.g., 0.4%).

    • Group 3: this compound cream/ointment (e.g., 2.5%).

    • Group 4: Placebo cream/ointment.

    • Dosage: A standardized amount (e.g., a 2 cm strip) applied to the painful area 2-3 times daily for a specified duration (e.g., 4 days).

  • Primary Endpoint: Change in pain intensity from baseline to a specific time point (e.g., 8 hours) after the first application, measured on a 0-10 NRS.

  • Secondary Endpoints:

    • Pain intensity reduction at the end of the treatment period.

    • Improvement in back mobility (e.g., using a patient-reported mobility score).

    • Overall patient assessment of efficacy.

    • Time to onset of pain relief.

    • Incidence and severity of adverse events (e.g., skin reactions).

  • Data Analysis: Statistical analysis should be performed to compare the changes in primary and secondary endpoints between the treatment groups.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Pain Intensity, Mobility) Consent->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization GroupA Combination Randomization->GroupA GroupB Nonivamide Randomization->GroupB GroupC This compound Randomization->GroupC GroupD Placebo Randomization->GroupD FollowUp Treatment Period (e.g., 4 days) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp PrimaryEndpoint Primary Endpoint Assessment (Pain at 8 hours) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (Pain, Mobility, Safety) FollowUp->SecondaryEndpoints Analysis Statistical Analysis (Comparison of Groups) PrimaryEndpoint->Analysis SecondaryEndpoints->Analysis

Workflow for a randomized controlled trial of topical analgesics.
Preclinical Protocol: Formalin Test for Synergistic Analgesia in Rodents

The formalin test is a robust preclinical model for assessing analgesic efficacy, particularly for tonic, inflammatory pain, making it suitable for evaluating topical formulations.[1][8][9]

  • Objective: To determine if the topical co-administration of this compound and nonivamide produces a synergistic analgesic effect in a rodent model of inflammatory pain.

  • Animals: Male Wistar rats or Swiss Webster mice.

  • Experimental Groups:

    • Group 1: Vehicle control (cream/ointment base).

    • Group 2: this compound in vehicle.

    • Group 3: Nonivamide in vehicle.

    • Group 4: this compound + Nonivamide combination in vehicle.

    • Group 5: Positive control (e.g., topical diclofenac).

  • Procedure:

    • Acclimatize animals to the observation chambers.

    • Topically apply a standardized amount of the test substance to the plantar surface of one hind paw.

    • After a predetermined absorption time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5%, 50 µL) subcutaneously into the treated paw.

    • Immediately place the animal back in the observation chamber.

    • Record the cumulative time spent licking or biting the injected paw during two distinct phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory pain): 15-40 minutes post-formalin injection.

  • Data Analysis:

    • Compare the paw licking/biting time between the different treatment groups for both phases.

    • Synergy can be assessed using isobolographic analysis if multiple dose combinations are tested.

Comparison with Alternatives

The this compound/nonivamide combination offers a distinct profile compared to other topical analgesics.

  • Topical NSAIDs (e.g., Diclofenac): While effective for inflammatory pain, NSAIDs lack the neurosensory modulation provided by nonivamide's action on TRPV1 receptors. The warming sensation produced by the combination is also a differentiating factor.

  • Topical Lidocaine: Lidocaine provides analgesia by blocking sodium channels, which is a different mechanism from the TRPV1 agonism and vasodilation of the this compound/nonivamide combination. The combination may be more effective for pain with a significant inflammatory and vascular component.

  • Topical Menthol/Camphor: These agents act as counterirritants, but the underlying mechanisms and the direct analgesic effect may be less pronounced than the dual action of this compound and nonivamide.

Conclusion and Future Directions

The synergistic interaction between this compound and nonivamide presents a compelling case for their combined use in topical pain relief. The available clinical data strongly support the enhanced efficacy of this combination. For researchers, further preclinical investigations are warranted to fully elucidate the molecular crosstalk between the prostaglandin and TRPV1/CGRP pathways. Specifically, studies measuring local blood flow, CGRP and prostaglandin levels, and neuronal activity in response to the individual and combined application of these agents would provide deeper insights into their synergistic mechanism. Such studies will be invaluable for the development of next-generation topical analgesics with improved efficacy and faster onset of action.

References

Comparative Efficacy of Nicoboxil and Methyl Salicylate in Musculoskeletal Pain Models: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of nicoboxil (B75726) and methyl salicylate (B1505791) in the management of musculoskeletal pain, based on available experimental data. While direct head-to-head clinical trials are limited, this document synthesizes findings from separate placebo-controlled studies to offer insights into their relative performance.

Executive Summary

Both this compound and methyl salicylate are topical analgesics that effectively alleviate musculoskeletal pain. They primarily function as counterirritants, inducing localized vasodilation and a warming sensation to modulate pain perception. Methyl salicylate, a nonsteroidal anti-inflammatory drug (NSAID), also possesses mild anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] this compound, a nicotinic acid ester, is a potent rubefacient that causes significant cutaneous vasodilation.[2] In clinical use, this compound is commonly combined with nonivamide, a capsaicin (B1668287) analog, which enhances its analgesic effect by targeting the transient receptor potential vanilloid 1 (TRPV1).[2][3]

Efficacy Data from Clinical Trials

The following tables summarize the quantitative data on pain reduction from clinical studies evaluating this compound (in combination with nonivamide) and methyl salicylate against placebo in musculoskeletal pain models.

Table 1: Efficacy of this compound/Nonivamide Combination Cream in Acute Nonspecific Low Back Pain [3]

EndpointThis compound/Nonivamide Cream (1.08%/0.17%)Placebo Creamp-value
Mean Pain Intensity Reduction (0-10 scale) 8 hours post-application 2.8240.975<0.0001
Mean Pain Intensity Reduction (0-10 scale) at End of Treatment 5.1322.174<0.0001
Mobility Improvement (Odds Ratio) on Day 1 7.200-<0.0001
Patient-Rated Efficacy "Very Good" or "Good" at End of Treatment 87.0%30.4%<0.0001

Table 2: Efficacy of this compound/Nonivamide Combination Ointment in Acute Low Back Pain [2][4]

Treatment GroupMean Pain Intensity Reduction (0-10 scale) 8 hours post-application
This compound/Nonivamide (2.5%/0.4%) 2.410
This compound only (2.5%) 1.428
Nonivamide only (0.4%) 2.252
Placebo 1.049

p < 0.0001 for this compound/nonivamide vs. placebo and this compound alone.

Table 3: Efficacy of Methyl Salicylate/Menthol (B31143) Patch in Mild to Moderate Muscle Strain [5][6]

EndpointMethyl Salicylate/l-Menthol (B7771125) Patch (10%/3%)Placebo Patchp-value
Summed Pain Intensity Difference over 8 hours (SPID8) with movement 182.6 (SD 131.2)130.1 (SD 144.1)0.005

Experimental Protocols

Detailed methodologies from key clinical trials are outlined below to provide context for the presented efficacy data.

This compound/Nonivamide Cream for Acute Nonspecific Low Back Pain[3][7][8]
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multinational, multi-center trial.

  • Participants: 138 patients aged 21-65 years with acute nonspecific low back pain, with a baseline pain intensity of at least 5 on a 0-10 numerical rating scale.

  • Intervention: Patients were treated for up to 4 days with either a fixed-dose combination cream of this compound 1.08%/nonivamide 0.17% or a placebo cream. The cream was applied up to three times a day.

  • Primary Endpoint: The primary outcome was the difference in pain intensity from baseline to 8 hours after the first application.

  • Secondary Endpoints: These included pain intensity difference at the end of treatment, a mobility score, and an overall efficacy score rated by the patient.

Methyl Salicylate/Menthol Patch for Mild to Moderate Muscle Strain[5][6]
  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter study.

  • Participants: 208 adult patients with mild to moderate muscle strain.

  • Intervention: A single 8-hour application of a patch containing 10% methyl salicylate and 3% l-menthol or a placebo patch.

  • Primary Endpoint: The summed pain intensity difference score through 8 hours (SPID8) with movement, assessed on a 100-mm visual analog scale.

  • Safety Evaluation: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and Nonivamide

This compound acts as a rubefacient, causing vasodilation.[2] Nonivamide, a capsaicinoid, activates TRPV1 receptors on nociceptive sensory neurons. This leads to an influx of calcium, subsequent neuropeptide release (like Substance P), and ultimately desensitization of the nerve fibers, resulting in an analgesic effect.[2][3]

Nicoboxil_Nonivamide_Pathway This compound This compound Vasodilation Vasodilation (Hyperemia) This compound->Vasodilation Nonivamide Nonivamide TRPV1 TRPV1 Receptor (Nociceptor) Nonivamide->TRPV1 Warming_Sensation Warming Sensation Vasodilation->Warming_Sensation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuropeptide_Release Neuropeptide Release (e.g., Substance P) Ca_Influx->Neuropeptide_Release Desensitization Nerve Fiber Desensitization Neuropeptide_Release->Desensitization Analgesia Analgesic Effect Desensitization->Analgesia Warming_Sensation->Analgesia

Caption: Signaling pathway of this compound and Nonivamide in pain relief.

Signaling Pathway of Methyl Salicylate

Methyl salicylate acts as a counterirritant, producing a warming sensation that distracts from the underlying pain.[7] It is metabolized to salicylic (B10762653) acid, which inhibits COX enzymes, reducing the production of prostaglandins (B1171923) involved in inflammation and pain.[1][8] It also modulates transient receptor potential (TRP) channels.[8]

Methyl_Salicylate_Pathway Methyl_Salicylate Methyl Salicylate (Topical) Counterirritation Counterirritation (Warming Sensation) Methyl_Salicylate->Counterirritation Vasodilation Local Vasodilation Methyl_Salicylate->Vasodilation Salicylic_Acid Metabolized to Salicylic Acid Methyl_Salicylate->Salicylic_Acid TRP_Modulation TRP Channel Modulation Methyl_Salicylate->TRP_Modulation Analgesia Analgesic Effect Counterirritation->Analgesia COX_Enzymes COX-1 & COX-2 Enzymes Salicylic_Acid->COX_Enzymes Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation_Pain Reduced Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammation_Pain->Analgesia TRP_Modulation->Analgesia

Caption: Mechanism of action for Methyl Salicylate in pain and inflammation.

Typical Experimental Workflow for Topical Analgesic Clinical Trials

The workflow for clinical trials evaluating topical analgesics generally follows a standardized process from patient recruitment to data analysis.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Assessment cluster_analysis Data Analysis Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Intensity, Mobility) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Application of Topical Agent (Active or Placebo) Randomization->Treatment Pain_Assessment Pain Intensity Assessment (e.g., at 4, 8, 24 hours) Treatment->Pain_Assessment Adverse_Events Adverse Event Monitoring Treatment->Adverse_Events Final_Assessment End-of-Study Assessment (Overall Efficacy, Mobility) Pain_Assessment->Final_Assessment Data_Analysis Statistical Analysis (Comparison of Endpoints) Final_Assessment->Data_Analysis

Caption: Generalized workflow for a topical analgesic clinical trial.

References

Validating the Analgesic Efficacy of Nicoboxil in a Neurogenic Inflammation Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of nicoboxil (B75726), a nicotinic acid ester with vasodilatory properties, in the context of neurogenic inflammation. Due to a lack of publicly available preclinical studies directly evaluating this compound in established neurogenic inflammation models, this guide leverages clinical data from its combination with nonivamide (B1679840), a potent TRPV1 agonist. This data is juxtaposed with representative preclinical data for alternative topical analgesics in a standard model of inflammatory pain to provide a comparative perspective.

Understanding the Mechanisms: this compound and Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the activation of sensory neurons. Upon stimulation, these neurons release pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), leading to vasodilation, plasma extravasation, and pain.

This compound is primarily classified as a rubefacient, inducing localized vasodilation and a sensation of heat. Its therapeutic effect in pain relief is often enhanced by combining it with a TRPV1 agonist like nonivamide (a synthetic capsaicin (B1668287) analog).

The dual-action approach of a this compound and nonivamide combination targets neurogenic inflammation through two distinct pathways:

  • Nonivamide: As a TRPV1 agonist, nonivamide directly activates and subsequently desensitizes sensory nerve fibers. This process depletes neuropeptides, thereby reducing neurogenic inflammation and pain signaling.

  • This compound: this compound's vasodilatory effect is thought to improve local blood flow, which may help to remove inflammatory mediators from the site of injury and enhance the absorption and efficacy of co-administered drugs.

Comparative Efficacy Data

While direct preclinical comparisons of this compound in neurogenic inflammation models are scarce, clinical trials on the combination of this compound and nonivamide provide valuable insights into its analgesic efficacy for musculoskeletal pain, a condition with an inflammatory component.

Clinical Efficacy of this compound/Nonivamide in Acute Low Back Pain

A randomized, controlled trial investigated the efficacy of a 2.5% this compound / 0.4% nonivamide ointment compared to its individual components and a placebo in patients with acute low back pain.[1][2] Pain intensity was measured on a 0-10 numerical rating scale (NRS).

Treatment GroupMean Baseline Pain Intensity (NRS)Mean Pain Reduction after 8 hours (NRS)
This compound/Nonivamide 6.62.410
Nonivamide alone 6.62.252
This compound alone 6.61.428
Placebo 6.61.049

Table 1: Pain intensity reduction 8 hours after the first application of treatment. The combination of this compound and nonivamide showed the most significant reduction in pain compared to placebo and this compound alone.[1][2]

Treatment GroupMean Pain Reduction at End of Treatment (up to 4 days) (NRS)
This compound/Nonivamide 3.540
Nonivamide alone 3.074
This compound alone 2.371
Placebo 1.884

Table 2: Overall pain intensity reduction at the end of the treatment period. The synergistic effect of this compound and nonivamide is evident, providing superior pain relief over the individual components.[1][2]

Preclinical Efficacy of Alternative Topical Analgesics in a Carrageenan-Induced Paw Edema Model

To provide a benchmark for anti-inflammatory and analgesic effects, the following table summarizes representative data for other classes of topical analgesics in the carrageenan-induced paw edema model in rats, a standard preclinical model of acute inflammation. It is important to note that these are not direct comparisons with this compound.

Treatment GroupModelKey Efficacy EndpointResult
Topical NSAID (e.g., Diclofenac) Carrageenan-induced paw edemaInhibition of paw edemaSignificant reduction in paw volume compared to control.
Topical Capsaicin Carrageenan-induced paw edemaReduction in thermal hyperalgesiaSignificant increase in paw withdrawal latency in response to a thermal stimulus.

Table 3: Representative preclinical efficacy of alternative topical analgesics. Both NSAIDs and capsaicin demonstrate significant anti-inflammatory and analgesic effects in this model.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar region of the rat's right hind paw.

  • Treatment Application: The test compound (e.g., topical this compound formulation, NSAID gel, or placebo) is applied to the dorsal surface of the paw, typically 30-60 minutes before or immediately after the carrageenan injection.

  • Measurement of Edema: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

  • Analgesic Assessment (Optional): Thermal hyperalgesia can be assessed using a plantar test apparatus, measuring the latency of paw withdrawal from a radiant heat source. Mechanical allodynia can be measured using von Frey filaments.

Capsaicin-Induced Neurogenic Inflammation

This model specifically investigates the role of sensory nerve activation in inflammation.

  • Animals: Similar to the carrageenan model.

  • Induction of Inflammation: A solution of capsaicin (typically 0.1-1%) is injected intradermally into the plantar surface of the rat's hind paw.

  • Treatment Application: The test compound is applied topically to the injection site prior to capsaicin administration.

  • Measurement of Neurogenic Inflammation:

    • Plasma Extravasation: Evans blue dye is injected intravenously prior to capsaicin. After a set time, the paw tissue is collected, and the amount of extravasated dye is quantified spectrophotometrically.

    • Vasodilation: Changes in blood flow at the injection site can be measured using laser Doppler flowmetry.

  • Analgesic Assessment: Nocifensive behaviors, such as licking and flinching of the injected paw, are observed and quantified in the minutes following capsaicin injection.

Visualizing the Pathways and Processes

Signaling Pathway of this compound and Nonivamide in Analgesia

G cluster_0 Nonivamide Pathway cluster_1 This compound Pathway Nonivamide Nonivamide TRPV1 Receptor TRPV1 Receptor Nonivamide->TRPV1 Receptor Binds to Ca2+ Influx Ca2+ Influx TRPV1 Receptor->Ca2+ Influx Activation leads to TRPV1 Desensitization TRPV1 Desensitization TRPV1 Receptor->TRPV1 Desensitization Prolonged activation leads to Neuropeptide Release (Substance P, CGRP) Neuropeptide Release (Substance P, CGRP) Ca2+ Influx->Neuropeptide Release (Substance P, CGRP) Triggers Initial Nociception (Heat Sensation) Initial Nociception (Heat Sensation) Neuropeptide Release (Substance P, CGRP)->Initial Nociception (Heat Sensation) Reduced Neuropeptide Release Reduced Neuropeptide Release TRPV1 Desensitization->Reduced Neuropeptide Release Analgesia Analgesia Reduced Neuropeptide Release->Analgesia Synergistic Analgesic Effect Synergistic Analgesic Effect Analgesia->Synergistic Analgesic Effect This compound This compound Vascular Smooth Muscle Vascular Smooth Muscle This compound->Vascular Smooth Muscle Acts on Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Relaxation leads to Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Removal of Inflammatory Mediators Removal of Inflammatory Mediators Increased Blood Flow->Removal of Inflammatory Mediators Removal of Inflammatory Mediators->Synergistic Analgesic Effect

Caption: Synergistic analgesic pathways of nonivamide and this compound.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Topical Treatment Application Topical Treatment Application Baseline Paw Volume Measurement->Topical Treatment Application Carrageenan Injection Carrageenan Injection Topical Treatment Application->Carrageenan Injection Paw Volume Measurement (Post-Injection) Paw Volume Measurement (Post-Injection) Carrageenan Injection->Paw Volume Measurement (Post-Injection) (1, 2, 3, 4, 5 hrs) Data Analysis Data Analysis Paw Volume Measurement (Post-Injection)->Data Analysis

Caption: Workflow for assessing anti-inflammatory efficacy.

Conclusion

The combination of this compound and nonivamide demonstrates significant analgesic efficacy in clinical settings for musculoskeletal pain, suggesting a potent synergistic effect.[1][2][3][4] While direct preclinical data for this compound in neurogenic inflammation models is lacking, the known mechanisms of its components provide a strong rationale for its use. Nonivamide targets the source of neurogenic pain by desensitizing TRPV1-expressing sensory neurons, while this compound's vasodilatory action likely contributes to a more favorable local environment for pain resolution.

For drug development professionals, these findings underscore the potential of combination therapies that target multiple pathways in pain and inflammation. Future preclinical research should aim to directly compare the efficacy of this compound, alone and in combination with nonivamide, against other topical analgesics like NSAIDs and capsaicin in validated models of neurogenic inflammation. Such studies would provide a more complete picture of its relative therapeutic potential and further elucidate the synergistic mechanisms at play.

References

A Comparative Analysis of Nicoboxil's Rubefacient Effect Against Placebo and Alternative Topical Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rubefacient and analgesic properties of nicoboxil (B75726), contextualized by placebo-controlled data and performance metrics of alternative topical treatments. The following sections detail the experimental validation of this compound's effects, compare it with other common rubefacients, and outline the underlying physiological mechanisms.

Comparative Efficacy of Topical Analgesics

The therapeutic efficacy of this compound, both as a standalone agent and in combination, has been evaluated in placebo-controlled clinical trials. For a comprehensive comparison, this section also includes data from systematic reviews of other common rubefacients, such as salicylates.

Analgesic Performance in Acute Low Back Pain

A significant phase III randomized, double-blind, placebo-controlled multicenter trial provides robust data on the analgesic effects of this compound. The study involved 805 patients with acute non-specific low back pain and compared a 2.5% this compound ointment to a placebo, 0.4% nonivamide (B1679840), and a 2.5% this compound/0.4% nonivamide combination ointment.[1]

Table 1: Reduction in Pain Intensity (0-10 Numerical Rating Scale) from Baseline [1]

Treatment GroupMean Reduction after 8 HoursMean Reduction at End of Treatment (Day 4)
Placebo 1.0491.884
This compound 2.5% 1.4282.371
Nonivamide 0.4% 2.2523.074
This compound 2.5% / Nonivamide 0.4% 2.4103.540

Statistical Significance:

  • At 8 hours, the this compound/nonivamide combination and nonivamide alone were significantly superior to placebo and this compound alone (p < 0.0001).[1]

  • At the end of treatment, the combination therapy demonstrated a significantly more pronounced reduction in pain intensity compared to placebo (p < 0.0001), this compound alone (p < 0.0001), and nonivamide alone (p = 0.0259).[1][2]

Comparative Efficacy of Salicylate-Containing Rubefacients

A systematic review of randomized, double-blind, placebo-controlled trials on salicylate-containing rubefacients provides a benchmark for comparison. The primary outcome was "clinical success," defined as at least a 50% reduction in pain.

Table 2: Clinical Success of Topical Salicylates vs. Placebo [3][4][5]

ConditionTreatment GroupClinical Success RateNumber Needed to Treat (NNT)
Acute Pain (at ~7 days) Topical Salicylate (B1505791)64%3.2
Placebo34%
Chronic Pain (at ~14 days) Topical Salicylate45%6.2
Placebo28%

Validation of the Rubefacient Effect: Experimental Protocols

The primary mechanism of rubefacients is the induction of cutaneous vasodilation, leading to reddening of the skin and a sensation of warmth. The following outlines a typical experimental protocol for quantifying this effect, drawing from methodologies used in studies of topical vasodilators.

Protocol: Measurement of Cutaneous Blood Flow using Laser Doppler Flowmetry

This non-invasive technique is a standard for assessing microcirculatory changes in the skin.[6][7][8]

Objective: To quantify the change in cutaneous blood flow following the topical application of a rubefacient compared to a placebo.

Materials:

  • Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imager (LSCI)

  • Rubefacient formulation (e.g., this compound ointment)

  • Placebo control (vehicle without the active ingredient)

  • Skin thermometer

  • Marking pen for application sites

Procedure:

  • Subject Acclimatization: Subjects rest in a temperature-controlled room for at least 20-30 minutes to allow skin blood flow to stabilize.

  • Baseline Measurement: Baseline skin blood flow and temperature are recorded at the designated application sites (e.g., the forearm) for a period of 5-10 minutes.

  • Topical Application: A standardized amount of the rubefacient and placebo are applied to separate, marked areas of the skin.

  • Post-application Monitoring: Skin blood flow is continuously monitored at the application sites for a predefined period (e.g., 45-60 minutes).

  • Data Analysis: The change in skin blood flow from baseline is calculated and compared between the active treatment and placebo groups.

A recent study on topical methyl salicylate provides a practical example of this methodology. In this single-blind, randomized controlled trial, 1g of methyl salicylate gel and a placebo gel were applied to two paravertebral skin areas. Skin microcirculation was assessed using laser speckle contrast imaging at 5-minute intervals for 45 minutes.[9][10]

Table 3: Change in Skin Microcirculation after Topical Methyl Salicylate Application [9][10]

Time PointMethyl Salicylate (Mean % Change from Baseline)Placebo (Mean % Change from Baseline)
T5 (5 mins) +88.7%-17.5%
T10 (10 mins) +87.6%-17.6%
T15 (15 mins) +58.0%-19.0%
T20 (20 mins) +38.3%-21.2%
T25 (25 mins) +23.4%-20.2%

These results demonstrate a significant and immediate increase in skin microcirculation with methyl salicylate compared to a decrease with the placebo gel.[9][10]

Signaling Pathways in Rubefacient Action

The vasodilatory effects of this compound and other rubefacients are mediated by distinct signaling pathways.

Proposed Mechanism of Action for this compound

As a nicotinic acid ester, this compound's rubefacient action is believed to be mediated through the prostaglandin (B15479496) signaling pathway.[2][11] Topical application of nicotinates has been shown to induce the local synthesis of vasodilatory prostaglandins (B1171923) in the skin.[11]

Nicoboxil_Pathway This compound This compound (Topical Application) Skin_Enzymes Epidermal Enzymes This compound->Skin_Enzymes Hydrolysis Nicotinic_Acid Nicotinic Acid Skin_Enzymes->Nicotinic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Nicotinic_Acid->COX_Enzymes Stimulates Prostaglandins Vasodilatory Prostaglandins (e.g., PGE2, PGI2) COX_Enzymes->Prostaglandins Synthesis VSMC Vascular Smooth Muscle Cells Prostaglandins->VSMC Act on Receptors Vasodilation Vasodilation (Increased Blood Flow) VSMC->Vasodilation Relaxation Nonivamide_Pathway Nonivamide Nonivamide TRPV1 TRPV1 Receptor on Sensory Neuron Nonivamide->TRPV1 Binds and Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Triggers Blood_Vessel Blood Vessel Neuropeptide_Release->Blood_Vessel Acts on Vasodilation Vasodilation (Neurogenic Inflammation) Blood_Vessel->Vasodilation Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Inclusion/Exclusion Criteria Screening Informed_Consent->Screening Acclimatization Acclimatization in Controlled Environment Screening->Acclimatization Site_Prep Marking of Application Sites Acclimatization->Site_Prep Baseline Baseline Measurement (LDF/LSCI, Temp) Site_Prep->Baseline Randomization Randomization to Treatment/Placebo Baseline->Randomization Application Topical Application Randomization->Application Monitoring Continuous Post-Application Monitoring Application->Monitoring Data_Extraction Data Extraction (Blood Flow Units) Monitoring->Data_Extraction Analysis Statistical Analysis (Comparison to Baseline and Placebo) Data_Extraction->Analysis Reporting Reporting of Findings Analysis->Reporting

References

Cross-study comparison of clinical trial designs for topical rubefacients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial designs for topical rubefacients, intended to inform the development of future studies in this area. The information presented is based on a review of existing clinical trials, with a focus on methodologies for assessing efficacy and safety.

Executive Summary

Clinical trials for topical rubefacients, substances that induce skin redness and a warming sensation to relieve pain, are predominantly designed as randomized, double-blind, placebo-controlled studies. Key indications are acute musculoskeletal pain, such as strains and sprains, and chronic conditions like osteoarthritis. A significant challenge in these trials is the creation of a placebo that effectively mimics the sensory effects of the active medication to maintain blinding. Efficacy is typically measured by patient-reported pain relief, with a common primary endpoint being a 50% reduction in pain scores. The evidence for the efficacy of salicylate-containing rubefacients is mixed, with some studies showing a benefit over placebo, particularly in acute pain, while others, especially larger and more recent trials, show no significant difference.[1][2] Trials for other active ingredients, such as menthol (B31143) and combinations of various compounds, are also prevalent.

Data Presentation: Comparison of Clinical Trial Designs

The following table summarizes the key design parameters from a selection of representative clinical trials for topical rubefacients.

Study (Lead Author, Year) Active Ingredient(s) Indication Study Design Primary Endpoint(s) Treatment Duration Key Findings
Higashi et al., 2010 10% Methyl Salicylate (B1505791), 3% l-Menthol (Patch)Mild to moderate muscle strainRandomized, double-blind, placebo-controlled, parallel-group, multicenterSummed Pain Intensity Difference (SPID) over 8 hours with movementSingle 8-hour applicationThe active patch provided significantly greater pain relief compared to placebo.
Anand et al., 2021 Arnica montana, Hypericum perforatum, Calendula officinalis, Melaleuca sp., and menthol (Gel)Acute or chronic musculoskeletal painRandomized, double-blind, placebo-controlledImmediate pain and stiffness reduction at rest and in motion14 daysThe active gel showed significant immediate and sustained pain and stiffness reduction compared to placebo.[3]
Cochrane Review (Matthews et al., 2009) SalicylatesAcute and chronic musculoskeletal painMeta-analysis of 13 placebo-controlled trialsClinical success (~50% pain relief)~7 days (acute), ≥14 days (chronic)For acute pain, the Number Needed to Treat (NNT) was 3.2. For chronic pain, the NNT was 6.2. The evidence for acute conditions was not robust.[1]
Cochrane Review (Derry et al., 2014) SalicylatesAcute and chronic musculoskeletal painMeta-analysis of 16 placebo- and active-controlled trialsClinical success (~50% pain relief)~7 days (acute), ≥14 days (chronic)The evidence does not support the use of topical rubefacients containing salicylates for acute injuries or chronic conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of clinical trials. Below are examples of experimental protocols from cited studies.

Protocol from a Placebo-Controlled Trial of a Methyl Salicylate and Menthol Patch (Higashi et al., 2010)
  • Patient Population: Male and female patients aged 18 years or older with a clinical diagnosis of mild to moderate muscle strain.

  • Inclusion Criteria: Clinical diagnosis of mild to moderate muscle strain in the shoulder, upper back, upper arm, neck, calf, thigh, forearm, or abdomen.

  • Exclusion Criteria: Known allergy or sensitivity to any of the study medications, presence of skin conditions that could interfere with patch application or pain assessment, and use of other analgesics within a specified washout period.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Randomization and Blinding: Patients were randomly assigned to receive either the active patch or a placebo patch. The active patch contained 10% methyl salicylate and 3% l-menthol. The placebo patch was identical in appearance, size, and adhesiveness but contained no active ingredients. Both patients and investigators were blinded to the treatment allocation.

  • Treatment Application: A single patch was applied to the affected area for 8 hours.

  • Efficacy Assessment: Pain intensity was assessed using a 100-mm visual analog scale (VAS) at rest and with movement at baseline and at specified time points over a 12-hour period. The primary efficacy endpoint was the summed pain intensity difference score over 8 hours (SPID8) with movement.

  • Safety Assessment: Adverse events were monitored throughout the study.

Protocol from a Placebo-Controlled Trial of a Topical Gel with Menthol and Natural Ingredients (Anand et al., 2021)
  • Patient Population: 200 patients with musculoskeletal pain.[3]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[3]

  • Intervention: The intervention group (n=100) received a topical formula containing Arnica montana, Hypericum perforatum, Calendula officinalis, Melaleuca sp., and menthol. The placebo group (n=100) received a similar formula without the active ingredients.[3]

  • Treatment Application: The products were applied topically twice daily for 14 days to the affected areas.[3]

  • Efficacy Assessment: Immediate pain alleviation and stiffness perception were monitored for two hours at days 0, 7, and 14. Pain reduction and perception of recovery were assessed after 7 and 14 days of sustained application.[3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of rubefacients is essential for targeted drug development. The following diagrams illustrate the key signaling pathways for two common rubefacient ingredients, menthol and methyl salicylate, as well as a typical experimental workflow for a clinical trial of a topical rubefacient.

cluster_workflow Experimental Workflow for a Topical Rubefacient Clinical Trial Screening Patient Screening Eligibility Eligibility Assessment Screening->Eligibility Inclusion/ Exclusion Criteria Randomization Randomization Eligibility->Randomization Treatment Treatment Application (Active or Placebo) Randomization->Treatment Assessment Efficacy & Safety Assessment Treatment->Assessment Pain Scores, Adverse Events Analysis Data Analysis Assessment->Analysis

Caption: A typical experimental workflow for a randomized, controlled clinical trial of a topical rubefacient.

cluster_menthol Signaling Pathway of Menthol Menthol Menthol TRPM8 TRPM8 Channel (Sensory Neuron) Menthol->TRPM8 Binds to and activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Depolarization Ca_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Sensation Sensation of Cold ActionPotential->Sensation Analgesia Analgesia Sensation->Analgesia Counter-irritant effect

Caption: The signaling pathway of menthol, which acts as a TRPM8 agonist to produce a cooling sensation and subsequent analgesia.

cluster_salicylate Signaling Pathway of Methyl Salicylate MethylSalicylate Methyl Salicylate SalicylicAcid Salicylic (B10762653) Acid (Metabolite) MethylSalicylate->SalicylicAcid Metabolized in tissue COX2 COX-2 Enzyme SalicylicAcid->COX2 Inhibits ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Catalyzed by COX-2 InflammationPain Inflammation & Pain Prostaglandins->InflammationPain

Caption: The signaling pathway of methyl salicylate, which is metabolized to salicylic acid, a known inhibitor of the COX-2 enzyme.

References

A Comparative Guide to the Skin Permeation of Nicoboxil and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on the skin permeation of nicoboxil (B75726), a topical vasodilator, and its alternatives. Due to the limited availability of direct in vitro-in vivo correlation (IVIVC) studies for this compound, this document focuses on presenting available in vivo efficacy data alongside in vitro permeation data for related compounds and alternatives to provide a comprehensive overview for research and development purposes.

Overview of this compound and its Mechanism of Action

This compound, the butoxyethyl ester of nicotinic acid, is a topical rubefacient that induces vasodilation in the skin, leading to a sensation of warmth and an increase in blood flow. It is often formulated in combination with nonivamide, a synthetic capsaicin (B1668287) analog, for the relief of musculoskeletal pain. The combination of these two active ingredients is believed to have complementary vasodilating properties, resulting in a more rapid and intense hyperemic response.

The proposed mechanism involves the direct action of this compound on the vascular smooth muscle and the stimulation of sensory nerve endings by nonivamide, which leads to the release of vasodilator neuropeptides.

Proposed Signaling Pathway for this compound and Nonivamide This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cells This compound->VascularSmoothMuscle Direct Action Nonivamide Nonivamide SensoryNerve Sensory Nerve Endings (TRPV1 Receptor) Nonivamide->SensoryNerve Activation Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation NeuropeptideRelease Release of Vasodilator Neuropeptides (e.g., Substance P, CGRP) SensoryNerve->NeuropeptideRelease IncreasedBloodFlow Increased Blood Flow Vasodilation->IncreasedBloodFlow NeuropeptideRelease->Vasodilation Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Excised Skin Preparation FranzPrep Franz Cell Assembly & Equilibration SkinPrep->FranzPrep Dosing Application of Topical Formulation FranzPrep->Dosing Sampling Time-point Sampling of Receptor Fluid Dosing->Sampling HPLC HPLC Analysis of Samples Sampling->HPLC DataAnalysis Data Calculation (Flux, Permeability) HPLC->DataAnalysis

A Comparative Analysis of Nicoboxil's Cutaneous Vasodilatory Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physiological effects of topically applied nicoboxil (B75726), a nicotinic acid ester, on skin. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its vasodilatory mechanism and performance relative to other topical agents. While direct comparative studies on this compound's effect across different skin types are limited, this guide synthesizes available data for nicotinic acid derivatives, primarily methyl nicotinate (B505614), to provide a comparative framework.

Introduction to this compound

This compound, the butoxyethyl ester of nicotinic acid, is a topical vasodilator that induces localized erythema (redness) and a sensation of warmth upon application to the skin.[1] This effect is attributed to its ability to increase cutaneous blood flow. It is commonly used in combination with other active ingredients, such as nonivamide, for the relief of muscle and joint pain.[2] The vasodilatory action of this compound is primarily mediated by the release of prostaglandins (B1171923).[3][4]

Mechanism of Action: The Prostaglandin (B15479496) Pathway

This compound, like other nicotinic acid derivatives, is believed to exert its vasodilatory effect through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in epidermal Langerhans cells and keratinocytes.[5][6][7] The binding of this compound to GPR109A initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][6] These prostaglandins then act on their respective receptors on the smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation.[5][6]

This compound Signaling Pathway for Vasodilation.

Comparative Performance Data

Table 1: Comparison of Topical Vasodilators

AgentMechanism of ActionOnset of ActionPeak EffectDuration of ActionNotes
This compound / Methyl Nicotinate Prostaglandin synthesis induction[3][4]5-10 minutes[8]15-30 minutes[8]< 2 hours[8]Effect can be suppressed by NSAIDs.[3]
Nitroglycerin Nitric oxide (NO) donor[9]RapidVariableSeveral hoursSystemic absorption can cause headaches.[9]
Capsaicin TRPV1 receptor agonist, release of substance P and CGRP[9]MinutesVariableProlonged with repeated useInitial burning sensation is common.
Menthol/Methyl Salicylate Counter-irritant, potential vasodilation[10]RapidVariableVariableOften used for analgesic effects.
Minoxidil ATP-sensitive potassium channel openerSlowHoursProlongedPrimarily used for hair growth.[9]

Effect on Different Skin Types

While direct studies on this compound are lacking, research on skin irritation and the response to topical agents suggests potential variations across different skin types and ethnic backgrounds.

  • Ethnic Variations : Some studies indicate that Asian skin may be more susceptible to irritation from topical agents compared to Caucasian skin.[5][11][12] However, a study on methyl nicotinate-induced vasodilation found a remarkable similarity in the time-course of the response between young white, elderly white, and young black subjects, with only minor differences in the peak response.[13] This suggests that while baseline skin sensitivity may differ, the vasodilatory response to nicotinates could be more consistent across ethnicities. Another study noted that delipidization of the skin had a more pronounced effect on reducing the response to methyl nicotinate in Black individuals compared to White individuals, suggesting a role for skin surface lipids in penetration.[13]

  • Sensitive Skin : Individuals with self-reported sensitive skin may experience a more pronounced erythema and sensation of warmth or irritation in response to this compound.

  • Diseased Skin : The response to nicotinates may be altered in diseased skin. For example, atopic dermatitis may show a blunted vascular response, while the hyper-reactive vasculature in rosacea could lead to an exaggerated reaction.[14]

Table 2: Anticipated Effects of this compound on Different Skin Types (based on related research)

Skin Type / ConditionExpected Vasodilatory ResponsePotential for IrritationSupporting Evidence
Caucasian NormalModerateGeneral clinical observations.
Asian Potentially similar time-course to Caucasian skin, peak response may vary.[13]Potentially higher[5][11][12]Studies on general skin irritants and methyl nicotinate.[5][11][12][13]
African American Potentially similar time-course to Caucasian skin, peak response may vary.[13]Variable, may be influenced by skin surface lipids.[13]Study on methyl nicotinate.[13]
Sensitive Skin Potentially exaggeratedHighGeneral dermatological principles.
Atopic Dermatitis Potentially blunted[14]HighResearch on methyl nicotinate in diseased skin models.[14]
Rosacea Potentially exaggerated[14]HighResearch on methyl nicotinate in diseased skin models.[14]

Experimental Protocols

The following is a detailed methodology for assessing the cutaneous vasodilatory effect of this compound using Laser Doppler Flowmetry (LDF).

Objective: To quantify the change in cutaneous blood flow in response to the topical application of this compound.

Materials:

  • Laser Doppler Flowmetry (LDF) system with a surface probe

  • This compound formulation (e.g., cream or ointment) and a placebo control

  • Application chambers (e.g., Finn chambers)

  • Double-sided adhesive rings

  • Skin-safe marker

  • Computer with data acquisition software

  • Saline solution and cotton swabs

Procedure:

  • Subject Acclimatization: The subject should rest in a supine or seated position in a temperature-controlled room (22-24°C) for at least 20-30 minutes to allow for stabilization of peripheral blood flow.[2]

  • Site Selection and Preparation: Select a test area on healthy, intact skin, typically the volar forearm. Mark the specific sites for application and LDF probe placement. Gently clean the area with a saline-moistened cotton swab and allow it to dry completely.[2]

  • Baseline Measurement: Attach the LDF probe to a control site using a double-sided adhesive ring, ensuring no excessive pressure is applied. Record a stable baseline blood flow reading for 5-10 minutes.[2]

  • Product Application: Apply a standardized amount of the this compound formulation and the placebo to their respective marked sites using an application chamber.

  • Post-Application Measurement: Immediately after application, place the LDF probe on the treated area and begin continuous recording of blood flow.

  • Data Acquisition: Record blood flow for a predefined period (e.g., 60-120 minutes) until the response has peaked and returned to baseline.[8]

  • Data Analysis: The LDF output is typically in arbitrary Blood Perfusion Units (BPU). The following parameters can be calculated:

    • Peak Response: The maximum BPU value reached after application.

    • Time to Peak: The time taken to reach the peak response.

    • Area Under the Curve (AUC): The total increase in blood flow over the measurement period, calculated from the baseline.

Experimental_Workflow start Start acclimatization Subject Acclimatization (20-30 min) start->acclimatization site_prep Site Selection and Preparation (Volar Forearm) acclimatization->site_prep baseline Baseline LDF Measurement (5-10 min) site_prep->baseline application Topical Application (this compound vs. Placebo) baseline->application measurement Continuous LDF Measurement (60-120 min) application->measurement data_analysis Data Analysis (Peak Response, Time to Peak, AUC) measurement->data_analysis end End data_analysis->end

Experimental Workflow for Assessing Topical Vasodilator Efficacy.

Conclusion

This compound is a potent topical vasodilator with a mechanism of action primarily dependent on prostaglandin synthesis. While direct comparative data on its effects across different skin types is limited, research on the related compound methyl nicotinate suggests a generally consistent vasodilatory response time-course, although the magnitude of the response and the potential for irritation may vary with ethnicity and underlying skin condition. Further research is warranted to directly compare this compound with other topical vasodilators on a diverse range of skin types to provide more definitive clinical guidance. The use of standardized experimental protocols, such as Laser Doppler Flowmetry, is crucial for obtaining reliable and comparable data in future studies.

References

Safety Operating Guide

Proper Disposal of Nicoboxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of nicoboxil (B75726), a compound frequently used in topical pharmaceutical formulations. Adherence to these procedures is vital to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound is categorized as harmful if swallowed, and direct contact should be avoided. In the event of accidental exposure, refer to the Safety Data Sheet (SDS) for immediate first aid measures. All handling of this compound, especially in powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

This compound Waste Classification

A crucial step in the proper disposal of any chemical is the determination of its hazardous waste classification under the Resource Conservation and Recovery Act (RCRA). Based on available data, this compound is not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA).

However, a waste determination must also consider the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.

Characteristic Criteria This compound Classification
Ignitability Liquids with a flash point < 60°C (140°F)Data not available. Assume it could be ignitable if dissolved in a flammable solvent.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5Data not available. The pH of a this compound solution would need to be tested.
Reactivity Unstable, reacts violently with water, or generates toxic gasesNo data to suggest this compound is reactive.
Toxicity Harmful if ingested or absorbed; specific leaching concentrationsThis compound is known to be harmful if swallowed. However, specific data from the Toxicity Characteristic Leaching Procedure (TCLP) is not available to definitively classify it as a D-coded toxic hazardous waste.

Given the "harmful if swallowed" designation, it is prudent to manage all this compound waste as hazardous unless a formal hazardous waste determination has been conducted and documented by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The following procedures provide a clear, step-by-step guide for the disposal of this compound from a laboratory setting.

Step 1: Waste Segregation
  • Solid this compound Waste: Collect all unused or expired pure this compound, as well as grossly contaminated items such as weighing papers and spatulas, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid this compound Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, and paper towels) that has come into contact with this compound should be collected in a designated hazardous waste container.

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container can be disposed of as non-hazardous solid waste.

Step 2: Waste Labeling and Storage
  • All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible chemicals.

Step 3: Waste Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Incineration is the preferred method of disposal for this compound waste.

  • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered from the point of generation to final disposal.

Nicoboxil_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Solid this compound Waste (Unused chemical, contaminated items) collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid gen_liquid Liquid this compound Waste (Solutions containing this compound) collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid gen_labware Contaminated Labware (Gloves, pipette tips) collect_labware Collect in Labeled Solid Hazardous Waste Container gen_labware->collect_labware gen_container Empty this compound Container triple_rinse Triple-Rinse Container gen_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste collect_rinsate Collect Rinsate in Liquid Hazardous Waste Container triple_rinse->collect_rinsate non_haz_disposal Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->non_haz_disposal collect_rinsate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Incineration by Licensed Hazardous Waste Vendor contact_ehs->incineration

This compound Disposal Workflow Diagram

Chemical Stability and Incompatibility

This compound is a nicotinic acid ester. Esters are susceptible to hydrolysis, especially in the presence of strong acids or bases. Therefore, this compound waste should not be mixed with acidic or basic waste streams to avoid potential degradation, which could lead to the formation of nicotinic acid and 2-butoxyethanol.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

Navigating the Safe Handling of Nicoboxil: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nicoboxil, a compound for which no official Occupational Exposure Limit (OEL) has been established. In the absence of a formal OEL, a conservative approach based on hazard assessment and control banding is crucial.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense to minimize exposure. The following table summarizes the recommended PPE based on available safety data sheets and best practices for handling chemicals with unknown toxicity.[1]

Protection Type Recommended Equipment Purpose & Specifications
Eye and Face Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin and Body Protection Chemical impermeable gloves (e.g., Nitrile) and Fire/flame resistant and impervious clothing/lab coatTo prevent skin contact. Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Clothing should provide full coverage.
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced, especially in poorly ventilated areas or when generating aerosols.[1]

Operational Plan: Safe Handling Procedures

A step-by-step approach to handling this compound is essential to maintain a safe working environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a fume hood is strongly recommended to minimize inhalation exposure.

  • Emergency Exits: Ensure that emergency exits and a risk-elimination area are clearly designated and accessible.[1]

2. Procedural Steps:

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the designated work area.[1]

3. First Aid Measures:

  • If Swallowed: Get medical help immediately. Rinse mouth. Do not induce vomiting.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated Materials: Dispose of contaminated PPE and other materials in accordance with local, state, and federal regulations for hazardous waste.

  • Container Disposal: Ensure containers are completely empty before disposal.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Property Value Source
Flash Point 127.6°C[1]
Vapour Pressure 0.00248mmHg at 25°C[1]
Density 1.066g/cm³[1]
Occupational Exposure Limit (OEL) No data available[1]

Experimental Protocols: Handling Chemicals Without an OEL

In the absence of a defined OEL for this compound, a control banding strategy should be implemented. This approach, commonly used in the pharmaceutical industry, involves categorizing a chemical into a hazard band based on its toxicological data and then applying a corresponding set of control measures.[2][3][4][5]

Hazard Assessment and Banding:

  • Gather Toxicological Data: Review all available toxicological information for this compound to assess its potency and potential health effects.

  • Assign to a Hazard Band: Based on the toxicological data, assign this compound to an appropriate occupational exposure band (OEB). The NIOSH Occupational Exposure Banding e-Tool can be a valuable resource for this process.[2]

  • Implement Control Measures: Based on the assigned OEB, implement the corresponding engineering controls, administrative controls, and PPE. For a compound with unknown long-term health effects, a conservative approach is recommended, assuming a higher hazard band.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Nicoboxil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Prep Hazard Assessment & Control Banding Don_PPE Don Appropriate PPE Prep->Don_PPE Handling Handle in Ventilated Area (Fume Hood) Don_PPE->Handling Spill_Kit Ensure Spill Kit is Accessible Handling->Spill_Kit Decontaminate Decontaminate Work Area Handling->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Seg Segregate Chemical & Contaminated Waste Doff_PPE->Waste_Seg Dispose Dispose via Licensed Facility Waste_Seg->Dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicoboxil
Reactant of Route 2
Reactant of Route 2
Nicoboxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.